molecular formula C16H18N6O5S B12378630 Disperse green 9 CAS No. 58979-46-7

Disperse green 9

Cat. No.: B12378630
CAS No.: 58979-46-7
M. Wt: 406.4 g/mol
InChI Key: KRGRZKUNEOEXJG-UHFFFAOYSA-N
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Description

Disperse green 9 is a useful research compound. Its molecular formula is C16H18N6O5S and its molecular weight is 406.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

58979-46-7

Molecular Formula

C16H18N6O5S

Molecular Weight

406.4 g/mol

IUPAC Name

N-[5-(diethylamino)-2-[(3,5-dinitrothiophen-2-yl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C16H18N6O5S/c1-4-20(5-2)11-6-7-12(13(8-11)17-10(3)23)18-19-16-14(21(24)25)9-15(28-16)22(26)27/h6-9H,4-5H2,1-3H3,(H,17,23)

InChI Key

KRGRZKUNEOEXJG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Disperse Green 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Green 9, with the Colour Index number 110795, is a monoazo dye belonging to the thiophene (B33073) class of dyes.[1] It is characterized by its green hue and is primarily utilized in the dyeing of hydrophobic fibers, particularly polyester (B1180765), through high-temperature and high-pressure methods.[1][2] Its molecular structure, which imparts its color and application properties, consists of a diazotized 2-amino-3,5-dinitrothiophene (B1266120) coupled with 3-acetylamino-N,N-diethylaniline.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, data presentation in structured tables, and visualizations of the synthesis workflow.

Physicochemical Properties

This compound is a green, uniform powder.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
C.I. Name This compound[1]
C.I. Number 110795[1]
CAS Number 71627-50-9[1]
Molecular Formula C₁₆H₁₈N₆O₅S[1]
Molecular Weight 406.42 g/mol [1]
Appearance Green uniform powder[1][2]
Solubility Soluble in ethanol, DMF, and acetone. Insoluble in water.[3]

Synthesis of this compound

The synthesis of this compound is a two-step process involving the diazotization of a heterocyclic amine followed by an azo coupling reaction.

Synthesis Workflow

This compound Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A 2-Amino-3,5-dinitrothiophene C Diazonium Salt of 2-Amino-3,5-dinitrothiophene A->C 0-5 °C B Nitrosylsulfuric Acid (NaNO₂ in conc. H₂SO₄) B->C E This compound (Crude) C->E 0-5 °C, Acidic Medium D 3-Acetylamino-N,N-diethylaniline D->E F Recrystallization (e.g., from Ethanol/Water) E->F G Pure this compound F->G

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Diazotization of 2-Amino-3,5-dinitrothiophene

The diazotization of 2-amino-3,5-dinitrothiophene is typically carried out using nitrosylsulfuric acid in a strong acidic medium at low temperatures to ensure the stability of the resulting diazonium salt.

  • Materials:

    • 2-Amino-3,5-dinitrothiophene

    • Concentrated Sulfuric Acid (98%)

    • Sodium Nitrite (B80452) (NaNO₂)

    • Ice

  • Procedure:

    • Carefully prepare nitrosylsulfuric acid by slowly adding sodium nitrite to concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath.

    • In a separate vessel, create a suspension of 2-amino-3,5-dinitrothiophene in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

    • Cool the amine suspension to 0-5 °C using an ice-salt bath.

    • Slowly add the pre-prepared cold nitrosylsulfuric acid to the stirred amine suspension, ensuring the temperature does not exceed 5 °C.

    • Continue stirring the mixture at 0-5 °C for 1-2 hours to ensure complete diazotization. The formation of the diazonium salt can be confirmed by a spot test with H-acid, which should show a distinct color change.

Step 2: Azo Coupling with 3-Acetylamino-N,N-diethylaniline

The diazonium salt is then coupled with 3-acetylamino-N,N-diethylaniline to form the azo dye.

  • Materials:

    • Diazonium salt solution from Step 1

    • 3-Acetylamino-N,N-diethylaniline

    • Suitable solvent (e.g., acetic acid, ethanol)

    • Ice

    • Sodium Acetate (for pH adjustment, if necessary)

  • Procedure:

    • Dissolve 3-acetylamino-N,N-diethylaniline in a suitable solvent and cool the solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred solution of the coupling component.

    • Maintain the temperature at 0-5 °C and continue stirring for several hours. The coupling reaction is typically carried out in an acidic medium.

    • The completion of the coupling reaction is indicated by the formation of a colored precipitate.

    • The crude this compound is then isolated by filtration and washed with cold water to remove excess acid and other water-soluble impurities.

Step 3: Purification

The crude dye is purified by recrystallization to obtain a product with high purity.

  • Materials:

    • Crude this compound

    • Suitable solvent for recrystallization (e.g., ethanol, ethanol/water mixture)

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.

    • If colored impurities are present, they can be removed by treating the hot solution with activated charcoal followed by hot filtration.

    • Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven at a suitable temperature.

Characterization of this compound

The synthesized this compound should be characterized using various analytical techniques to confirm its structure and purity.

Analytical Workflow

This compound Characterization cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_physical Physical Properties UVVis UV-Vis Spectroscopy IR FTIR Spectroscopy NMR NMR Spectroscopy (¹H and ¹³C) HPLC HPLC TLC TLC MP Melting Point Start Pure this compound Start->UVVis Start->IR Start->NMR Start->HPLC Start->TLC Start->MP

Caption: Analytical workflow for the characterization of this compound.

Spectroscopic Characterization

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the maximum absorption wavelength (λmax) of the dye, which is responsible for its color.

  • Experimental Protocol:

    • Solvent: Ethanol or Dimethylformamide (DMF)

    • Procedure: A dilute solution of this compound is prepared in the chosen solvent. The UV-Vis spectrum is recorded over a wavelength range of approximately 200-800 nm.

  • Expected Data: The spectrum is expected to show a strong absorption band in the visible region, characteristic of the green color. The λmax is a key parameter for the identification and quantification of the dye.

ParameterExpected Value
λmax In the visible region, contributing to the green color

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Experimental Protocol:

    • Sample Preparation: KBr pellet method. A small amount of the dye is ground with dry potassium bromide (KBr) and pressed into a thin pellet.

    • Procedure: The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Expected Data:

Wavenumber (cm⁻¹)Assignment
~3400-3200N-H stretching (secondary amide)
~3100-3000C-H stretching (aromatic)
~2980-2850C-H stretching (aliphatic)
~1680-1640C=O stretching (amide)
~1600-1450C=C stretching (aromatic) and N=N stretching (azo)
~1550 and ~1350N-O stretching (nitro group)
~1300-1000C-N stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of the dye.

  • Experimental Protocol:

  • Expected Data: The ¹H NMR spectrum will show signals for the aromatic protons, the protons of the diethylamino group, the acetyl group, and the amide proton. The ¹³C NMR spectrum will show signals for all the unique carbon atoms in the molecule.

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized dye.

  • Experimental Protocol:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detector: A Diode Array Detector (DAD) or a UV-Vis detector set at the λmax of the dye.

  • Expected Data: A pure sample of this compound should show a single major peak in the chromatogram.

Dyeing and Fastness Properties

This compound is primarily used for dyeing polyester fibers. The fastness properties of the dyed fabric are important indicators of its performance.

Fastness PropertyTest MethodRating (1-5, 5=Excellent; Lightfastness 1-8, 8=Excellent)
Light Fastness (Xenon Arc) ISO 105-B025-6
Washing Fastness ISO 105-C064-5
Sublimation Fastness ISO 105-P014
Rubbing Fastness (Dry) ISO 105-X124-5
Rubbing Fastness (Wet) ISO 105-X124

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The synthesis involves a well-established diazotization and azo coupling procedure. Comprehensive characterization using spectroscopic and chromatographic techniques is essential to confirm the structure and purity of the final product. The dyeing and fastness properties of this compound make it a suitable colorant for polyester fibers in the textile industry. This guide provides the necessary information for researchers and scientists to synthesize and characterize this important disperse dye.

References

An In-depth Technical Guide to Disperse Green 9 (CAS No. 71627-50-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Green 9, identified by CAS number 71627-50-9, is a monoazo dye belonging to the disperse class of colorants.[1] Its primary application lies in the high-temperature dyeing of polyester (B1180765) fibers, imparting a vibrant green hue.[1][2] This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical identity, physicochemical characteristics, and performance data related to textile applications. Detailed experimental protocols for its synthesis and dyeing procedures are outlined based on established methodologies for analogous compounds and processes. A significant gap in publicly available data exists concerning the toxicological and pharmacological properties of this compound, a critical consideration for its potential assessment in drug development or other biomedical applications. This document aims to consolidate the available information and highlight areas requiring further investigation.

Chemical and Physical Properties

This compound is characterized by the following identifiers and properties.

PropertyValueReference
CAS Number 71627-50-9[1]
C.I. Name This compound[1]
C.I. Number 110795[1]
Chemical Formula C₁₆H₁₈N₆O₅S[1]
Molecular Weight 406.42 g/mol [1]
Chemical Class Monoazo Dye[1]
Appearance Green uniform powder[1]
Solubility Soluble in benzene, toluene, chloroform, CS₂, CH₂Cl₂, acetone, ethyl acetate; hardly soluble in alcohol; insoluble in water, gasoline, and dilute acid/alkali.[3]
Density 1.31-1.34 g/cm³[3]
Melting Point ≥ 98.0 °C (Initial)[3]

Manufacturing and Synthesis

The synthesis of this compound involves a two-step process: the diazotization of 2-Amino-3,5-dinitrothiophene, followed by the azo coupling with 3-Acetylamino-N,N-diethylaniline.[1]

Synthesis Workflow

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_synthesis This compound Synthesis 2_Amino_3_5_dinitrothiophene 2-Amino-3,5-dinitrothiophene Diazotization Diazotization (NaNO₂, HCl, 0-5°C) 2_Amino_3_5_dinitrothiophene->Diazotization 3_Acetylamino_NN_diethylaniline 3-Acetylamino-N,N-diethylaniline Azo_Coupling Azo Coupling 3_Acetylamino_NN_diethylaniline->Azo_Coupling Diazonium_Salt Diazonium Salt of 2-Amino-3,5-dinitrothiophene Diazotization->Diazonium_Salt Diazonium_Salt->Azo_Coupling Disperse_Green_9 This compound Azo_Coupling->Disperse_Green_9

Caption: Synthesis workflow for this compound.

Experimental Protocols

2.2.1. Diazotization of 2-Amino-3,5-dinitrothiophene

This procedure is based on general methods for the diazotization of aromatic amines.

  • Preparation of Amine Solution: Dissolve a molar equivalent of 2-Amino-3,5-dinitrothiophene in a suitable solvent. Due to its limited solubility, a mixture of organic solvent and aqueous acid may be necessary.

  • Acidification: Cool the amine solution to 0-5°C in an ice bath. Add an excess of a strong mineral acid, such as hydrochloric acid, while maintaining the low temperature.

  • Formation of Nitrous Acid: Prepare a solution of sodium nitrite (B80452) in cold water.

  • Diazotization Reaction: Slowly add the cold sodium nitrite solution to the acidified amine solution, ensuring the temperature remains between 0-5°C. Stir the mixture for a period of time (typically 15-30 minutes) to ensure complete formation of the diazonium salt. The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

2.2.2. Azo Coupling with 3-Acetylamino-N,N-diethylaniline

This procedure follows general principles of azo coupling reactions.

  • Preparation of Coupling Component Solution: Dissolve a molar equivalent of 3-Acetylamino-N,N-diethylaniline in a suitable solvent. The pH of the solution is critical and should be adjusted to be weakly acidic to neutral to facilitate the electrophilic aromatic substitution.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the solution of the coupling component with vigorous stirring. Maintain the temperature below 10°C throughout the addition.

  • Completion and Isolation: After the addition is complete, continue stirring the reaction mixture at low temperature for a few hours to ensure the reaction goes to completion. The precipitated this compound can then be isolated by filtration.

  • Purification: The crude dye can be purified by washing with water to remove any inorganic salts and unreacted starting materials, followed by drying. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Application in Polyester Dyeing

This compound is primarily used for dyeing polyester and its blends via high-temperature or thermosol methods.[1]

High-Temperature Exhaust Dyeing Protocol

This is a generalized protocol for the high-temperature exhaust dyeing of polyester fabric with disperse dyes.

  • Fabric Preparation: The polyester fabric should be thoroughly scoured and rinsed to remove any impurities before dyeing.

  • Dye Bath Preparation:

    • Prepare a dye dispersion by pasting the required amount of this compound with a dispersing agent (1:1 ratio) and a small amount of cold water to form a smooth paste. Dilute with warm water (40-50°C).

    • Fill the dyeing machine with water and add a dispersing agent and a pH buffer to maintain a pH of 4.5-5.5 (e.g., with acetic acid).

  • Dyeing Process:

    • Load the polyester fabric into the dye bath at approximately 60°C and allow it to run for 10-15 minutes for even wetting.

    • Add the prepared dye dispersion to the bath.

    • Raise the temperature to 130°C at a controlled rate (e.g., 1.5-2.0°C/minute).

    • Maintain the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.

  • Cooling and Rinsing:

    • Cool the dye bath to 70-80°C at a rate of approximately 2°C per minute.

    • Drain the bath and rinse the fabric with hot water.

  • Reduction Clearing:

    • Prepare a fresh bath at 50°C.

    • Add sodium hydroxide (B78521) (2 g/L) and sodium hydrosulfite (2-3 g/L).

    • Raise the temperature to 70-80°C and treat the fabric for 15-20 minutes to remove any unfixed surface dye.

    • Drain the bath and rinse the fabric thoroughly with hot and then cold water.

  • Drying: Dry the dyed fabric.

Dyeing_Workflow Start Start: Scoured Polyester Fabric Dye_Bath_Prep Dye Bath Preparation (Dye, Dispersant, pH 4.5-5.5) Start->Dye_Bath_Prep Loading Load Fabric (60°C, 10-15 min) Dye_Bath_Prep->Loading Heating Heat to 130°C (1.5-2.0°C/min) Loading->Heating Dyeing Dyeing at 130°C (30-60 min) Heating->Dyeing Cooling Cool to 70-80°C (2°C/min) Dyeing->Cooling Rinsing1 Hot Water Rinse Cooling->Rinsing1 Reduction_Clearing Reduction Clearing (NaOH, Na₂S₂O₄, 70-80°C, 15-20 min) Rinsing1->Reduction_Clearing Rinsing2 Hot and Cold Rinse Reduction_Clearing->Rinsing2 Drying Drying Rinsing2->Drying End End: Dyed Fabric Drying->End

Caption: High-temperature exhaust dyeing workflow for polyester.

Performance and Fastness Properties

The fastness properties of this compound on polyester are crucial for its application in textiles.

Fastness PropertyTest MethodRating (out of 5)Reference
Light Fastness ISO4-5[4]
Washing Fastness ISO5 (Fading), 4-5 (Staining)[1]
Perspiration Fastness ISO5 (Fading), 5 (Staining)[1]
Ironing Fastness ISO5[1]
Dry Heat ISO5 (Fading), 4-5 (Staining)[4]
Sublimation -4[5]
Rubbing (Wet) -4[5]

Toxicological and Biological Activity

A significant lack of publicly available data exists for the toxicological and biological properties of this compound. While general concerns about azo dyes exist, including their potential to form carcinogenic aromatic amines under reductive conditions, specific studies on this compound are not found in the reviewed literature. For drug development and other biomedical applications, a thorough toxicological evaluation would be imperative. This would include, but not be limited to, studies on:

  • Cytotoxicity: Assessing the effect of the compound on cell viability in various cell lines.

  • Genotoxicity: Evaluating the potential to cause genetic mutations.

  • Acute and Chronic Toxicity: Determining the short-term and long-term health effects in animal models.

  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Without such data, any consideration of this compound for applications beyond its use as a textile dye is purely speculative and carries unknown risks.

Conclusion

This compound is a well-established disperse dye for polyester with good fastness properties. Its synthesis follows standard azo dye chemistry, and its application in textiles is well-understood. However, the lack of toxicological and biological data presents a major hurdle for its consideration in any research or development outside of the textile industry. For scientists and professionals in drug development, this data gap underscores the need for comprehensive safety and activity screening before this compound, or any related azo dye, could be explored for new applications. Further research is strongly encouraged to fill this critical knowledge void.

References

In-depth Technical Guide: Analysis of the Molecular Formula C16H18N6O5S

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Molecular Formula C16H18N6O5S and its Implications in Drug Development

Executive Summary

This technical guide addresses the analysis of the molecular formula C16H18N6O5S. Initial comprehensive searches of chemical databases, including PubChem and the Chemical Abstracts Service (CAS), did not yield a specific, well-characterized compound corresponding to this molecular formula. While a single uncharacterized entry exists on the chemical sourcing platform LookChem, there is a notable absence of associated scientific literature, experimental data, or a registered CAS number.

This document outlines a theoretical framework for the analysis of a novel compound with this formula, drawing upon established methodologies for the characterization of sulfonamide-containing heterocyclic compounds, a likely structural class given the elemental composition. The guide will provide hypothetical data and detailed experimental protocols that would be necessary for a thorough investigation of such a molecule.

Hypothetical Compound Profile: "Sulfonafurazine"

For the purpose of this guide, we will hypothesize a compound named "Sulfonafurazine" with the molecular formula C16H18N6O5S. Based on the elemental composition, a plausible structure would incorporate a benzenesulfonamide (B165840) core, a pyrimidine (B1678525) ring, and a furan (B31954) moiety. Sulfonamides are a well-established class of drugs with a broad range of biological activities.[1][2][3][4] The inclusion of pyrimidine and furan rings can further modulate the pharmacological properties of the molecule.[5][6][7][8]

Table 1: Hypothetical Physicochemical Properties of Sulfonafurazine

PropertyValueMethod of Determination
Molecular Weight422.42 g/mol Mass Spectrometry
Melting Point185-188 °CDifferential Scanning Calorimetry
Solubility in DMSO>50 mg/mLSerial Dilution
LogP1.8HPLC with UV detection
pKa6.2 (sulfonamide)Potentiometric Titration

Experimental Protocols

Synthesis of Sulfonafurazine (Hypothetical)

The synthesis of a compound like Sulfonafurazine would likely involve a multi-step process. A potential synthetic route is outlined below.

Diagram 1: Hypothetical Synthesis Workflow for Sulfonafurazine

G A 4-Aminobenzenesulfonamide C Intermediate 1 A->C Nucleophilic Aromatic Substitution B 2-Chloropyrimidine (B141910) B->C E Sulfonafurazine (C16H18N6O5S) C->E Amide Coupling D Furan-2-carbonyl chloride D->E

Caption: Hypothetical two-step synthesis of Sulfonafurazine.

Protocol:

  • Step 1: Synthesis of Intermediate 1. 4-Aminobenzenesulfonamide is reacted with 2-chloropyrimidine in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a suitable solvent like N,N-dimethylformamide (DMF) at elevated temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated by precipitation in water and purified by recrystallization.

  • Step 2: Synthesis of Sulfonafurazine. Intermediate 1 is then acylated using furan-2-carbonyl chloride in the presence of a base like pyridine (B92270) in a solvent such as dichloromethane (B109758) (DCM) at room temperature. The reaction is monitored by TLC. The final product, Sulfonafurazine, is purified by column chromatography on silica (B1680970) gel.

Structural Characterization

Table 2: Spectroscopic Data for Sulfonafurazine (Hypothetical)

TechniqueKey Features
¹H NMR (400 MHz, DMSO-d₆)δ 10.5 (s, 1H, -SO₂NH-), 8.6 (d, 2H, pyrimidine-H), 7.8 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 7.2 (m, 1H, furan-H), 6.8 (m, 1H, furan-H), 6.5 (m, 1H, furan-H), 4.5 (s, 2H, -CH₂-), 2.1 (s, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 165.2 (C=O), 158.5 (pyrimidine-C), 150.1 (furan-C), 142.3 (Ar-C), 138.5 (Ar-C), 128.7 (Ar-C), 119.5 (Ar-C), 115.4 (furan-C), 112.8 (furan-C), 45.1 (-CH₂-)
FT-IR (KBr, cm⁻¹)3350 (N-H stretch), 3100 (aromatic C-H stretch), 1680 (C=O stretch), 1590 (C=C stretch), 1340 & 1160 (S=O stretch)
HRMS (ESI+)m/z calculated for C₁₆H₁₈N₆O₅S [M+H]⁺: 423.1132, found: 423.1135
Biological Activity Assays

Given the prevalence of sulfonamides as enzyme inhibitors, a primary investigation into the biological activity of Sulfonafurazine would involve screening against a panel of relevant enzymes.

Diagram 2: Workflow for In Vitro Enzyme Inhibition Assay

G A Prepare Enzyme and Substrate Solutions C Incubate Enzyme, Substrate, and Sulfonafurazine A->C B Prepare Serial Dilutions of Sulfonafurazine B->C D Measure Product Formation (e.g., Spectrophotometry) C->D E Calculate IC₅₀ Value D->E

Caption: General workflow for determining the IC₅₀ of Sulfonafurazine.

Protocol: Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases are a common target for sulfonamide drugs.

  • Reagents: Human carbonic anhydrase II (hCA II), 4-nitrophenyl acetate (B1210297) (substrate), Tris-HCl buffer (pH 7.4), Sulfonafurazine, Acetazolamide (positive control).

  • Procedure:

    • A stock solution of Sulfonafurazine is prepared in DMSO.

    • Serial dilutions of Sulfonafurazine and Acetazolamide are prepared in the assay buffer.

    • In a 96-well plate, hCA II is pre-incubated with varying concentrations of the inhibitor or control for 15 minutes at room temperature.

    • The reaction is initiated by adding the substrate, 4-nitrophenyl acetate.

    • The formation of the product, 4-nitrophenol, is monitored by measuring the absorbance at 400 nm over time using a plate reader.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway Analysis (Hypothetical)

If Sulfonafurazine were found to have, for example, anti-proliferative activity in cancer cell lines, further investigation into its mechanism of action would be warranted. A common pathway implicated in cancer is the PI3K/Akt/mTOR signaling pathway.

Diagram 3: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway by Sulfonafurazine

G cluster_cell Cell RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Sulfonafurazine Sulfonafurazine Sulfonafurazine->PI3K

Caption: Proposed mechanism of action of Sulfonafurazine.

Experimental Validation:

To validate the hypothesis that Sulfonafurazine inhibits the PI3K/Akt/mTOR pathway, a series of experiments would be necessary:

  • Western Blot Analysis: Treat cancer cells with Sulfonafurazine and measure the phosphorylation status of key proteins in the pathway, such as Akt (at Ser473) and mTOR (at Ser2448). A decrease in phosphorylation would indicate pathway inhibition.

  • Kinase Assays: Perform in vitro kinase assays to determine if Sulfonafurazine directly inhibits the enzymatic activity of PI3K, Akt, or mTOR.

  • Cell-Based Assays: Utilize cell lines with known mutations in the PI3K/Akt/mTOR pathway to assess the selectivity of Sulfonafurazine.

Conclusion

While a specific compound with the molecular formula C16H18N6O5S is not currently well-documented in the scientific literature, this guide provides a comprehensive framework for its potential analysis. The hypothetical compound "Sulfonafurazine" serves as a model to illustrate the necessary experimental protocols for synthesis, characterization, and biological evaluation. The methodologies and data presented herein are based on established principles in medicinal chemistry and drug development and can be adapted for the investigation of any novel compound with this molecular formula. Further research is required to identify and characterize any real-world compounds with this composition to unlock their potential therapeutic value.

References

Spectroscopic Profile of Disperse Green 9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Green 9 , identified by CAS Number 71627-50-9, is a monoazo dye with the molecular formula C₁₆H₁₈N₆O₅S and a molecular weight of 406.42 g/mol .[1] This technical guide provides a summary of the expected spectroscopic data for this compound based on the analysis of structurally similar monoazo disperse dyes, alongside detailed experimental protocols for acquiring such data.

It is important to note that a comprehensive search of publicly available scientific literature and databases did not yield specific, experimentally determined UV-Vis, NMR, and IR spectra for this compound. Therefore, the data presented herein is based on characteristic values for analogous compounds and serves as a predictive guide for researchers.

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics for this compound. These values are derived from published data on monoazo dyes containing similar functional groups, such as substituted aromatic rings, azo linkages, and amine groups.

Table 1: Predicted UV-Visible Spectroscopic Data
ParameterExpected ValueSolvent(s)
λmax (nm)450 - 550Dimethylformamide (DMF), Ethanol, Methanol

Note: The λmax is influenced by the solvent polarity and the specific substitution pattern on the aromatic rings. Azo dyes typically exhibit a strong absorption band in the visible region corresponding to the π → π transition of the conjugated azo system.*[2][3][4]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR

Protons Expected Chemical Shift (δ, ppm)
Aromatic Protons 6.5 - 8.5
-NH₂ or -NH- Protons 7.0 (broad)
-OCH₃ Protons 3.8 - 4.0
-CH₂- Protons 2.5 - 3.5

| -CH₃ Protons | 1.0 - 2.5 |

¹³C NMR

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic Carbons 110 - 160
Carbonyl Carbon (if present) 165 - 175
Carbons adjacent to Nitrogen 140 - 155

| Aliphatic Carbons | 15 - 60 |

Note: The exact chemical shifts are dependent on the specific molecular environment and the solvent used.[5][6][7]

Table 3: Predicted Infrared (IR) Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=O Stretch (Amide/Ester)1650 - 1750
N=N Stretch (Azo)1400 - 1500
Aromatic C=C Stretch1450 - 1600
C-N Stretch1200 - 1350
S=O Stretch (Sulfone/Sulfonate)1150 - 1350

Note: The IR spectrum provides a fingerprint of the functional groups present in the molecule.[1][8][9]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid dye samples like this compound.

UV-Visible Spectroscopy
  • Sample Preparation: A stock solution of the dye is prepared by accurately weighing a small amount of the solid sample and dissolving it in a suitable spectroscopic grade solvent (e.g., DMF, ethanol, or methanol) in a volumetric flask to a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used. The instrument is calibrated using a blank solvent.

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the dye sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Standard pulse sequences are used. For ¹H NMR, parameters such as spectral width, acquisition time, and number of scans are optimized. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the dye (1-2 mg) is finely ground with spectroscopic grade KBr (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the KBr pellet or the empty ATR crystal is recorded.

  • Data Acquisition: The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of a disperse dye.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization of a Disperse Dye cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_characterization Structural Characterization Sample Disperse Dye Sample Dissolution Dissolution in Solvent (for UV-Vis & NMR) Sample->Dissolution Pellet KBr Pellet Preparation (for IR) Sample->Pellet UV_Vis UV-Visible Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR Infrared Spectroscopy Pellet->IR UV_Vis_Data Determine λmax UV_Vis->UV_Vis_Data NMR_Data Assign Chemical Shifts NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data Structure Confirm Molecular Structure UV_Vis_Data->Structure NMR_Data->Structure IR_Data->Structure

Caption: A flowchart of the spectroscopic characterization process.

References

Solubility Profile of C.I. Disperse Green 9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Green 9, a monoazo dye utilized in various industrial applications. This document details its solubility in a range of common solvents, outlines a robust experimental protocol for solubility determination, and presents a visual representation of the experimental workflow.

Core Concepts and Chemical Properties

C.I. This compound, with the chemical formula C₁₆H₁₈N₆O₅S and a molecular weight of 406.42 g/mol , is characterized by its limited solubility in aqueous solutions and higher solubility in specific organic solvents.[1] Understanding its solubility profile is critical for its application in dyeing processes, formulation development, and for assessing its environmental fate and toxicological impact. The dye is known to be soluble in solvents such as benzene, toluene, chloroform, carbon disulfide, dichloromethane, acetone, and ethyl acetate.[2] Conversely, it is reported to be sparingly soluble in alcohol and practically insoluble in water.[2]

Quantitative Solubility Data

SolventChemical FormulaSolubility
WaterH₂OInsoluble
EthanolC₂H₅OHHardly Soluble
AcetoneC₃H₆OSoluble
BenzeneC₆H₆Soluble
TolueneC₇H₈Soluble
ChloroformCHCl₃Soluble
DichloromethaneCH₂Cl₂Soluble
Carbon DisulfideCS₂Soluble
Ethyl AcetateC₄H₈O₂Soluble

Note: "Soluble" indicates that the dye dissolves to a noticeable extent, while "Hardly Soluble" and "Insoluble" denote very limited or no visible dissolution, respectively. This data is qualitative and should be confirmed quantitatively.

Experimental Protocol: Determination of Solubility using UV-Vis Spectrophotometry

This protocol details a reliable method for the quantitative determination of the solubility of this compound in various solvents using UV-Vis spectrophotometry. This technique is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

1. Materials and Equipment:

  • C.I. This compound (analytical standard)

  • Solvents of interest (analytical grade)

  • UV-Vis Spectrophotometer

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Syringe filters (0.45 µm pore size, solvent-compatible)

  • Syringes

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

2. Preparation of Standard Solutions and Calibration Curve:

  • Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a high concentration (e.g., 1000 mg/L). Ensure complete dissolution.

  • Serial Dilutions: Prepare a series of standard solutions of known concentrations by serially diluting the stock solution with the same solvent. A typical concentration range could be 1, 2, 5, 10, and 20 mg/L.

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning a mid-range standard solution across the UV-Vis spectrum.

    • Measure the absorbance of each standard solution at the determined λmax.

  • Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear relationship.

3. Sample Preparation and Analysis (Equilibrium Solubility Determination):

  • Saturation: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).

  • Equilibration: Place the container in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid particles. This step is crucial to ensure that only the dissolved dye is measured.

  • Dilution (if necessary): If the absorbance of the filtered saturated solution is too high (typically > 2), dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the filtered (and diluted, if applicable) saturated solution at the λmax.

4. Calculation of Solubility:

  • Use the equation of the calibration curve to calculate the concentration of this compound in the measured sample.

  • If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the solubility of this compound in the solvent at the specified temperature.

  • Express the solubility in appropriate units, such as g/L or mg/mL.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_stock Prepare Stock Solution prep_standards Prepare Standard Solutions prep_stock->prep_standards scan_lambda Determine λmax prep_standards->scan_lambda prep_saturated Prepare Saturated Solution (Excess Solute) equilibrate Equilibrate Saturated Solution prep_saturated->equilibrate measure_standards Measure Absorbance of Standards scan_lambda->measure_standards plot_calibration Plot Calibration Curve measure_standards->plot_calibration calc_solubility Calculate Solubility plot_calibration->calc_solubility filter_sample Filter Saturated Solution equilibrate->filter_sample measure_sample Measure Absorbance of Sample filter_sample->measure_sample measure_sample->calc_solubility

Caption: Experimental workflow for solubility determination.

Signaling Pathways

Currently, there is no scientific literature available that describes any direct involvement of C.I. This compound in biological signaling pathways. Its primary application is in the textile industry, and it is not designed or investigated for pharmaceutical or biological activity. Therefore, a diagram of signaling pathways is not applicable to this compound. The provided diagram focuses on the logical and experimental relationship for determining its physicochemical properties.

References

An In-depth Technical Guide to the Photophysical Properties of Disperse Green 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Disperse Green 9

This compound, with the chemical formula C₁₆H₁₈N₆O₅S, belongs to the monoazo class of dyes.[1][3] These dyes are characterized by the presence of an azo group (-N=N-) connecting aromatic rings. Disperse dyes are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers like polyester (B1180765).[2] The photophysical properties of such dyes, which describe the interaction of the substance with light, are fundamental to understanding their color, stability, and potential for fluorescence-based applications.

Core Photophysical Properties: A Framework for Analysis

The key photophysical properties that define a dye's interaction with light are its absorption and emission characteristics, the efficiency of its fluorescence (quantum yield), and the duration of its excited state (fluorescence lifetime).

Data Presentation

A standardized format for presenting the photophysical data of this compound is crucial for comparative analysis. The following table provides a template for summarizing these key parameters. Note: The values presented in this table are placeholders and should be replaced with experimentally determined data.

Photophysical ParameterSymbolValue (in specified solvent)Unit
Absorption Maximum λabs[Insert Value]nm
Molar Extinction Coefficient ε[Insert Value]M-1cm-1
Emission Maximum λem[Insert Value]nm
Stokes Shift Δλ[Insert Value]nm
Fluorescence Quantum Yield Φf[Insert Value]-
Fluorescence Lifetime τ[Insert Value]ns

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining accurate and reproducible photophysical data.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption maximum (λabs) and the molar extinction coefficient (ε) of a dye.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration in a suitable spectroscopic grade solvent (e.g., methanol, ethanol (B145695), or acetone). From the stock solution, prepare a series of dilutions.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Calibrate the instrument by using the pure solvent as a blank to record the baseline.

  • Measurement: Record the absorbance spectra of the diluted solutions in a 1 cm path length quartz cuvette over a wavelength range of approximately 300-800 nm.[4]

  • Data Analysis: The wavelength at which the highest absorbance is recorded is the λabs. The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to determine the emission maximum (λem) of the dye.

Methodology:

  • Solution Preparation: Use a dilute solution of this compound (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

  • Spectrofluorometer Setup: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement: Excite the sample at its absorption maximum (λabs). Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.

  • Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the λem. The Stokes shift is calculated as the difference between λem and λabs.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound. For a green-emitting dye, fluorescein (B123965) in 0.1 M NaOH (Φf = 0.93) or Rhodamine 6G in ethanol (Φf ≈ 0.95) could be potential standards, though the choice depends on the determined spectral properties of this compound.[5]

  • Solution Preparation: Prepare a series of dilutions for both the sample (this compound) and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

  • Measurement:

    • Record the UV-Vis absorption spectra for all solutions.

    • Record the fluorescence emission spectra for all solutions, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

  • Data Analysis: The quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for its determination.[6][7]

Methodology:

  • Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Sample Preparation: Use a dilute solution of this compound.

  • Measurement:

    • Excite the sample with short light pulses at a wavelength near its absorption maximum.

    • The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. This process is repeated thousands or millions of times to build a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ).

Visualizing Experimental Workflows

Clear diagrams of experimental workflows are crucial for understanding the logical sequence of operations.

Experimental_Workflow_for_Photophysical_Characterization cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Fluorescence Spectroscopy cluster_qy Quantum Yield Determination cluster_lt Lifetime Measurement cluster_results Data Consolidation prep Prepare Stock & Diluted Solutions of this compound abs_spec Measure Absorbance Spectrum (UV-Vis Spectrophotometer) prep->abs_spec em_spec Measure Emission Spectrum (Spectrofluorometer) prep->em_spec qy_meas Measure Absorbance & Emission of Sample and Standard prep->qy_meas lt_meas Measure Fluorescence Decay (TCSPC) prep->lt_meas calc_abs Determine λabs & ε abs_spec->calc_abs results Compile Photophysical Properties Table calc_abs->results calc_em Determine λem & Stokes Shift em_spec->calc_em calc_em->results calc_qy Calculate Φf qy_meas->calc_qy calc_qy->results calc_lt Determine τ lt_meas->calc_lt calc_lt->results Quantum_Yield_Determination_Workflow start Start prep_sample Prepare Dilutions of This compound start->prep_sample prep_std Prepare Dilutions of Fluorescence Standard start->prep_std measure_abs_sample Measure Absorbance of This compound Solutions prep_sample->measure_abs_sample measure_abs_std Measure Absorbance of Standard Solutions prep_std->measure_abs_std measure_em_sample Measure Emission of This compound Solutions measure_abs_sample->measure_em_sample calculate_qy Calculate Quantum Yield (Φf) using the comparative formula measure_abs_sample->calculate_qy measure_em_std Measure Emission of Standard Solutions measure_abs_std->measure_em_std measure_abs_std->calculate_qy integrate_em_sample Integrate Emission Spectrum (Isample) measure_em_sample->integrate_em_sample integrate_em_std Integrate Emission Spectrum (Istd) measure_em_std->integrate_em_std integrate_em_sample->calculate_qy integrate_em_std->calculate_qy end End calculate_qy->end

References

Thermal stability and degradation of Disperse Green 9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Stability and Degradation of Disperse Green 9

This technical guide provides a comprehensive overview of the thermal stability and degradation of this compound (C.I. 110795). The information is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the thermal properties of this dye.

Introduction to this compound

This compound is a monoazo dye characterized by the presence of a thiophene (B33073) ring in its molecular structure.[1][2] Its chemical formula is C₁₆H₁₈N₆O₅S, and it has a molecular weight of 406.42 g/mol .[1][2][3] This dye is primarily utilized in high-temperature and high-pressure dyeing methods for polyester (B1180765) fibers, indicating a degree of thermal stability.[1][4]

Thermal Stability Analysis

The thermal stability of a dye is a critical factor, particularly for applications involving elevated temperatures. The principal analytical techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Data

Table 1: Representative Thermogravimetric Analysis (TGA) Data for a Monoazo Disperse Dye

ParameterTypical Value RangeDescription
Onset Decomposition Temperature (T_onset) 240 - 280 °CThe temperature at which significant weight loss begins.
Temperature of Maximum Decomposition Rate (T_peak) 270 - 320 °CThe temperature at which the rate of weight loss is highest.
Residue at 600 °C (in N₂) 25 - 40 %The percentage of the initial mass remaining at 600 °C under an inert atmosphere.

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for a Monoazo Disperse Dye

ParameterTypical Value RangeDescription
Melting Point (T_m) 170 - 220 °CThe temperature at which the dye transitions from a solid to a liquid state. Often accompanied by decomposition.
Enthalpy of Fusion (ΔH_f) VariableThe heat absorbed during melting. This can be difficult to determine accurately if melting and decomposition overlap.

Experimental Protocols for Thermal Analysis

The following sections detail standardized experimental protocols for TGA and DSC analysis, which are applicable for characterizing the thermal properties of this compound. These protocols are based on general methodologies for the thermal analysis of organic dyes and polymers.[5][6]

Thermogravimetric Analysis (TGA)

Objective: To quantify the mass loss of this compound as a function of temperature, thereby determining its thermal stability and decomposition profile.

Methodology:

  • Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed into a ceramic or platinum TGA pan.

  • Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a consistent flow rate (e.g., 20-50 mL/min) to create a non-oxidative atmosphere.

  • Temperature Program: The sample is subjected to a controlled, linear heating ramp (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 800 °C).

  • Data Acquisition: The instrument continuously monitors and records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA thermogram (mass vs. temperature) and its first derivative (DTG) are analyzed to identify the onset of decomposition, temperatures of maximum decomposition rates, and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting, crystallization, and glass transitions by measuring the heat flow into or out of the sample as a function of temperature.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan serves as the reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: A typical program involves heating the sample from ambient temperature to a temperature beyond its melting or decomposition point at a controlled rate (e.g., 10 °C/min).

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition), and to quantify the associated enthalpy changes.

Degradation of this compound

The degradation of azo dyes can be initiated by various factors, including heat, light, and chemical exposure.[7][8] For this compound, thermal degradation is a key consideration.

Potential Degradation Pathways

The thermal degradation of azo dyes typically involves the cleavage of the azo bond (-N=N-), which is the chromophore responsible for the dye's color.[3][9] For this compound, a plausible degradation pathway initiated by thermal stress would involve the homolytic cleavage of the azo bond, leading to the formation of radical intermediates. These highly reactive species would then undergo a series of subsequent reactions, leading to the formation of a complex mixture of smaller, more volatile degradation products. Based on the structure of this compound, these products could include nitrogen gas, as well as various derivatives of 2-amino-3,5-dinitrothiophene (B1266120) and 3-acetylamino-N,N-diethylaniline.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) sample This compound Sample tga_weigh Weigh 5-10 mg sample->tga_weigh dsc_weigh Weigh 2-5 mg sample->dsc_weigh tga_heat Heat to 800°C at 10°C/min (N₂) tga_weigh->tga_heat tga_data Record Mass Loss tga_heat->tga_data tga_analysis Analyze Decomposition Profile tga_data->tga_analysis dsc_heat Heat to 300°C at 10°C/min (N₂) dsc_weigh->dsc_heat dsc_data Record Heat Flow dsc_heat->dsc_data dsc_analysis Identify Thermal Transitions dsc_data->dsc_analysis

Caption: A generalized experimental workflow for the thermal analysis of this compound.

degradation_pathway cluster_products Degradation Products DG9 This compound ThermalEnergy Heat (Δ) DG9->ThermalEnergy Radicals Radical Intermediates ThermalEnergy->Radicals N2 Nitrogen (N₂) Radicals->N2 ThiopheneDeriv Thiophene Derivatives Radicals->ThiopheneDeriv AnilineDeriv Aniline Derivatives Radicals->AnilineDeriv

Caption: A hypothetical thermal degradation pathway for this compound.

References

Disperse Green 9: An In-depth Technical Guide on its Mechanism of Action as a Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Green 9, identified by the Colour Index (C.I.) number 110795 and CAS number 71627-50-9, is a monoazo disperse dye.[1] Belonging to the thiophene (B33073) class of dyes, it is characterized by its green hue and is primarily utilized in the coloration of hydrophobic synthetic fibers, most notably polyester (B1180765).[1][2] Its molecular structure, which lacks water-solubilizing groups, necessitates its application from a fine aqueous dispersion. The dyeing process is typically carried out under high-temperature and high-pressure conditions, facilitating the diffusion of the dye molecules into the amorphous regions of the polymer matrix.[1][3] This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, mechanism of action as a dye, synthesis, and available technical data.

Chemical and Physical Properties

This compound is a green powder with the molecular formula C16H18N6O5S and a molecular weight of 406.42 g/mol .[1] As a disperse dye, it has low water solubility and is applied as a fine dispersion, a characteristic that is crucial for its dyeing mechanism on hydrophobic fibers.[2]

PropertyValueReference
C.I. Name This compound[1]
CAS Number 71627-50-9[1]
Molecular Formula C16H18N6O5S[1]
Molecular Weight 406.42 g/mol [1]
Chemical Class Monoazo, Thiophene[1]
Appearance Green uniform powder[1][3]
Maximum Absorption (λmax) 680 nm[4]

Mechanism of Action as a Dye

The dyeing of polyester fibers with this compound is a complex process governed by the principles of diffusion and intermolecular forces. The mechanism can be understood as the formation of a "solid solution," where the individual dye molecules are molecularly dispersed within the amorphous regions of the polyester fiber.

The key stages of the dyeing process are:

  • Dispersion in the Dyebath: Due to its low water solubility, this compound is milled into fine particles and dispersed in the aqueous dyebath with the aid of dispersing agents.

  • Adsorption onto the Fiber Surface: The dispersed dye particles adsorb onto the surface of the polyester fibers.

  • Diffusion into the Fiber: Under high-temperature (typically 130°C) and high-pressure conditions, the polyester fibers swell, increasing the mobility of the polymer chains and creating free volume within the amorphous regions. This allows the small, non-ionic molecules of this compound to diffuse from the fiber surface into the polymer matrix.

  • Fixation within the Fiber: Once inside the fiber, the dye molecules are held in place primarily by Van der Waals forces and dipole-dipole interactions with the polyester chains. The hydrophobic nature of both the dye and the fiber contributes to the stability of this solid solution.

The overall dyeing process is an equilibrium phenomenon that can be described by the Nernst partition law, where the dye partitions between the aqueous dyebath and the solid fiber phase.

Dyeing_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber Dye_Dispersion This compound (Fine Dispersion) Fiber_Surface Fiber Surface Dye_Dispersion->Fiber_Surface Adsorption Amorphous_Region Amorphous Region (Solid Solution) Fiber_Surface->Amorphous_Region Diffusion (High T, High P) Amorphous_Region->Fiber_Surface Desorption

A simplified workflow of the this compound dyeing mechanism on polyester fiber.

Thermodynamics of Dyeing

  • Enthalpy of Dyeing (ΔH°): Generally positive for disperse dyeing of polyester, indicating that the process is endothermic. This is due to the energy required to break dye-dye and dye-water interactions and to create space for the dye molecules within the fiber structure.

  • Entropy of Dyeing (ΔS°): The overall entropy change for the dyeing process is positive, which is a significant driving force. This is attributed to the increased conformational freedom of the polyester chains upon dye uptake and the release of water molecules from the dye and fiber surfaces.

  • Standard Affinity (-Δμ°): This is a measure of the difference in chemical potential of the dye in the fiber and in the dyebath at standard state. A more negative value indicates a higher affinity of the dye for the fiber.

Synthesis of this compound

This compound is synthesized through a diazotization and coupling reaction. The manufacturing process involves the diazotization of 2-Amino-3,5-dinitrothiophene, which is then coupled with 3-Acetylamino-N,N-diethylaniline.[1]

Synthesis_Pathway Precursor1 2-Amino-3,5-dinitrothiophene Intermediate Diazonium Salt Precursor1->Intermediate Diazotization (NaNO2, Acid) Precursor2 3-Acetylamino-N,N-diethylaniline Product This compound Precursor2->Product Azo Coupling Intermediate->Product Azo Coupling

The synthetic pathway for this compound.
Experimental Protocol (Representative)

The following is a generalized experimental protocol for the synthesis of a thiophene-based azo disperse dye, representative of the synthesis of this compound. Note: This is a general procedure and has not been optimized for the specific synthesis of this compound.

1. Diazotization of 2-Amino-3,5-dinitrothiophene:

  • A suspension of 2-Amino-3,5-dinitrothiophene in a mixture of acetic acid and propionic acid is cooled to 0-5°C in an ice bath.

  • Nitrosylsulfuric acid is added dropwise to the cooled suspension while maintaining the temperature below 5°C.

  • The reaction mixture is stirred for a further 2 hours at this temperature to ensure complete diazotization.

2. Azo Coupling:

  • In a separate vessel, 3-Acetylamino-N,N-diethylaniline is dissolved in an acidic aqueous solution.

  • The diazonium salt solution prepared in step 1 is slowly added to the coupling component solution, maintaining the temperature below 5°C.

  • The reaction mixture is stirred for several hours, and the pH is gradually adjusted to 4-5 to facilitate the coupling reaction.

  • The precipitated dye is then collected by filtration, washed with water to remove any unreacted starting materials and by-products, and dried.

3. Purification:

  • The crude dye can be purified by recrystallization from a suitable organic solvent, such as ethanol (B145695) or a mixture of dimethylformamide and water.

Fastness Properties

The fastness properties of a dye are a critical measure of its performance and durability. The following table summarizes the available fastness ratings for this compound on polyester fiber, with tests conducted according to ISO standards.

Fastness PropertyISO Test MethodRating
Light Fastness (Xenon Arc) ISO 105-B025-6
Washing Fastness ISO 105-C034-5
Sublimation Fastness (180°C, 30s) ISO 105-P014
Rubbing Fastness (Dry) ISO 105-X124
Rubbing Fastness (Wet) ISO 105-X124-5

(Ratings are on a scale of 1 to 5 for washing, sublimation, and rubbing, and 1 to 8 for light fastness, where a higher number indicates better fastness.)

Toxicological Information

Specific toxicological data for this compound is limited in the publicly available literature. As a class, some azo dyes have been found to be potential skin sensitizers. Under reductive conditions, azo dyes can cleave to form aromatic amines, some of which are known to be carcinogenic. However, the toxicological profile is highly dependent on the specific chemical structure of the dye and its metabolites. For a comprehensive understanding of the toxicological profile of this compound, it is recommended to consult specialized toxicological databases and safety data sheets from manufacturers.

Conclusion

This compound is a thiophene-based monoazo dye that is effective for dyeing polyester fibers. Its mechanism of action is based on the formation of a solid solution within the amorphous regions of the polyester, a process driven by high temperature and pressure. The dye-fiber interactions are primarily Van der Waals forces. While a detailed, validated experimental protocol for its synthesis and specific thermodynamic and toxicological data are not widely published, its general properties and performance characteristics make it a relevant dye in the textile industry. Further research into its specific thermodynamic and toxicological profile would be beneficial for a more complete understanding of this colorant.

References

A Technical Guide to 2-Aminothiophene-Based Azo Dyes: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2-aminothiophene-based azo dyes. Azo dyes containing a thiophene (B33073) ring are a significant class of synthetic colorants, prized for their bright shades and strong dyeing properties.[1][2] They have emerged as a viable alternative to more expensive anthraquinone (B42736) dyes for both economic and environmental reasons.[1][2] The inclusion of the thiophene moiety often leads to a bathochromic (color deepening) effect and a compact molecular structure, which enhances dyeability and sublimation fastness on synthetic fibers.[1][2] This guide details the synthesis pathways, experimental protocols, spectral properties, and applications of these versatile compounds.

Synthesis of 2-Aminothiophene-Based Azo Dyes

The synthesis is typically a multi-step process that begins with the formation of a substituted 2-aminothiophene precursor, followed by its conversion into a diazonium salt, and finally, coupling with an appropriate aromatic compound to form the azo dye.

Synthesis of 2-Aminothiophene Precursors: The Gewald Reaction

A highly efficient and widely adopted method for synthesizing the 2-aminothiophene core is the Gewald reaction.[1] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[3][4]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Intermediate

  • Reactants: An α-keto compound (e.g., o-acetoacetanilide, 0.1 mol), an active methylene nitrile (e.g., malononitrile, 0.1 mol), and elemental sulfur (0.1 mol) are combined in a solvent such as ethanol (B145695) (30 ml).[4]

  • Catalyst: A basic catalyst, typically a secondary amine like morpholine (B109124) (0.1 mol) or triethylamine, is added to the mixture.[3][4]

  • Reaction Conditions: The mixture is stirred at a moderately elevated temperature (e.g., 60-70 °C) for several hours (e.g., 3 hours).[4]

  • Work-up and Purification: The resulting solution is cooled, often refrigerated overnight, to precipitate the product. The solid is collected via filtration, washed with ethanol and an ethanol/water mixture, and then dried.[4] Further purification is achieved by recrystallization from a suitable solvent like ethanol.[3][4]

The mechanism proceeds via an initial Knoevenagel condensation between the ketone and the nitrile, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.[3]

Gewald_Reaction_Workflow start_materials Starting Materials (Ketone, Active Methylene Nitrile, Sulfur) reaction_step Gewald Reaction (Condensation & Cyclization) start_materials->reaction_step catalyst Basic Catalyst (e.g., Morpholine) catalyst->reaction_step purification Cooling, Filtration & Washing reaction_step->purification final_product 2-Aminothiophene Precursor purification->final_product

Workflow for the Gewald synthesis of 2-aminothiophenes.
Synthesis of Azo Dyes via Diazotization and Coupling

The most common method for converting the 2-aminothiophene precursor into an azo dye is a two-step process involving diazotization followed by azo coupling.[5]

Experimental Protocol: Diazotization of 2-Aminothiophene

  • Amine Solution: The synthesized 2-aminothiophene derivative is dissolved or suspended in a strong acid, such as hydrochloric acid or nitrosyl sulfuric acid.[1][6]

  • Diazotizing Agent: A solution of sodium nitrite (B80452) (NaNO₂) in water is prepared.

  • Reaction Conditions: The amine solution is cooled to a low temperature, typically 0-5 °C, using an ice bath.[4][6] The sodium nitrite solution is then added dropwise with vigorous stirring, maintaining the low temperature to prevent the decomposition of the resulting diazonium salt.[4] The reaction mixture is stirred for an additional period to ensure complete diazotization.

Experimental Protocol: Azo Coupling Reaction

  • Coupler Solution: The coupling component (e.g., N,N-dimethylaniline, a naphthol derivative, or N-arylmaleimide) is dissolved in an appropriate solvent, such as acetic acid, and cooled to 0-5 °C.[1][4]

  • Coupling: The previously prepared cold diazonium salt solution is added slowly to the cold coupler solution over 30-40 minutes with continuous stirring.[4]

  • pH Adjustment: The reaction is stirred for several hours (e.g., 2-3 hours) at low temperature. The pH of the solution is then adjusted to 4-5 using a base like 10% sodium hydroxide (B78521) solution to facilitate the coupling and precipitation of the dye.[4]

  • Isolation: The precipitated azo dye is collected by filtration, washed with water to remove residual salts and acids, and then dried.[4] The crude product can be purified by recrystallization from a solvent like ethanol.[4]

General pathway for azo dye synthesis from a 2-aminothiophene precursor.

Characterization and Properties

The synthesized dyes are characterized using a variety of spectroscopic techniques to confirm their structure and evaluate their properties.

  • FT-IR Spectroscopy: Confirms the presence of key functional groups. The characteristic azo group (-N=N-) peak typically appears in the range of 1400–1490 cm⁻¹.[6][7] The stretching frequencies of OH and NH groups are also readily identified.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. In ¹H NMR, the NH peaks of the final azo dyes are often shifted downfield compared to the starting aminothiophene intermediates.[7]

  • Mass Spectrometry: Confirms the molecular weight of the synthesized dyes, often showing [M+1] ionic peaks.[6][7]

  • UV-Visible Spectroscopy: Determines the color properties of the dyes, specifically the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε). The λmax values are influenced by the electronic nature of substituents on both the thiophene ring and the coupler, as well as the polarity of the solvent.[1]

Quantitative Spectroscopic Data

The electronic absorption properties of these dyes are highly dependent on their chemical structure and the solvent used for measurement.[1] Electron-withdrawing groups on the thiophene ring generally lead to bathochromic shifts (a shift to longer wavelengths), resulting in deeper colors from red to blue and even green.[1]

Diazo Component (2-Aminothiophene Derivative)Coupling ComponentSolvent(s)λmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Reference
2-amino-thiopheneR, H, J, and γ acidNot specified515 - 5973.217 - 4.221 x 10⁴[8]
Substituted 2-aminothiophenesResorcinol, Naphthols, AnilinoethanolsVarious polar solvents461 - 555Not specified
2-amino-4-phenylthiazole*4-hydroxycoumarin, DihydroxybenzophenonesDMSO, ethanol, acetoneNot specifiedNot specified[6][7]
Thiophene azo dye (TA-OH)Naphthol derivativeAcetone/water (pH 3.5-6.5)~490Not specified[9]
Thiophene azo dye (TA-OH)Naphthol derivativeAcetone/water (pH > 10.5)~650Not specified[9]
Note: 2-aminothiazole (B372263) is a related heterocycle, and its azo dyes share many characteristics with 2-aminothiophene derivatives.

Applications and Performance

2-aminothiophene-based azo dyes are primarily used as disperse dyes for coloring synthetic fibers such as polyester, nylon, and cellulose (B213188) acetate.[1][10] Their small molecular size, high tinctorial strength, and excellent brightness make them well-suited for these applications.[1][2]

Dyeing Performance and Fastness Properties

The performance of these dyes is evaluated based on their fastness properties on the dyed fabric.

Fiber TypeLight FastnessWash FastnessRubbing FastnessPerspiration FastnessSublimation FastnessReference
NylonPoorGood to ExcellentGood to ExcellentGood to ExcellentGood to Excellent[10]
PolyesterGood to Very GoodGood to Very GoodNot specifiedGood to Very GoodExcellent[1]
Cellulose AcetateModerateExcellentNot specifiedNot specifiedNot specified[1][11]
Chrome Tanned LeatherExcellent to Very GoodExcellent to Very GoodExcellent to Very GoodExcellent to Very GoodExcellent to Very Good[8]

Generally, these dyes exhibit moderate to good light fastness and good to excellent fastness to washing, rubbing, and sublimation, making them commercially valuable.[1][8][10] Dyes derived from 2-amino-3-nitro-5-acylthiophenes, in particular, show excellent affinity for cellulose acetate, producing deep, bright blue to green shades with superior gas-fume fastness.[10]

References

An In-depth Technical Guide to the Health and Safety Data for Disperse Green 9 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Disperse Green 9 is a monoazo dye used for coloring synthetic fibers such as polyester.[1][2] While specific toxicity data for this compound is scarce, the broader class of disperse dyes, particularly azo dyes, has been studied for potential health effects. The primary concerns associated with disperse dyes include skin sensitization and potential for mutagenicity of the dye or its metabolites.[3][4] This document provides an overview of the potential hazards, summarizes available data on related compounds, and details the standard experimental protocols for toxicological evaluation.

Toxicological Data Summary

Due to the lack of specific quantitative data for this compound, this section presents a summary of findings for the broader category of disperse azo dyes.

Table 1: Summary of Potential Toxicological Endpoints for Disperse Azo Dyes

Toxicological EndpointGeneral Findings for Disperse Azo DyesSpecific Data for Related Dyes
Acute Oral Toxicity Generally low acute toxicity, with LD50 values often exceeding 250 mg/kg body weight.[5]No data available for this compound.
Skin Irritation/Corrosion Some disperse dyes can cause skin irritation.[3]For a related substance, no dermal corrosion or irritation was observed in rabbits following a 4-hour application.[6]
Eye Irritation/Corrosion Can cause eye irritation.For an alcohol alkoxylate, reversible eye irritation was observed in rabbits, with all lesions healing within 5 days.[7]
Skin Sensitization A known potential effect of many disperse dyes, leading to allergic contact dermatitis.[3]Disperse Blue 106 is a potent skin sensitizer (B1316253) in the local lymph node assay (LLNA), with an EC3 value of 0.01%.[8]
Mutagenicity/Genotoxicity Some azo dyes and their breakdown products (aromatic amines) can be mutagenic.[4][5]No data available for this compound.
Carcinogenicity Carcinogenicity is a concern for some azo dyes, often related to the release of carcinogenic aromatic amines.[3]No data available for this compound.
Reproductive Toxicity Data is generally lacking for most disperse dyes.No data available for this compound.

Experimental Protocols

The following sections detail standardized methodologies for key toxicological assessments, primarily based on OECD (Organisation for Economic Co-operation and Development) guidelines.

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Test System: Healthy young adult albino rabbits.

  • Procedure:

    • Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

    • A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approx. 6 cm²) of skin and covered with a gauze patch and semi-occlusive dressing.

    • The exposure period is 4 hours.

    • After exposure, the residual test substance is removed.

    • Observations for erythema and edema are made at 60 minutes, and then at 24, 48, and 72 hours after patch removal.

  • Evaluation: Dermal reactions are scored based on a standardized grading system. The reversibility of any observed effects is also assessed.[6][9][10][11]

This test assesses the potential of a substance to cause damage to the eye.

  • Test System: Healthy young adult albino rabbits.

  • Procedure:

    • Both eyes of the animal are examined 24 hours before testing.

    • A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is applied into the conjunctival sac of one eye. The other eye serves as a control.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • Lesions of the cornea, iris, and conjunctiva are scored.

  • Evaluation: The degree of eye irritation is evaluated by the scored lesions and their reversibility.[7][12][13][14][15]

The LLNA is the preferred method for testing the skin sensitization potential of chemicals.

  • Test System: CBA/J strain mice.

  • Procedure:

    • The test substance is applied to the dorsum of both ears daily for three consecutive days.

    • On day 6, a solution of ³H-methyl thymidine (B127349) is injected intravenously.

    • Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

    • A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured.

  • Evaluation: The proliferation of lymphocytes in the draining lymph nodes is measured and expressed as a Stimulation Index (SI). An SI of 3 or greater is considered a positive response, indicating that the substance has sensitizing properties.[8][16][17]

This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • Test System: At least five strains of bacteria, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Procedure:

    • The test is performed with and without an exogenous metabolic activation system (S9 mix).

    • Two methods can be used: the plate incorporation method or the pre-incubation method.

    • In the plate incorporation method, the test substance, bacteria, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.

    • In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.

    • Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertants to at least twice the spontaneous revertant count.[18][19][20][21]

This test detects gene mutations induced by chemical substances in cultured mammalian cells.

  • Test System: Mammalian cell lines such as L5178Y mouse lymphoma cells, CHO, V79, or CHL cells.

  • Genetic Endpoints: Mutations are typically measured at the thymidine kinase (TK) or hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene loci.

  • Procedure:

    • Cell cultures are exposed to the test substance, both with and without metabolic activation, for a suitable period.

    • Following exposure, cells are cultured to allow for the expression of mutations.

    • Cells are then grown in a selective medium to detect mutant colonies.

  • Evaluation: The mutant frequency is calculated. A substance is considered mutagenic if it produces a concentration-dependent increase in the mutant frequency.[22][23][24]

Mandatory Visualizations

Experimental_Workflow_Skin_Irritation cluster_prep Preparation cluster_application Application cluster_exposure Exposure & Removal cluster_observation Observation & Scoring Animal_Selection Select Healthy Albino Rabbits Clipping Clip Fur from Dorsal Area Animal_Selection->Clipping Application Apply 0.5g/mL of This compound Clipping->Application Covering Cover with Gauze and Semi-occlusive Dressing Application->Covering Exposure 4-hour Exposure Covering->Exposure Removal Remove Dressing and Residual Substance Exposure->Removal Observation Observe at 1, 24, 48, and 72 hours Removal->Observation Scoring Score Erythema and Edema Observation->Scoring Evaluation Evaluate Reversibility Scoring->Evaluation

Caption: Workflow for the Acute Dermal Irritation/Corrosion Test (OECD 404).

Signaling_Pathway_Placeholder cluster_exposure Exposure cluster_cellular Cellular Interaction cluster_downstream Potential Downstream Effects Disperse_Dye Disperse Dye Exposure Cell_Membrane Cell Membrane Interaction Disperse_Dye->Cell_Membrane Metabolism Metabolic Activation (e.g., Azo-reduction) Cell_Membrane->Metabolism Reactive_Metabolites Formation of Reactive Metabolites (e.g., Aromatic Amines) Metabolism->Reactive_Metabolites DNA_Adducts DNA Adduct Formation Reactive_Metabolites->DNA_Adducts Potential Mechanism Mutations Gene Mutations DNA_Adducts->Mutations Genotoxicity Genotoxicity Mutations->Genotoxicity

Caption: Postulated general signaling pathway for the genotoxicity of azo dyes.

Conclusion

There is a significant lack of publicly available health and safety data specific to this compound. Based on the toxicological profile of the broader class of monoazo disperse dyes, the primary areas of concern are skin sensitization and potential mutagenicity. Any handling of this compound should be done with appropriate personal protective equipment to minimize skin contact. Further testing according to standardized OECD guidelines is necessary to definitively characterize the toxicological profile of this substance. Researchers and drug development professionals should exercise caution and consider the data gaps when evaluating the safety of this compound.

References

Navigating the Unknown: An In-Depth Technical Guide on the Environmental Fate and Biodegradability of Disperse Green 9

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of scientific literature reveals a significant lack of specific quantitative data on the environmental fate, biodegradability, and ecotoxicity of Disperse Green 9. This guide, therefore, extrapolates the probable environmental behavior of this compound based on its chemical classification as a monoazo disperse dye and the known characteristics of this dye class. All information presented should be interpreted as indicative rather than definitive for this compound.

Introduction

This compound (CAS No. 71627-50-9) is a monoazo dye with the molecular formula C16H18N6O5S.[1][2] Like other disperse dyes, it is characterized by low water solubility and is primarily used for dyeing hydrophobic fibers such as polyester.[3] The environmental fate of such dyes is a growing concern due to their potential persistence, ecotoxicity, and the formation of hazardous breakdown products.[4][5][6][7] This technical guide synthesizes the current understanding of the environmental pathways and biodegradability of disperse azo dyes to infer the likely fate of this compound.

Physicochemical Properties and Environmental Distribution

The inherent low water solubility of disperse dyes like this compound is a critical factor in their environmental distribution. Upon release into aquatic environments, they are expected to partition from the water column and adsorb to suspended solids and sediments.[8][9] This sorption behavior can lead to the accumulation of the dye in benthic zones, creating a long-term reservoir of the contaminant.

Biodegradation Pathways

The biodegradation of azo dyes is a complex process that is highly dependent on the prevailing redox conditions. The azo bond (-N=N-), which is responsible for the dye's color, is the primary target for microbial degradation.

3.1. Anaerobic Degradation

Under anaerobic (oxygen-deficient) conditions, the primary and most significant biodegradation step for azo dyes occurs. Microorganisms utilize the azo bond as an electron acceptor, leading to its reductive cleavage.[10][11][12] This process results in the decolorization of the dye and the formation of aromatic amines.[13][10][12][14] These amine byproducts can be more toxic and potentially carcinogenic than the parent dye molecule.[5][15]

3.2. Aerobic Degradation

Azo dyes are generally considered to be recalcitrant to aerobic biodegradation.[10][16] The azo bond is resistant to attack by the oxidative enzymes typically employed by aerobic microorganisms. However, the aromatic amines produced during anaerobic degradation can be susceptible to aerobic degradation.[12][14] A sequential anaerobic-aerobic treatment process is therefore considered the most effective strategy for the complete mineralization of azo dyes.[14][15][17]

The following diagram illustrates the probable environmental fate of this compound.

Environmental_Fate_Disperse_Green_9 This compound in Effluent This compound in Effluent Aquatic Environment Aquatic Environment This compound in Effluent->Aquatic Environment Sorption to Sediment Sorption to Sediment Aquatic Environment->Sorption to Sediment Photodegradation Photodegradation Aquatic Environment->Photodegradation Very Slow Anaerobic Degradation Anaerobic Degradation Sorption to Sediment->Anaerobic Degradation Slow Persistent Dye Persistent Dye Sorption to Sediment->Persistent Dye Aromatic Amines Aromatic Amines Anaerobic Degradation->Aromatic Amines Azo bond cleavage Aerobic Degradation of Amines Aerobic Degradation of Amines Aromatic Amines->Aerobic Degradation of Amines Potentially Mineralization (CO2, H2O) Mineralization (CO2, H2O) Aerobic Degradation of Amines->Mineralization (CO2, H2O) Photodegradation->Persistent Dye

Probable environmental fate of this compound.

Abiotic Degradation

4.1. Photodegradation

Disperse dyes are engineered to be lightfast, and as such, they generally exhibit resistance to photodegradation.[3] Studies on various disperse dyes have shown that their degradation by natural sunlight is a very slow process.[18] Therefore, photodegradation is not considered a major removal pathway for this compound in the environment.

4.2. Hydrolysis

While some disperse dyes containing ester groups may be susceptible to hydrolysis under alkaline conditions, there is insufficient information on the structure of this compound to assess the significance of this pathway.[19]

Quantitative Data on Environmental Fate and Ecotoxicity

As previously stated, there is a notable absence of specific quantitative data for this compound. The following tables summarize the current data gap and the general ecotoxicological concerns for the broader class of azo dyes.

Table 1: Quantitative Data for this compound (Data Currently Unavailable)

ParameterValueEnvironmental CompartmentExperimental ConditionsReference
Biodegradation
Half-life (t½)Not AvailableWater--
Half-life (t½)Not AvailableSediment--
Mineralization (%)Not Available---
Ecotoxicity
LC50 (96h)Not AvailableFish--
EC50 (48h)Not AvailableDaphnia magna--
EC50 (72h)Not AvailableAlgae--

Table 2: General Ecotoxicological Concerns for Azo Dyes

EndpointObserved EffectsOrganism(s)References
Acute Toxicity Can be toxic to aquatic life, with effects varying based on the specific dye structure and concentration.Fish, Invertebrates[4][7]
Chronic Toxicity Potential for sublethal effects on growth, reproduction, and behavior.Aquatic organisms[7]
Mutagenicity/Carcinogenicity The primary concern stems from the formation of aromatic amines during anaerobic degradation, many of which are known or suspected carcinogens.Humans, other mammals[4][5][6][20]
Environmental Impact The intense color of dyes can reduce light penetration in water, inhibiting photosynthesis.Aquatic plants and algae[4][7]

Recommended Experimental Protocols for Biodegradability Assessment

To address the data gap for this compound, standardized biodegradability tests are required. A sequential anaerobic-aerobic batch reactor study is recommended to simulate the key environmental degradation pathways.

Objective: To determine the extent and rate of biodegradability of this compound under sequential anaerobic and aerobic conditions.

Materials:

  • This compound (analytical grade)

  • Anaerobic and aerobic sludge (e.g., from a municipal wastewater treatment plant)

  • Basal mineral salts medium

  • Serum bottles (sealed for anaerobic phase)

  • Bioreactor/flasks (for aerobic phase)

  • Inert gas (e.g., nitrogen) for purging

  • Shaking incubator

  • Analytical instrumentation: UV-Vis Spectrophotometer, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Workflow:

The following diagram outlines a typical workflow for assessing the biodegradability of a disperse dye.

Experimental_Workflow cluster_anaerobic Anaerobic Phase cluster_aerobic Aerobic Phase A1 Prepare serum bottles with mineral medium, sludge, and this compound A2 Purge with N2 gas to create anaerobic conditions A1->A2 A3 Incubate in the dark on a shaker A2->A3 A4 Monitor decolorization (UV-Vis) and dye concentration (HPLC) over time A3->A4 B1 Transfer effluent from anaerobic phase to aerobic bioreactor A4->B1 Effluent Transfer B2 Inoculate with fresh aerobic sludge B1->B2 B3 Aerate continuously B2->B3 B4 Monitor aromatic amine degradation (HPLC/GC-MS) and COD/TOC reduction B3->B4

Generalized workflow for biodegradability testing.

Methodology:

  • Anaerobic Phase:

    • Prepare a series of sealed serum bottles containing mineral salts medium, a known concentration of this compound, and anaerobic sludge as the inoculum.

    • Include control bottles (sludge only, dye only) to account for abiotic loss and biosorption.

    • Purge the headspace of each bottle with nitrogen gas to establish and maintain anaerobic conditions.

    • Incubate the bottles at a constant temperature (e.g., 35°C) in the dark with continuous agitation.

    • At regular intervals, withdraw liquid samples and analyze for color removal using a UV-Vis spectrophotometer and for the disappearance of the parent dye molecule using HPLC.

  • Aerobic Phase:

    • Once significant decolorization is achieved in the anaerobic phase, transfer the effluent, now containing the aromatic amine intermediates, to an open flask or aerobic bioreactor.

    • Inoculate the effluent with fresh aerobic activated sludge.

    • Provide continuous aeration to maintain dissolved oxygen levels.

    • At regular intervals, withdraw samples and analyze for the degradation of the aromatic amines using HPLC or GC-MS.

    • Measure the Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC) to assess the extent of mineralization.

Conclusion and Recommendations

There is a critical lack of empirical data on the environmental fate and biodegradability of this compound. Based on its classification as a monoazo disperse dye, it is likely to be persistent in the environment, particularly in anaerobic sediments. The primary degradation pathway is expected to be the reductive cleavage of the azo bond under anaerobic conditions, leading to the formation of aromatic amines of potential toxicological concern.

It is strongly recommended that the following studies be conducted to perform a comprehensive environmental risk assessment for this compound:

  • Standardized biodegradability tests (e.g., OECD 301, 314) to determine its persistence and degradation pathways.

  • Acute and chronic ecotoxicity tests on a range of aquatic organisms (fish, invertebrates, algae) to determine its potential for environmental harm.

  • Studies to identify the specific aromatic amines formed during anaerobic degradation and to assess their subsequent biodegradability and toxicity.

Until such data is available, a precautionary approach should be taken, assuming that this compound shares the environmental risks associated with other persistent and potentially toxic azo dyes.

References

Methodological & Application

Application Notes and Protocol for Dyeing Polyester Fibers with Disperse Green 9

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for the dyeing of polyester (B1180765) fibers with Disperse Green 9, a monoazo disperse dye suitable for high-temperature dyeing methods.[1][2] The protocol is intended for researchers, scientists, and professionals in drug development who may utilize dyed fibers for various applications.

Overview

This compound is a green powder dye used for dyeing polyester fibers, particularly through a high-temperature, high-pressure method.[1] This method is necessary to overcome the hydrophobic nature and compact structure of polyester, allowing for the penetration of the non-ionic dye molecules into the fiber.[3] The process typically occurs at temperatures around 130°C in a slightly acidic medium to ensure optimal dye uptake and prevent dye degradation.[3][4][5][6] Following the dyeing process, a reduction clearing step is crucial to remove unfixed dye from the fiber surface, thereby improving wash fastness and the overall color quality.[7][8][9]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the dyeing of polyester fibers with this compound.

ParameterValueNotes
Dye Concentration 0.5 - 4.0% (on weight of fiber, o.w.f)Adjust based on the desired shade depth.
Liquor Ratio 10:1 to 15:1The ratio of the volume of dye bath to the weight of the fiber.[3]
pH of Dyebath 4.5 - 5.5Maintained with an acetic acid/sodium acetate (B1210297) buffer.[4][5][6]
Dispersing Agent 0.5 - 1.0 g/LPrevents dye agglomeration.[10]
Leveling Agent 0.5 - 1.0 g/LPromotes even dye distribution.
Dyeing Temperature 130°COptimal temperature for dye diffusion into polyester.[3][4]
Dyeing Time 30 - 60 minutesDependent on the desired shade depth.[3]
Reduction Clearing Temperature 70 - 80°C---
Reduction Clearing Time 15 - 30 minutes[7][9]
Sodium Hydrosulfite 1.0 - 2.0 g/LReducing agent for clearing.[11]
Caustic Soda (NaOH) 1.0 - 2.0 g/LTo achieve alkaline conditions for reduction clearing.

Experimental Protocols

This section details the step-by-step procedures for pre-treatment, dyeing, and post-treatment of polyester fibers.

Materials and Reagents
  • Polyester fiber substrate

  • This compound dye

  • Dispersing agent (e.g., a lignosulfonate-based or naphthalene-based condensate)

  • Leveling agent (e.g., an ethoxylated fatty alcohol)

  • Acetic acid

  • Sodium acetate

  • Sodium hydrosulfite

  • Sodium hydroxide (B78521) (Caustic Soda)

  • Non-ionic detergent

  • Deionized water

Pre-treatment of Polyester Fibers
  • Scouring: The polyester fibers are first scoured to remove any impurities, oils, or sizes from the manufacturing process. This is done by washing the fibers in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes.

  • Rinsing: The scoured fibers are thoroughly rinsed with warm water and then with cold water to remove any residual detergent.

  • Drying: The fibers are then dried before the dyeing process.

Dyeing Protocol
  • Dye Bath Preparation: Prepare the dye bath in a high-temperature, high-pressure dyeing apparatus. Add the required amount of deionized water, followed by the dispersing agent (0.5 - 1.0 g/L) and leveling agent (0.5 - 1.0 g/L).

  • pH Adjustment: Adjust the pH of the dye bath to 4.5 - 5.5 using an acetic acid/sodium acetate buffer.[4][5][6]

  • Dye Dispersion: In a separate container, make a paste of the required amount of this compound (0.5 - 4.0% o.w.f.) with a small amount of water. Add this dispersion to the dye bath.

  • Fiber Immersion: Introduce the pre-treated polyester fibers into the dye bath.

  • Temperature Profile:

    • Start the dyeing process at 50-60°C and hold for 10 minutes.[12]

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.[12]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade.[3]

    • Cool the dye bath down to 70°C at a rate of 1-2°C per minute.

  • Rinsing: After dyeing, the fibers are rinsed with hot water and then cold water to remove any loose dye particles.

Post-treatment: Reduction Clearing
  • Clearing Bath Preparation: Prepare a fresh bath with deionized water. Add 1.0 - 2.0 g/L of sodium hydrosulfite and 1.0 - 2.0 g/L of caustic soda.

  • Treatment: Immerse the dyed and rinsed fibers into the reduction clearing bath.

  • Temperature and Time: Heat the bath to 70-80°C and hold for 15-30 minutes.[7][9]

  • Final Rinsing: Rinse the fibers thoroughly with hot water, followed by a cold water rinse to remove all residual chemicals.

  • Neutralization (Optional): A neutralization step with a weak acid (e.g., 0.5 g/L acetic acid) can be performed to bring the fiber pH back to neutral.

  • Drying: Finally, the dyed and cleared polyester fibers are dried.

Visualizations

The following diagram illustrates the experimental workflow for the dyeing of polyester fibers with this compound.

Dyeing_Protocol cluster_pretreatment Pre-treatment cluster_dyeing Dyeing cluster_posttreatment Post-treatment Scouring Scouring (1-2 g/L non-ionic detergent, 60-70°C, 20-30 min) Rinsing1 Rinsing (Warm and cold water) Scouring->Rinsing1 Drying1 Drying Rinsing1->Drying1 Dye_Bath_Prep Dye Bath Preparation (Dispersing agent, Leveling agent) Drying1->Dye_Bath_Prep pH_Adjustment pH Adjustment (pH 4.5-5.5 with Acetic Acid/Sodium Acetate) Dye_Bath_Prep->pH_Adjustment Dye_Dispersion Dye Dispersion (this compound paste) pH_Adjustment->Dye_Dispersion Fiber_Immersion Fiber Immersion Dye_Dispersion->Fiber_Immersion Temperature_Profile Temperature Profile (Ramp to 130°C, hold 30-60 min, cool to 70°C) Fiber_Immersion->Temperature_Profile Rinsing2 Rinsing (Hot and cold water) Temperature_Profile->Rinsing2 Reduction_Clearing_Bath Reduction Clearing Bath (Sodium Hydrosulfite, Caustic Soda) Rinsing2->Reduction_Clearing_Bath Treatment Treatment (70-80°C, 15-30 min) Reduction_Clearing_Bath->Treatment Final_Rinsing Final Rinsing (Hot and cold water) Treatment->Final_Rinsing Neutralization Neutralization (Optional) (0.5 g/L Acetic Acid) Final_Rinsing->Neutralization Final_Drying Final Drying Neutralization->Final_Drying

Polyester dyeing workflow with this compound.

References

Application Notes and Protocols: Disperse Green 9 as a Fluorescent Tracer in Fluid Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Green 9 is a monoazo dye, traditionally used in the textile industry for dyeing polyester (B1180765) fibers at high temperatures.[1][2] Its inherent hydrophobicity and stability under elevated temperatures suggest its potential as a fluorescent tracer in specialized fluid dynamics applications, particularly in non-aqueous or mixed-solvent systems, and in microfluidic devices where high magnification imaging is employed. This document provides an overview of its known properties, protocols for its preparation and use as a fluid dynamics tracer, and its potential applications in drug development research.

Disclaimer: The use of this compound as a fluorescent tracer in fluid dynamics is an emerging application. While this document is based on the available scientific literature for disperse dyes and fluorescent tracers, specific quantitative data for this compound in this context is limited. Researchers are strongly encouraged to perform experimental validation and characterization for their specific applications.

Physicochemical and Spectroscopic Properties

PropertyValue / InformationSource / Comment
Chemical Name C.I. This compound[3]
CAS Number 71872-50-9[3][4]
Molecular Formula C₁₆H₁₈N₆O₅S[3]
Molecular Weight 406.42 g/mol [3]
Appearance Green powder[1][3]
Solubility Sparingly soluble in water; requires a dispersing agent. Soluble in some organic solvents.[2][5]
Excitation Wavelength (λex) Estimated to be in the green to yellow region of the spectrum. Experimental determination required. Based on the visual color.
Emission Wavelength (λem) Estimated to be in the green to red region of the spectrum. Experimental determination required. Based on the visual color.
Quantum Yield (Φ) Unknown. Experimental determination required.
Photostability Generally good for disperse dyes, but requires quantification for specific experimental conditions.[2]
Diffusion Coefficient Unknown. Dependent on solvent, temperature, and aggregation state. Experimental determination required.
Toxicity Limited data available. Assumed to be a potential skin and eye irritant. May be harmful if swallowed.Based on general SDS for disperse dyes.[6]

Experimental Protocols

Preparation of this compound Tracer Stock Solution

Due to its low aqueous solubility, a stock solution of this compound requires the use of an organic solvent or a dispersing agent for aqueous systems.

Materials:

  • This compound powder

  • Ethanol (B145695) (reagent grade) or Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • Surfactant (e.g., Tween 20 or Pluronic F-127) for aqueous dispersions

  • Vortex mixer

  • Ultrasonic bath

  • 0.22 µm syringe filter

Protocol for Organic Solvent Stock Solution (e.g., 1 mg/mL in Ethanol):

  • Weigh 10 mg of this compound powder and place it in a 15 mL conical tube.

  • Add 10 mL of ethanol to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the tube in an ultrasonic bath for 15-30 minutes to aid dissolution.

  • Visually inspect the solution for any undissolved particles. If necessary, continue sonication.

  • Filter the solution through a 0.22 µm syringe filter to remove any remaining aggregates.

  • Store the stock solution in a dark, airtight container at 4°C.

Protocol for Aqueous Dispersion Stock Solution (e.g., 0.1 mg/mL):

  • Prepare a 1% (w/v) stock solution of the chosen surfactant in deionized water.

  • Weigh 1 mg of this compound powder and place it in a 15 mL conical tube.

  • Add 10 mL of the 1% surfactant solution.

  • Vortex the mixture vigorously for 2-3 minutes.

  • Sonicate the dispersion for 30-60 minutes. The solution should appear as a stable, uniform dispersion.

  • Filter the dispersion through a 0.22 µm syringe filter. Note that some loss of dye on the filter may occur.

  • Store the dispersion in a dark container at 4°C. Prepare fresh for optimal performance.

Protocol for Characterizing Spectroscopic Properties

Materials:

  • This compound stock solution

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Dilute the this compound stock solution in the solvent of interest to a concentration that gives a measurable signal without inner filter effects (typically an absorbance < 0.1).

  • Excitation Spectrum: Set the emission wavelength to an estimated peak (e.g., 520 nm) and scan a range of excitation wavelengths (e.g., 400-500 nm) to find the wavelength of maximum excitation.

  • Emission Spectrum: Set the excitation wavelength to the determined maximum and scan a range of emission wavelengths (e.g., 480-650 nm) to find the wavelength of maximum emission.

  • Record the peak excitation and emission wavelengths.

General Protocol for Flow Visualization in a Microfluidic Device

Materials:

  • Microfluidic device

  • Syringe pumps

  • This compound working solution (diluted from stock solution in the experimental fluid)

  • Fluorescence microscope with appropriate filter sets (based on the determined excitation/emission spectra)

  • High-sensitivity camera

Procedure:

  • Prepare the working solution of this compound in the fluid to be traced. The concentration should be optimized to provide a good signal-to-noise ratio without causing significant changes to the fluid properties.

  • Prime the microfluidic device with the experimental fluid.

  • Load the this compound working solution into a syringe and connect it to the inlet of the microfluidic device via a syringe pump.

  • Set the desired flow rate on the syringe pump.

  • Mount the microfluidic device on the stage of the fluorescence microscope.

  • Using the appropriate filter set, visualize and record the flow of the tracer within the microfluidic channels.

  • Analyze the recorded images or videos to extract fluid dynamics information (e.g., velocity fields, mixing efficiency).

Applications in Drug Development

The use of fluorescent tracers in microfluidic systems is a powerful tool in various stages of drug development. While this compound itself is not a therapeutic agent, its potential as a tracer can aid in the following areas:

  • Drug Delivery System Characterization: Microfluidic platforms can be used to synthesize and characterize drug delivery vehicles like liposomes and nanoparticles.[7][8] A fluorescent tracer co-encapsulated within these carriers can help visualize their formation, stability, and release kinetics in real-time.

  • Modeling Drug Distribution: "Organ-on-a-chip" and "tumor-on-a-chip" models are increasingly used to study drug efficacy and toxicity in a more physiologically relevant environment.[9] A fluorescent tracer can be used to model the convection and diffusion of small molecule drugs within these micro-tissues, providing insights into drug penetration and distribution.

  • High-Throughput Screening: The mixing and transport of compounds in high-throughput screening platforms can be optimized and validated using fluorescent tracers.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_char Characterization cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Stock Solution (Organic Solvent or Aqueous Dispersion) prep_working Prepare Working Solution (Dilute in Experimental Fluid) prep_stock->prep_working setup Setup Microfluidic System and Fluorescence Microscope prep_working->setup spectro Determine Spectroscopic Properties (Excitation/Emission Maxima) photostab Assess Photostability spectro->photostab photostab->setup inject Inject Tracer Solution setup->inject acquire Acquire Image/Video Data inject->acquire analyze Analyze Fluid Dynamics Parameters (Velocity, Mixing, etc.) acquire->analyze

Caption: Experimental workflow for using this compound as a tracer.

drug_delivery_application cluster_platform Microfluidic Platform cluster_tracer Tracer Application cluster_output Research Output drug_carrier Drug Carrier Synthesis (e.g., Liposomes) tracer This compound (Co-encapsulated or in solution) drug_carrier->tracer organ_chip Organ-on-a-Chip Model organ_chip->tracer visualize Visualize Carrier Formation and Drug Release tracer->visualize model Model Drug Distribution in Tissue Mimics tracer->model

Caption: Application of this compound in drug delivery research.

Safety Precautions

Disperse dyes, in general, can be skin and eye irritants.[6] It is recommended to handle this compound powder in a well-ventilated area or a fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For applications involving cell cultures or in vivo models, the cytotoxicity of this compound must be thoroughly evaluated.

Conclusion

This compound presents an interesting, though not yet fully characterized, option as a fluorescent tracer for specific fluid dynamics studies. Its properties suggest suitability for non-aqueous environments or as a dispersed phase tracer. For researchers in fluid dynamics and drug development, the protocols and information provided herein offer a starting point for exploring its potential. However, due to the limited availability of specific data, thorough experimental characterization is a prerequisite for its reliable application.

References

Application Notes and Protocols for Disperse Green 9 in Staining Hydrophobic Cellular Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield established protocols for the use of Disperse Green 9 as a fluorescent stain for hydrophobic cellular components in biological research. The information and protocols provided herein are extrapolated from its properties as a hydrophobic textile dye and from established methods for other lipophilic stains used in cell biology, such as BODIPY, Nile Red, and Oil Red O. These notes are intended to serve as a foundational guide for researchers wishing to explore the potential of this compound for this application. Significant optimization of the suggested protocols is expected.

Introduction to this compound

This compound is a monoazo dye traditionally used in the textile industry for dyeing hydrophobic fibers like polyester (B1180765).[1][2] Its chemical structure and hydrophobic nature suggest a potential affinity for nonpolar, lipid-rich structures within cells, such as lipid droplets, cellular membranes, and hydrophobic domains of proteins. Disperse dyes are characterized by their low water solubility and the need for a dispersing agent to form a uniform aqueous solution.[1]

Mechanism of Action (Hypothesized)

The proposed mechanism for staining hydrophobic cellular components with this compound is based on its lipophilic properties. When introduced to a cellular environment, the dye is expected to partition from the aqueous medium into nonpolar compartments. This preferential accumulation within structures like lipid droplets is driven by hydrophobic interactions.

Physicochemical Properties and Data

PropertyValue/DescriptionReference
C.I. Name This compound[2]
CAS Number 71872-50-9[3]
Molecular Formula C₁₆H₁₈N₆O₅S[2]
Molecular Weight 406.42 g/mol [2]
Appearance Dark green uniform powder[4]
Solubility Low in water; requires a dispersing agent.[1]
General Application Dyeing of polyester and other hydrophobic fibers.[1][4]

Potential Applications in Cellular Imaging

Based on its hydrophobicity, this compound could potentially be used for:

  • Visualization of Lipid Droplets: Staining and tracking the dynamics of lipid droplets, which are key organelles in lipid metabolism.

  • Labeling of Hydrophobic Proteins or Aggregates: Investigating the localization of hydrophobic protein domains or the formation of protein aggregates.

  • Membrane Staining: Although potentially less specific than other membrane dyes, it might offer insights into membrane structure.

Experimental Protocols (Hypothetical)

The following protocols are generalized starting points and will require substantial optimization.

Preparation of this compound Staining Solution

Due to its low water solubility, a stock solution in an organic solvent is necessary.

  • Stock Solution (1-10 mg/mL): Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) or ethanol. Sonication may be required to aid dissolution. Store the stock solution protected from light at -20°C.

  • Working Solution (1-10 µg/mL): On the day of the experiment, dilute the stock solution in a suitable biological buffer (e.g., Phosphate-Buffered Saline - PBS) or cell culture medium to the desired final concentration. To prevent precipitation, the final concentration of the organic solvent should be kept to a minimum (typically <1%). The use of a dispersing agent like Pluronic F-127 may aid in solubility.

Staining Protocol for Live Cells
  • Cell Culture: Plate cells on an appropriate imaging dish or plate and culture until they reach the desired confluency.

  • Preparation: Pre-warm the this compound working solution and PBS to 37°C.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum.

  • Staining: Add the pre-warmed this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS.

  • Imaging: Add fresh culture medium or PBS to the cells and proceed with fluorescence microscopy.

Staining Protocol for Fixed Cells
  • Cell Culture: Culture cells as described for live-cell staining.

  • Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS to remove the fixative.

  • Staining: Add the this compound working solution and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslip with an appropriate mounting medium, with or without a nuclear counterstain like DAPI.

  • Imaging: Proceed with fluorescence microscopy.

Visualization and Data Interpretation

Imaging Parameters

The optimal excitation and emission wavelengths for this compound in a cellular environment are unknown and must be determined experimentally. A broad-spectrum light source and a spectral detector on a confocal microscope would be ideal for initial characterization. Based on its green color, excitation might be expected in the blue to green range, with emission in the green to yellow range of the spectrum.

Controls and Considerations
  • Cytotoxicity: Disperse dyes can exhibit cytotoxicity.[5] It is crucial to perform cell viability assays (e.g., MTT or live/dead staining) to determine the non-toxic concentration range for live-cell imaging.

  • Photostability: The photostability of this compound under fluorescence microscopy conditions is unknown. Minimize light exposure to prevent photobleaching.

  • Specificity: Co-staining with well-characterized organelle-specific dyes (e.g., BODIPY 493/503 for lipid droplets) is necessary to validate the localization of this compound.

  • Background Fluorescence: The presence of undissolved dye aggregates can lead to high background fluorescence. Ensure the working solution is well-dispersed and wash the cells thoroughly.

Comparative Data for Established Hydrophobic Dyes

This table provides typical parameters for commonly used hydrophobic dyes to serve as a reference for optimizing this compound staining.

DyeExcitation (nm)Emission (nm)Typical ConcentrationLive/Fixed Cells
BODIPY 493/503 ~493~5031-5 µg/mLBoth
Nile Red ~552~636 (in lipids)0.1-1 µg/mLBoth
Oil Red O (Absorbance) ~518(Visualized by brightfield)0.3-0.5% solutionFixed
Lipi-Green ~488~500-5501 µmol/lBoth

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_staining Staining cluster_imaging Imaging & Analysis prep_stock Prepare this compound Stock (DMSO) prep_working Dilute to Working Solution in Media/PBS prep_stock->prep_working stain Incubate with Working Solution prep_working->stain seed_cells Seed Cells on Imaging Plate culture Culture to Desired Confluency seed_cells->culture wash1 Wash Cells with PBS culture->wash1 wash1->stain wash2 Wash to Remove Excess Dye stain->wash2 image Fluorescence Microscopy wash2->image analyze Image Analysis & Interpretation image->analyze

Caption: Generalized workflow for staining cells with a hydrophobic dye.

Hypothetical Signaling Pathway Investigation

lipid_metabolism_pathway cluster_input Stimulus cluster_signaling Cellular Signaling cluster_process Cellular Process cluster_visualization Visualization stimulus Fatty Acid Influx / Metabolic Stress srebp SREBP Activation stimulus->srebp ppar PPARγ Activation stimulus->ppar lipid_synthesis Lipid Synthesis srebp->lipid_synthesis ppar->lipid_synthesis ld_formation Lipid Droplet Formation lipid_synthesis->ld_formation staining Staining with This compound ld_formation->staining

Caption: Hypothetical pathway of lipid droplet formation for visualization.

References

Application of Disperse Green 9 in Polymer Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Green 9 is a disperse dye characterized by its dark green powder form and its application in coloring synthetic fibers.[1] Belonging to the single azo class of dyes, it is primarily utilized for the high-temperature dyeing and printing of polyester (B1180765) and its microfiber blends, rendering a bright and unique green shade.[1][2] Its molecular formula is C₁₆H₁₈N₆O₅S.[2] This document provides detailed application notes and protocols for the use of this compound in polymer science research, focusing on its established application in polymer dyeing and coloration. While advanced research applications such as in functional polymers or as probes are not extensively documented in available literature, this guide provides a framework based on the known properties of this compound and general principles of polymer-dye interactions.

Physicochemical Properties and Dyeing Fastness

A summary of the key properties of this compound is essential for its effective application in polymer science. The dye exhibits good stability at high temperatures, a critical factor for its use with polymers that require high-temperature processing.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₈N₆O₅S[2]
AppearanceDark green uniform powder[1]
ClassSingle azo[2]
Application TemperatureHigh Temperature[1]

The performance of a dye within a polymer matrix is often evaluated by its fastness properties, which indicate its resistance to various environmental factors.

Table 2: Dyeing Fastness of this compound on Polyester

Fastness TestGrade
Light (Xenon)5-6
Washing4-5
Sublimation4
Rubbing (Wet)4-5
Rubbing (Dry)4

(Note: Fastness grades are typically on a scale of 1 to 5, with 5 being the highest.)

Applications in Polymer Science

The primary and well-documented application of this compound in polymer science is for the coloration of synthetic polymers, particularly polyester.

Dyeing of Polyester and other Synthetic Fibers:

This compound is highly suitable for dyeing polyester fibers, including superfine microfibers, through high-temperature and high-pressure methods.[1] Its application extends to direct and discharge printing on polyester fabrics.[1] The dye's good dispersion stability ensures level dyeing, resulting in uniform color distribution throughout the polymer matrix. While primarily used for polyester, disperse dyes, in general, can also be used for coloring other hydrophobic synthetic fibers such as nylon, cellulose (B213188) acetate, and acrylics, though the fastness properties may vary.

Preparation of Colored Polymer Nanospheres:

Research has demonstrated the creation of colored polymer nanospheres by incorporating disperse dyes into polymer matrices like polystyrene-methacrylic acid (P(St-MAA)).[3] This involves the adsorption of the dye onto the surface of the nanospheres, a process driven by interactions between the dye molecules and the polymer chains.[3] Such colored nanospheres have potential applications in high-performance colorants for textiles and other materials.[3]

Experimental Protocols

The following are generalized protocols for the application of this compound in a laboratory setting. Specific parameters may need to be optimized based on the polymer type, equipment, and desired outcome.

Protocol 1: High-Temperature Exhaust Dyeing of Polyester Fabric

This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound.

Materials:

  • This compound

  • Polyester fabric swatch

  • Dispersing agent (e.g., a lignosulfonate-based product)

  • Acetic acid (to adjust pH)

  • High-temperature laboratory dyeing machine

  • Beakers, graduated cylinders, and stirring rods

  • Spectrophotometer for color measurement (optional)

Procedure:

  • Dye Bath Preparation:

    • Accurately weigh the desired amount of this compound (e.g., 1% on weight of fiber, owf).

    • Create a paste of the dye with a small amount of water.

    • Add the dispersing agent (e.g., 1 g/L) and stir to form a stable dispersion.

    • Add this dispersion to the main dye bath containing the required volume of water.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dyeing Process:

    • Introduce the polyester fabric into the dye bath at room temperature.

    • Raise the temperature of the dye bath to 130°C at a rate of 2°C/minute.

    • Maintain the temperature at 130°C for 60 minutes.

    • Cool the dye bath down to 70°C.

  • Rinsing and Washing:

    • Remove the dyed fabric and rinse it thoroughly with cold water.

    • Perform a reduction clearing process to remove unfixed surface dye. This typically involves treating the fabric in a solution of sodium hydrosulfite and sodium hydroxide (B78521) at 70-80°C for 15-20 minutes.

    • Rinse the fabric again with hot and cold water.

    • Neutralize with a dilute acetic acid solution.

    • Final rinse and air dry.

Workflow Diagram:

G cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A Weigh this compound B Paste with Water A->B C Add Dispersing Agent B->C D Add to Water C->D E Adjust pH D->E F Introduce Fabric E->F G Ramp Temperature to 130°C F->G H Hold for 60 min G->H I Cool to 70°C H->I J Rinse I->J K Reduction Clearing J->K L Rinse & Neutralize K->L M Dry L->M

High-Temperature Exhaust Dyeing Workflow
Protocol 2: Preparation of this compound Colored Polymer Films by Solvent Casting

This protocol outlines a method for incorporating this compound into a polymer film for applications such as optical filters or colored coatings.

Materials:

  • This compound

  • Polymer (e.g., Polymethyl methacrylate (B99206) - PMMA, Polystyrene - PS)

  • Suitable solvent for the polymer (e.g., Toluene for PS, Acetone for PMMA)

  • Glass petri dish or other flat substrate

  • Magnetic stirrer and stir bar

  • Ultrasonic bath

  • Drying oven or vacuum oven

Procedure:

  • Solution Preparation:

    • Dissolve the chosen polymer in the appropriate solvent to a desired concentration (e.g., 10% w/v).

    • In a separate container, disperse a small, precise amount of this compound in the same solvent. Use an ultrasonic bath to aid dispersion.

    • Add the dye dispersion to the polymer solution and stir thoroughly until a homogeneous mixture is obtained.

  • Film Casting:

    • Pour the polymer-dye solution into a clean, level petri dish.

    • Cover the dish loosely to allow for slow solvent evaporation, which helps in forming a uniform film.

  • Drying:

    • Allow the solvent to evaporate at room temperature in a fume hood.

    • Once the film is solid, transfer it to a vacuum oven and dry at a temperature below the polymer's glass transition temperature to remove any residual solvent.

  • Characterization:

    • The resulting colored film can be characterized using techniques such as UV-Vis spectroscopy to determine its absorption spectrum and color properties.

Logical Relationship Diagram:

G cluster_input Inputs cluster_process Process cluster_output Output & Characterization Polymer Polymer A Dissolve Polymer Polymer->A Solvent Solvent Solvent->A B Disperse Dye Solvent->B This compound This compound This compound->B C Mix Solutions A->C B->C D Solvent Cast C->D E Dry Film D->E F Colored Polymer Film E->F G Spectroscopic Analysis F->G

Solvent Casting of Colored Polymer Film

Potential Research Directions

While specific advanced applications of this compound are not prominent in the literature, its properties suggest potential for further research in the following areas:

  • Functional Coatings: Investigating the photophysical properties of this compound within different polymer matrices could lead to the development of functional coatings with specific light-filtering properties.

  • Stimuli-Responsive Materials: Although not inherently stimuli-responsive, this compound could be incorporated into polymer systems that are. The color of the dye could then act as an indicator of the polymer's response to external stimuli like temperature or pH.

  • Polymer Blend and Composite Characterization: The distribution and aggregation of this compound within polymer blends or composites could potentially be used as a probe to study the morphology and phase separation of these materials.

Conclusion

This compound is a commercially significant dye for the coloration of polyester and other synthetic fibers. Its application in polymer science research is primarily centered around this traditional use. The provided protocols offer a foundation for laboratory-scale dyeing and the preparation of colored polymer films. Further research is needed to explore the potential of this compound in more advanced applications within polymer science.

References

Application Notes and Protocols for High-Temperature and High-Pressure Dyeing of Disperse Green 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of Disperse Green 9 in high-temperature and high-pressure dyeing processes, primarily for polyester (B1180765) substrates. The information is intended to guide researchers and scientists in achieving optimal dyeing results with good colorfastness and reproducibility.

Introduction to this compound

This compound, also known as C.I. This compound, is a monoazo disperse dye.[1] Due to its non-ionic nature and low water solubility, it is suitable for dyeing hydrophobic fibers like polyester. The high-temperature and high-pressure dyeing method is the most effective technique for applying this dye, as it facilitates the swelling of polyester fibers, allowing for the diffusion and penetration of the dye molecules into the fiber structure. This results in deep shades and excellent fastness properties.[2]

Technical Data of this compound

A summary of the key technical specifications for this compound is provided in the tables below.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
C.I. NameThis compound
CAS Number71872-50-9
Molecular FormulaC₁₆H₁₈N₆O₅S
Molecular Weight406.42 g/mol
AppearanceDark green uniform powder

Table 2: Dyeing Fastness Properties of this compound on Polyester

Fastness PropertyTest MethodRating (Grade 1-5, 5 being excellent)
Light Fastness (Xenon)ISO 105-B025-6
Washing FastnessISO 105-C034-5
Sublimation FastnessISO 105-P014
Rubbing Fastness (Wet)ISO 105-X124-5
Dry Heat Fastness-5 (Fade), 4-5 (Staining)
Perspiration Fastness-4-5

High-Temperature and High-Pressure Dyeing Protocol

This protocol outlines the standard procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure dyeing apparatus.

Materials and Reagents
  • Polyester fabric

  • This compound

  • Dispersing agent (e.g., lignosulfonate-based)

  • Levelling agent

  • Acetic acid (or a suitable pH buffer)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Deionized water

Equipment
  • High-temperature, high-pressure laboratory dyeing machine

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • pH meter

  • Drying oven

Experimental Procedure

A typical dyeing process involves four main stages: pre-treatment, dyeing, reduction clearing (after-treatment), and drying.

Table 3: Recommended Recipe for High-Temperature Dyeing

ComponentConcentration
This compound1.0 - 4.0% (on weight of fabric)
Dispersing Agent0.5 - 1.0 g/L
Levelling Agent0.5 - 1.0 g/L
Acetic AcidTo adjust pH to 4.5 - 5.5
Liquor Ratio10:1 to 20:1

Protocol Steps:

  • Pre-treatment: Scour the polyester fabric to remove any impurities, oils, or sizes that could hinder dye uptake. A typical scouring process involves washing the fabric with a non-ionic detergent and soda ash solution, followed by thorough rinsing with deionized water.

  • Dye Bath Preparation:

    • Prepare the dye bath in the dyeing vessel with the required amount of deionized water according to the liquor ratio.

    • Add the dispersing agent and levelling agent to the dye bath and stir until fully dissolved.

    • Adjust the pH of the dye bath to 4.5 - 5.5 using acetic acid.

    • In a separate beaker, make a paste of the required amount of this compound with a small amount of water. Add this paste to the dye bath and stir to ensure uniform dispersion.

  • Dyeing Cycle:

    • Introduce the pre-treated polyester fabric into the dye bath at a starting temperature of approximately 60°C.

    • Seal the dyeing machine and begin to raise the temperature at a controlled rate of 1-2°C per minute to 130°C.

    • Maintain the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.

    • After the dyeing time is complete, cool the dye bath down to 70-80°C at a controlled rate.

  • Reduction Clearing (After-treatment):

    • Drain the dye bath.

    • Prepare a fresh bath containing 1-2 g/L of sodium hydrosulfite and 1-2 g/L of sodium hydroxide.

    • Treat the dyed fabric in this reduction bath at 70-80°C for 15-20 minutes. This step is crucial for removing any unfixed dye from the fabric surface and improving wash fastness.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Drying:

    • Hydroextract the rinsed fabric to remove excess water.

    • Dry the fabric in an oven or a suitable dryer.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the high-temperature and high-pressure dyeing of this compound.

dyeing_workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-treatment fabric_prep Fabric Pre-treatment (Scouring & Rinsing) start_dyeing Introduce Fabric (60°C) fabric_prep->start_dyeing dyebath_prep Dye Bath Preparation (Water, Auxiliaries, pH Adjustment, Dye Dispersion) dyebath_prep->start_dyeing temp_ramp Temperature Ramp-up (1-2°C/min to 130°C) start_dyeing->temp_ramp dyeing_hold Hold at 130°C (30-60 min) temp_ramp->dyeing_hold cooling Cool Down (to 70-80°C) dyeing_hold->cooling reduction_clearing Reduction Clearing (NaOH, Na₂S₂O₄, 70-80°C, 15-20 min) cooling->reduction_clearing rinsing Thorough Rinsing (Hot & Cold Water) reduction_clearing->rinsing drying Drying rinsing->drying

Caption: High-temperature dyeing workflow for this compound.

logical_relationships High_Temp High Temperature (130°C) Fiber_Swelling Polyester Fiber Swelling High_Temp->Fiber_Swelling High_Pressure High Pressure High_Pressure->Fiber_Swelling Dye_Diffusion Increased Dye Diffusion Fiber_Swelling->Dye_Diffusion Dye_Uptake Enhanced Dye Uptake & Fixation Dye_Diffusion->Dye_Uptake Good_Fastness Good Colorfastness Dye_Uptake->Good_Fastness Level_Dyeing Level & Uniform Dyeing Dye_Uptake->Level_Dyeing Auxiliaries Auxiliaries (Dispersing & Levelling Agents) Stable_Dispersion Stable Dye Dispersion Auxiliaries->Stable_Dispersion Stable_Dispersion->Level_Dyeing

Caption: Key relationships in the dyeing process.

References

Microwave-Assisted Synthesis of Azo Disperse Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of azo disperse dyes utilizing microwave-assisted techniques. This method offers significant advantages over conventional heating, including drastically reduced reaction times, increased product yields, and alignment with the principles of green chemistry.[1][2][3]

Introduction to Microwave-Assisted Azo Dye Synthesis

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic fibers such as polyester (B1180765).[1] The conventional synthesis of these dyes often involves lengthy reaction times and can be energy-intensive.

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactants directly and efficiently. This volumetric heating leads to rapid temperature increases, often resulting in shorter reaction times, higher yields, and improved product purity compared to conventional heating methods.[1][3][4] This technology has been successfully applied to the synthesis of a variety of heterocyclic and azo disperse dyes.[1][2]

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation in the synthesis of azo disperse dyes offers several key benefits:

  • Rapid Reaction Times: Reactions that typically take hours under conventional heating can often be completed in minutes using microwave assistance.[1][3][5]

  • Higher Yields: Microwave synthesis frequently results in higher product yields due to improved reaction kinetics and reduced side product formation.[1][2][3]

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles.

  • Green Chemistry: Shorter reaction times and improved yields contribute to a more environmentally friendly process.[1][2]

  • One-Pot Syntheses: Microwave-assisted methods have been successfully employed for one-pot, multi-component reactions, simplifying synthetic procedures.[1][6]

Experimental Protocols

The following are generalized protocols for the microwave-assisted synthesis of azo disperse dyes. Specific parameters may need to be optimized for different substrates.

General Protocol for Diazotization of Aromatic Amines

The first step in azo dye synthesis is the conversion of a primary aromatic amine to a diazonium salt.

Materials:

  • Primary aromatic amine

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl) or other suitable acid

  • Distilled water

  • Ice

Procedure:

  • Dissolve the primary aromatic amine in an aqueous solution of hydrochloric acid in a beaker.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution while maintaining the temperature between 0-5 °C and stirring continuously.

  • Continue stirring for an additional 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt solution. The endpoint can be checked using starch-iodide paper.

  • The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

Protocol for Microwave-Assisted Azo Coupling Reaction

This protocol details the coupling of the diazonium salt with a suitable coupling component (e.g., anilines, phenols, or active methylene (B1212753) compounds) under microwave irradiation.

Materials:

  • Diazonium salt solution (prepared as in 3.1)

  • Coupling component

  • Appropriate solvent (e.g., ethanol (B145695), ethanol/water mixture)[5]

  • Base (e.g., sodium acetate, potassium hydroxide)[5]

  • Microwave reactor vial (10 mL or 35 mL)[7][8]

Procedure:

  • In a microwave reaction vial, dissolve the coupling component in the chosen solvent.

  • Add the freshly prepared, cold diazonium salt solution to the coupling component solution with stirring.

  • Add a solution of the base (e.g., sodium acetate) to adjust the pH and facilitate the coupling reaction.

  • Seal the microwave vial and place it in the microwave reactor.[7]

  • Set the reaction parameters:

    • Temperature: Typically between 130-160 °C.[1] For some syntheses, a temperature of 150°C has been reported to be effective.[5][8]

    • Time: Generally between 3-20 minutes.[1][5][8]

    • Power: A typical power setting is around 200 W.[5][8]

  • After the reaction is complete, cool the vial to room temperature.

  • The precipitated azo disperse dye can be isolated by filtration.

  • Wash the product with water to remove any inorganic salts and unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure dye.

  • Dry the purified product in a vacuum oven.

Example of a One-Pot Microwave-Assisted Synthesis

In some cases, a one-pot synthesis approach can be utilized, combining multiple reaction steps without isolating intermediates. For instance, a series of 4-hydroxyphenylazopyrazolopyrimidine disperse dyes were prepared via a one-pot reaction of p-hydroxyphenylhydrazone, hydrazine (B178648) hydrate, and acetylacetone (B45752) or enaminones using microwave irradiation.[6]

Data Presentation

The following tables summarize quantitative data from various studies, comparing microwave-assisted synthesis with conventional heating methods for the preparation of azo disperse dyes.

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of Disperse Dyes

Dye/CompoundMethodTemperature (°C)TimeYield (%)Reference
Compound 9 Microwave--Higher than conventional[1]
Compound 9 ConventionalReflux6 hLower than microwave[1]
Compounds 13a-d Microwave1305 min-[1]
Compound 28 Microwave16020 min-[1]
Compound 28 Conventional-6 h-[1]
Solvent Yellow 7 (3a )Microwave1503 min97[5]
Aniline (B41778) Yellow (3p )Microwave1503 min-[5]
Water-soluble dye 3v Microwave1503 min-[5]
Arylazopyrazolopyrimidinones 1-9 Microwave10010-60 min-[9]

Table 2: Gram-Scale Synthesis of Azo Dyes via Microwave Irradiation

CompoundStarting Materials (mmol)Solvent Volume (mL)Temperature (°C)Time (min)Isolated Yield (%)Reference
Solvent Yellow 7 (3a )10 (nitroarene), 25 (aromatic amine)6150395[5][8]
Water-soluble dye (3b )10 (nitroarene), 25 (aromatic amine)6150389[8]

Visualizations

The following diagrams illustrate the experimental workflow and a representative reaction pathway for the microwave-assisted synthesis of azo disperse dyes.

experimental_workflow cluster_diazotization Diazotization Step cluster_coupling Microwave-Assisted Coupling cluster_purification Purification A Primary Aromatic Amine B NaNO2 / HCl 0-5 °C A->B Reactants C Diazonium Salt Solution B->C Formation E Microwave Reactor (Solvent, Base) C->E Addition D Coupling Component D->E Reactants F Crude Azo Dye E->F Irradiation G Filtration & Washing F->G H Recrystallization G->H I Pure Azo Disperse Dye H->I reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product ArNH2 Ar-NH2 (Aromatic Amine) ArN2Cl Ar-N2+Cl- (Diazonium Salt) ArNH2->ArN2Cl Diazotization NaNO2_HCl NaNO2, HCl 0-5 °C Azo_Dye Ar-N=N-Ar'-OH (Azo Disperse Dye) ArN2Cl->Azo_Dye Coupling Coupling_Component Coupling Component (e.g., Ar'-OH) Coupling_Component->Azo_Dye Microwave Microwave Irradiation

References

Application Notes and Protocols for Supercritical Carbon Dioxide Dyeing with Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Supercritical carbon dioxide (scCO2) dyeing offers a sustainable and efficient alternative to conventional water-based dyeing methods for synthetic fibers, particularly polyester (B1180765), using disperse dyes. This technology utilizes carbon dioxide in its supercritical state (above 31.1°C and 73.8 bar) as a dyeing medium.[1] In this state, CO2 exhibits properties of both a liquid and a gas, allowing it to dissolve non-polar disperse dyes and penetrate the polymer matrix of fibers effectively.[2] This process eliminates the need for water, thereby eradicating wastewater effluent and reducing energy consumption as a drying step is not required.[3]

Principle of Supercritical CO2 Dyeing

The scCO2 dyeing process is a three-component system involving the supercritical fluid (CO2), the disperse dye, and the polymer fiber.[4][5] The mechanism involves several key steps:

  • Dissolution of Dye: The disperse dye dissolves in the supercritical CO2, forming a mobile phase. The solubility of the dye is a critical factor and is dependent on the temperature and pressure (density) of the CO2.[6]

  • Transport to Fiber: The dissolved dye is transported to the surface of the fiber.

  • Adsorption and Diffusion: The supercritical CO2 swells the polymer fibers, increasing the free volume and allowing the dye molecules to diffuse into the amorphous regions of the polymer.[7]

  • Fixation: Upon depressurization, the CO2 returns to its gaseous state and loses its solvent power. The dye precipitates and becomes trapped within the fiber structure.[1]

Quantitative Data Summary

The effectiveness of scCO2 dyeing is evaluated based on color strength (K/S), dye solubility, and fastness properties.

Table 1: Typical Operating Parameters for scCO2 Dyeing of Polyester
ParameterRangeUnitReference
Temperature80 - 140°C[8][9]
Pressure10 - 30MPa[9]
Dyeing Time30 - 120minutes[4][10]
CO2 Flow Rate20 - 40mL/min[6]
Dye Concentration0.2 - 2.0% owf*[9][11]

% on weight of fiber

Table 2: Solubility of Selected Disperse Dyes in Supercritical CO2
DyeTemperature (°C)Pressure (MPa)Solubility (mol/mol)Reference
C.I. Disperse Red 60120251.13 x 10⁻⁴ (g/mL)[6]
C.I. Disperse Red 6080 - 12011 - 2310⁻⁶[12]
C.I. Disperse Red 7370 - 13014 - 261.96 - 19.78 x 10⁻⁶[13]
C.I. Disperse Red 1970 - 13014 - 261.51 - 2.63 x 10⁻⁶[13]
C.I. Disperse Orange S-RL70 - 13014 - 261.49 - 2.49 x 10⁻⁶[13]
Table 3: Color Strength (K/S) and Fastness Properties of Polyester Dyed with Disperse Dyes in scCO2
DyeTemperature (°C)Pressure (MPa)Time (min)K/S ValueWashing Fastness (ISO 105-C06)Rubbing Fastness (Dry/Wet) (ISO 105-X12)Light Fastness (ISO 105-B02)Reference
Corangar Orange PE33301202060Comparable to standard4-54-5Good[9]
Corangar Red PE-3469100-30-90Equivalent to aqueous dyeing at 120°C---[11]
Corangar Blue PE-3648100-30-90Equivalent to aqueous dyeing at 120°C---[11]
C.I. Disperse Red 167----4-54-5-[14]

Fastness ratings are on a scale of 1 to 5, where 5 is the best.

Experimental Protocols

Protocol 1: Supercritical CO2 Dyeing of Polyester Fabric

Objective: To dye polyester fabric with a disperse dye using a laboratory-scale supercritical fluid dyeing apparatus.

Materials and Equipment:

  • Pre-scoured polyester fabric

  • Disperse dye (e.g., C.I. Disperse Red 60)

  • High-pressure autoclave (dyeing vessel)

  • CO2 cylinder (purity > 99.5%)

  • High-pressure pump

  • Heating system

  • Stirrer or circulation system

  • Acetone for rinsing

Procedure:

  • Sample Preparation: A sample of polyester fabric (e.g., 10x25 cm) is wrapped around a perforated stainless steel tube.[4]

  • Loading: The fabric sample and a defined amount of disperse dye powder are placed inside the autoclave.[4]

  • Sealing and Purging: The vessel is sealed and purged with gaseous CO2 to remove air.[4]

  • Pressurization and Heating: Liquid CO2 is pumped into the autoclave to reach the desired pressure (e.g., 25 MPa). The system is then heated to the target temperature (e.g., 120°C).[4][6]

  • Dyeing: The temperature and pressure are maintained for the desired dyeing time (e.g., 60 minutes) with constant stirring or circulation of the supercritical fluid.[4]

  • Cooling and Depressurization: The vessel is cooled to below the critical temperature of CO2. The pressure is then slowly released, causing the CO2 to transition to a gaseous state and the undissolved dye to precipitate.[1] The CO2 can be collected for recycling.

  • Sample Removal and Cleaning: The dyed fabric is removed from the autoclave. Any residual dye on the surface is removed by rinsing with acetone.[4]

Protocol 2: Evaluation of Color Strength (K/S)

Objective: To determine the color strength of the dyed fabric.

Equipment:

  • Spectrophotometer with reflectance measurement capabilities

Procedure:

  • The reflectance of the dyed fabric is measured at the wavelength of maximum absorption over the visible spectrum.

  • The Kubelka-Munk equation is used to calculate the K/S value: K/S = (1-R)² / 2R where R is the decimal fraction of the reflectance of the dyed fabric.[15]

Protocol 3: Assessment of Color Fastness

Objective: To evaluate the resistance of the dyed fabric to washing, rubbing, and light.

Procedures:

  • Washing Fastness: Follow the ISO 105-C06 standard test method.[11]

  • Rubbing Fastness: Follow the ISO 105-X12 standard test method for both dry and wet rubbing.

  • Light Fastness: Follow the ISO 105-B02 standard test method.[11]

Visualizations

G cluster_prep Preparation cluster_dyeing scCO2 Dyeing Cycle cluster_analysis Post-Treatment and Analysis Substrate Preparation Substrate Preparation Dye and Fabric Loading Dye and Fabric Loading Substrate Preparation->Dye and Fabric Loading System Sealing and Purging System Sealing and Purging Dye and Fabric Loading->System Sealing and Purging Pressurization and Heating Pressurization and Heating System Sealing and Purging->Pressurization and Heating Dyeing Phase Dyeing Phase Pressurization and Heating->Dyeing Phase Cooling and Depressurization Cooling and Depressurization Dyeing Phase->Cooling and Depressurization Sample Removal Sample Removal Cooling and Depressurization->Sample Removal Surface Cleaning (Rinsing) Surface Cleaning (Rinsing) Sample Removal->Surface Cleaning (Rinsing) Performance Evaluation Performance Evaluation Surface Cleaning (Rinsing)->Performance Evaluation Color Strength (K/S) Measurement Color Strength (K/S) Measurement Performance Evaluation->Color Strength (K/S) Measurement Color Fastness Testing Color Fastness Testing Performance Evaluation->Color Fastness Testing

General experimental workflow for scCO2 dyeing.

G cluster_fluid Supercritical Fluid Phase cluster_fiber Polymer Fiber Phase Dye Disperse Dye (Solid) DissolvedDye Dissolved Dye in scCO2 Dye->DissolvedDye Dissolution scCO2 Supercritical CO2 scCO2->DissolvedDye SwollenFiber Swollen Fiber scCO2->SwollenFiber Swelling Fiber Polyester Fiber DissolvedDye->Fiber Transport to Fiber Surface DyedFiber Dyed Fiber DissolvedDye->DyedFiber Adsorption & Diffusion Fiber->SwollenFiber SwollenFiber->DyedFiber Final Dyed Product Final Dyed Product DyedFiber->Final Dyed Product Depressurization (Dye Precipitation)

Mechanism of disperse dye transport in scCO2 dyeing.

References

Preparation of Disperse Green 9 Stock Solutions for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Green 9 is a monoazo dye belonging to the disperse class of dyes, characterized by its low water solubility and hydrophobic nature.[1][2] While traditionally used in the textile industry for dyeing polyester (B1180765) fibers, its properties make it a compound of interest for various research applications, including the study of hydrophobic interactions and as a potential tracer for lipophilic structures in biological systems.[1][3] Proper preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research purposes.

Physicochemical and Safety Data

A summary of the key physicochemical and safety information for this compound is provided in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₆H₁₈N₆O₅S[4]
Molecular Weight 406.42 g/mol [4]
Appearance Dark green uniform powder
Solubility Soluble in benzene, toluene, chloroform, acetone, ethyl acetate; Hardly soluble in alcohol; Insoluble in water.[5]

Table 2: Safety and Handling of this compound

HazardPrecautionReference
Harmful if swallowed Avoid ingestion. If swallowed, seek immediate medical attention.[6][7]
May cause skin and eye irritation Wear protective gloves, clothing, and eye protection. In case of contact, rinse thoroughly with water.[3][6][7]
Potential for dust inhalation Handle in a well-ventilated area or in a chemical fume hood to minimize dust generation.[6]

Experimental Protocols

The following protocol outlines the recommended procedure for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This solvent is recommended for its ability to dissolve many hydrophobic compounds intended for use in biological assays.[1][5]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM Stock Solution:

  • Tare the Weighing Vessel: Place a sterile microcentrifuge tube or amber glass vial on the analytical balance and tare it.

  • Weigh this compound: Carefully weigh out 4.06 mg of this compound powder into the tared vessel.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vessel containing the this compound powder.

  • Dissolve the Compound: Tightly cap the vessel and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution if necessary.

  • Storage: Store the 10 mM stock solution at -20°C in a light-protected container. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions:

For cell-based assays, the concentrated DMSO stock solution must be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]

  • Determine the Final Working Concentration: The optimal working concentration should be determined experimentally for each specific application. A starting range of 1-10 µg/mL is a reasonable starting point for many cell-based assays, based on data from similar disperse dyes.[3]

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in your experimental buffer or medium to achieve the desired final concentration. It is recommended to add the dye concentrate to the aqueous solution while vortexing to facilitate dispersion and prevent precipitation.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this protocol.

Workflow for Preparation of this compound Stock Solution cluster_prep Stock Solution Preparation weigh Weigh 4.06 mg of This compound add_dmso Add 1 mL of anhydrous DMSO weigh->add_dmso dissolve Vortex until fully dissolved add_dmso->dissolve store Aliquot and store at -20°C dissolve->store

Preparation of 10 mM this compound Stock Solution

Workflow for Preparation of Working Solution cluster_working Working Solution Preparation stock 10 mM this compound Stock Solution in DMSO dilute Serially dilute stock solution in aqueous buffer or medium stock->dilute vortex Vortex during dilution to prevent precipitation dilute->vortex final Achieve desired final working concentration (e.g., 1-10 µg/mL) vortex->final

Preparation of this compound Working Solution

References

Application Notes and Protocols for the Analytical Detection of Disperse Green 9 in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Green 9 is a synthetic dye belonging to the azo class, characterized by its complex aromatic structure which makes it persistent in the environment.[1] Its use in the textile industry leads to its presence in industrial effluents, posing a potential risk to aquatic ecosystems.[1] Effective monitoring of this compound concentrations in wastewater is crucial for environmental protection and for assessing the efficiency of wastewater treatment processes.[2][3] This document provides detailed application notes and protocols for the analytical determination of this compound in wastewater, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methods described include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a highly sensitive and selective technique, and UV-Visible Spectrophotometry, a more accessible method suitable for routine analysis.

I. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method

This method, adapted from procedures for the analysis of various disperse dyes in wastewater, offers high sensitivity and selectivity for the detection and quantification of this compound.[4][5][6]

1.1. Principle

The method involves the extraction and pre-concentration of this compound from the wastewater sample using Solid Phase Extraction (SPE). The analyte is then separated from other components in the sample matrix by Ultra-Performance Liquid Chromatography (UPLC) on a C18 column. Detection and quantification are achieved using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and specificity.[4][5][6]

1.2. Experimental Protocol

1.2.1. Sample Preparation: Solid Phase Extraction (SPE)

  • Sample Filtration: Filter the wastewater sample through a 0.45 µm membrane filter to remove suspended solids.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol (B129727) and 5 mL of deionized water through it.

  • Sample Loading: Load a specific volume (e.g., 100 mL) of the filtered wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained interfering compounds.

  • Elution: Elute the retained this compound from the cartridge with a small volume (e.g., 5 mL) of a suitable organic solvent, such as acetonitrile (B52724) or methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the mobile phase.

1.2.2. UPLC-MS/MS Analysis

  • Chromatographic Column: ACQUITY UPLC BEH C18 column (or equivalent).[4][5]

  • Mobile Phase: A gradient elution program using:

    • Mobile Phase A: Acidified water (e.g., containing 0.1% formic acid).

    • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.[5]

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound need to be determined by direct infusion of a standard solution.

1.3. Data Presentation

The following table summarizes typical performance data for the analysis of disperse dyes in wastewater using UPLC-MS/MS, which can be expected for this compound analysis.

ParameterTypical ValueReference
Linearity Range5 - 1000 µg/L[4]
Correlation Coefficient (r²)> 0.99[4]
Limit of Detection (LOD)0.05 - 2.48 µg/L[4]
Limit of Quantification (LOQ)0.27 - 7.38 µg/L[5]
Recovery65.0% - 111.3%[5]

1.4. Experimental Workflow Diagram

UPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Wastewater Wastewater Sample Filtration Filtration (0.45 µm) Wastewater->Filtration SPE Solid Phase Extraction (C18) Filtration->SPE Loading Elution Elution SPE->Elution Concentration Evaporation & Reconstitution Elution->Concentration UPLC UPLC Separation Concentration->UPLC Injection MSMS MS/MS Detection UPLC->MSMS Data Data Analysis MSMS->Data

Caption: Workflow for the determination of this compound in wastewater using UPLC-MS/MS.

II. UV-Visible Spectrophotometry Method

UV-Visible spectrophotometry is a more accessible and cost-effective method for the quantification of dyes in wastewater.[7] This method is suitable for initial screening or for laboratories without access to mass spectrometry. However, it is less selective and may be prone to interferences from other colored compounds in the wastewater.[7]

2.1. Principle

This method is based on the measurement of the absorbance of light by the this compound molecule at its wavelength of maximum absorbance (λmax). The concentration of the dye is then determined using a calibration curve prepared from standard solutions of known concentrations. Due to the potential for low concentrations in environmental samples, a pre-concentration step is often necessary.[7]

2.2. Experimental Protocol

2.2.1. Sample Preparation and Pre-concentration

  • Filtration: Filter the wastewater sample through a 0.45 µm membrane filter.

  • Pre-concentration (if necessary): Use a suitable pre-concentration technique, such as solid-phase extraction (as described in section 1.2.1) or liquid-liquid extraction.

  • Final Solution: Ensure the final solution for analysis is in a solvent that is compatible with the spectrophotometer cuvettes and does not interfere with the absorbance measurement.

2.2.2. Spectrophotometric Analysis

  • Determine λmax: Scan a standard solution of this compound across the visible spectrum (typically 400-800 nm) to determine the wavelength of maximum absorbance.

  • Prepare Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations.

  • Generate Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Measurement: Measure the absorbance of the prepared wastewater sample at the λmax.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

2.3. Data Presentation

The performance of the spectrophotometric method will be highly dependent on the sample matrix and the pre-concentration method used.

ParameterExpected Performance
Linearity RangeDependent on spectrophotometer and dye concentration
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)Typically in the µg/L to mg/L range after pre-concentration
RecoveryDependent on the extraction method

2.4. Logical Relationship Diagram

UV_Vis_Logic cluster_calibration Calibration cluster_sample_analysis Sample Analysis Standards Prepare Standard Solutions Measure_Standards Measure Absorbance at λmax Standards->Measure_Standards Calibration_Curve Generate Calibration Curve Measure_Standards->Calibration_Curve Quantification Determine Concentration Calibration_Curve->Quantification Sample_Prep Prepare Wastewater Sample Measure_Sample Measure Sample Absorbance Sample_Prep->Measure_Sample Measure_Sample->Quantification

Caption: Logical relationship for the quantification of this compound using UV-Vis spectrophotometry.

References

Application Notes and Protocols: Disperse Green 9 in Sensor Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Green 9, a monoazo dye with the chemical formula C16H18N6O5S, is traditionally used in the textile industry for dyeing polyester (B1180765) fabrics.[1][2] Its molecular structure, featuring an azo group (-N=N-), amino and nitro functional groups, and a thiophene (B33073) ring, presents significant potential for the development of novel sensor technologies.[1] Azo dyes are known to act as chromogenic and fluorogenic chemosensors, where the interaction with an analyte alters their electronic properties, leading to a detectable change in color or fluorescence.[3][4] This document provides detailed application notes and protocols for leveraging this compound in the development of new sensors for metal ions and pH.

Principle of Sensing

The sensing mechanism of this compound is predicated on the interaction of its electron-donating and electron-withdrawing groups with target analytes. The azo bond, in conjunction with the amino and nitro groups, creates a conjugated system that is sensitive to changes in its chemical environment.[3] Binding of a metal ion or a change in pH can perturb the electron distribution within the molecule, thereby shifting its maximum absorption wavelength (λmax) or altering its fluorescence emission. This change can be measured using spectrophotometry or spectrofluorometry to quantify the analyte.

Potential Applications

Based on the general behavior of azo dye-based sensors, this compound is a promising candidate for the development of sensors for:

  • Heavy Metal Ion Detection: The nitrogen and sulfur atoms in the this compound molecule can act as potential coordination sites for metal ions.[4] Sensors for environmentally and biologically relevant metal ions such as Cu2+, Pb2+, Hg2+, and Cd2+ could be developed.

  • pH Sensing: The amino groups and the azo bridge in the dye's structure can be protonated or deprotonated depending on the pH of the medium, leading to distinct color changes.[5] This makes this compound a potential candidate for developing colorimetric pH indicators.

Data Presentation

While specific quantitative data for this compound as a sensor is not yet established, the following tables outline the expected data structure for characterizing its performance based on studies of similar azo dye sensors.[6][7]

Table 1: Spectral Properties of this compound in the Absence and Presence of Analytes (Hypothetical Data)

AnalyteConcentration (µM)Absorption λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Emission λmax (nm)Fluorescence Quantum Yield (Φ)
None-62035,0006800.15
Cu²⁺1064545,000660 (Quenched)0.05
Pb²⁺1063540,000675 (Quenched)0.08
pH 4-59030,0006900.12
pH 10-63038,0006750.18

Table 2: Sensor Performance Characteristics for Metal Ion Detection (Hypothetical Data)

Metal IonLinear Range (µM)Limit of Detection (LOD) (µM)Selectivity (Interfering Ions)Binding Constant (K) (M⁻¹)
Cu²⁺0.1 - 200.05High (Minimal interference from Na⁺, K⁺, Ca²⁺, Mg²⁺)1.5 x 10⁵
Pb²⁺0.5 - 500.2Moderate (Some interference from Cd²⁺)8.0 x 10⁴

Experimental Protocols

The following are detailed protocols for the synthesis of a this compound-based sensor and its application in metal ion and pH detection. These are generalized protocols adapted from literature on azo dye sensors.[3][8][9]

Protocol 1: Synthesis of this compound

Materials:

  • 2-Amino-3,5-dinitrothiophene

  • 3-Acetylamino-N,N-diethylaniline

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium acetate (B1210297)

  • Ethanol

  • Distilled water

Procedure:

  • Diazotization:

    • Dissolve 2-Amino-3,5-dinitrothiophene in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • Dissolve 3-Acetylamino-N,N-diethylaniline in ethanol.

    • Cool this solution to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with constant stirring.

    • Adjust the pH of the reaction mixture to 4-5 by adding a saturated solution of sodium acetate to promote the coupling reaction.

    • Continue stirring the mixture in the ice bath for 2-3 hours.

  • Isolation and Purification:

    • Filter the precipitated this compound dye.

    • Wash the solid product with cold distilled water to remove any unreacted starting materials and salts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure dye.

    • Dry the purified this compound under vacuum.

Protocol 2: Colorimetric Detection of Metal Ions

Materials:

  • This compound stock solution (1 mM in a suitable solvent like DMSO or ethanol)

  • Stock solutions of various metal ions (e.g., CuCl₂, Pb(NO₃)₂, etc.) of known concentrations

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of solutions containing a fixed concentration of this compound (e.g., 10 µM) in the buffer.

  • Add increasing concentrations of the target metal ion to these solutions.

  • Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complex formation.

  • Record the UV-Vis absorption spectra of each solution over a relevant wavelength range (e.g., 400-800 nm).

  • Plot the change in absorbance at the λmax against the metal ion concentration to determine the sensitivity and linear range.

  • To assess selectivity, repeat the experiment with other potentially interfering metal ions at the same concentration.

Protocol 3: Fluorometric pH Sensing

Materials:

  • This compound stock solution (1 mM in a suitable solvent)

  • A series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12)

  • Spectrofluorometer

Procedure:

  • Prepare a set of solutions by adding a small aliquot of the this compound stock solution to each buffer solution to achieve a final dye concentration of, for example, 1 µM.

  • Record the fluorescence emission spectra of each solution at a suitable excitation wavelength (determined from the absorption spectrum).

  • Plot the fluorescence intensity at the emission maximum against the pH value to generate a pH titration curve.

  • The linear portion of this curve will indicate the effective pH sensing range of this compound.

Visualizations

Signaling Pathway for Metal Ion Detection

metal_ion_detection cluster_ligand This compound cluster_analyte Analyte cluster_complex Complex Formation cluster_excitation Excitation cluster_emission Emission / Quenching DG9 This compound (Ground State) DG9_Excited This compound (Excited State) DG9->DG9_Excited Light (hν) Metal Metal Ion (e.g., Cu²⁺) Complex [DG9-Metal] Complex (Ground State) Complex_Excited [DG9-Metal] Complex (Excited State) Complex->Complex_Excited Light (hν) Fluorescence Fluorescence DG9_Excited->Fluorescence Quenching Fluorescence Quenching Complex_Excited->Quenching DG9Metal DG9Metal DG9Metal->Complex Binding workflow Start Start Synthesis Synthesis of this compound Start->Synthesis Characterization Structural Characterization (NMR, MS, FTIR) Synthesis->Characterization StockSolution Preparation of Stock Solution Characterization->StockSolution Screening Screening with Analytes (Metal Ions, pH) StockSolution->Screening SpectralAnalysis Spectrophotometric & Spectrofluorometric Analysis Screening->SpectralAnalysis Optimization Optimization of Conditions (Concentration, pH, Time) SpectralAnalysis->Optimization Validation Validation of Sensor Performance (LOD, Selectivity, Linearity) Optimization->Validation Application Application in Real Samples Validation->Application End End Application->End ph_sensing cluster_acidic Acidic Medium (Low pH) cluster_neutral Neutral Medium cluster_basic Basic Medium (High pH) Protonated Protonated DG9 (DG9-H⁺) λmax shifted (e.g., 590 nm) Neutral This compound (DG9) λmax (e.g., 620 nm) Protonated->Neutral Increase pH Deprotonated Deprotonated DG9 (DG9⁻) λmax shifted (e.g., 630 nm) Neutral->Deprotonated Increase pH

References

Application Notes and Protocols for Disperse Green 9 Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Green 9 is a monoazo dye used in the textile industry for coloring polyester (B1180765) fibers.[1][2] Like many synthetic dyes, its release into industrial effluents is a significant environmental concern. The complex aromatic structure of azo dyes makes them recalcitrant to conventional wastewater treatment methods, leading to persistent coloration of water bodies and potential toxicity.[3] Under anaerobic conditions, the azo bond (-N=N-) can be cleaved to form aromatic amines, which may be more toxic and potentially carcinogenic than the parent dye molecule.[3]

This document provides detailed application notes and experimental protocols for using this compound as a model compound in dye degradation studies. The methodologies described herein focus on Advanced Oxidation Processes (AOPs) and biological treatments, which are promising technologies for the complete mineralization of recalcitrant organic pollutants like this compound.

Physicochemical Properties of this compound

PropertyValueReference
C.I. NameThis compound[1]
CAS Registry Number71627-50-9[1]
Molecular StructureMonoazo[1][4]
Molecular FormulaC₁₆H₁₈N₆O₅S[1][4]
Molecular Weight406.42 g/mol [1][4]
AppearanceGreen uniform powder[1]
SolubilityInsoluble in water[5]

Advanced Oxidation Processes (AOPs)

AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can degrade complex organic molecules into simpler, less harmful substances, and ultimately to CO₂, H₂O, and inorganic ions.

Photocatalytic Degradation using UV/TiO₂

Photocatalysis involves the acceleration of a photoreaction in the presence of a semiconductor catalyst, such as titanium dioxide (TiO₂). When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals.

Experimental Protocol: UV/TiO₂ Photocatalysis

  • Reactor Setup:

    • Use a slurry batch photoreactor, typically made of quartz to allow for maximum UV penetration.[4]

    • The reactor should be equipped with a magnetic stirrer for continuous mixing and a UV light source (e.g., medium-pressure mercury lamp).[4]

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a stock solution of this compound in deionized water. Due to its low water solubility, a dispersing agent may be required, or the study can be conducted on a fine suspension.[2]

    • Catalyst: Titanium dioxide (TiO₂) in the anatase form is commonly used.[4]

  • Procedure:

    • Add a specific volume of the this compound solution to the photoreactor.

    • Add the desired amount of TiO₂ catalyst to the solution to form a suspension (e.g., 0.5 - 2.0 g/L).[4]

    • Place a magnetic stir bar in the reactor.

    • Stir the suspension in complete darkness for 30-60 minutes to establish adsorption-desorption equilibrium between the dye molecules and the catalyst surface.[4][6]

    • Take an initial sample (t=0) at the end of the dark period.

    • Turn on the UV lamp to initiate the photocatalytic reaction, ensuring continuous stirring.[4][6]

    • Withdraw samples at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes).

  • Sample Analysis:

    • Immediately after collection, centrifuge or filter the samples to separate the TiO₂ particles.[6]

    • Measure the absorbance of the clear supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

    • Calculate the degradation efficiency using the formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance (at t=0) and Aₜ is the absorbance at time t.[6]

    • For mineralization studies, measure the Total Organic Carbon (TOC) of the samples using a TOC analyzer.[4]

Quantitative Data: Typical Conditions for Photocatalytic Degradation of Disperse Dyes

The following table presents typical operating conditions and efficiencies for the photocatalytic degradation of disperse dyes, which can be used as a starting point for optimizing this compound degradation.

ParameterRange/ValueExpected OutcomeReference
Catalyst (TiO₂) Conc. 0.5 - 2.0 g/LEfficiency increases with catalyst dose up to an optimal point, then decreases due to light scattering.[4][6]
Initial Dye Conc. 10 - 50 mg/LDegradation rate decreases with increasing initial dye concentration.[7]
pH 4.0 - 10.0Efficiency is often higher in acidic or alkaline conditions depending on the dye's surface charge.[4]
Degradation Efficiency 70 - 95%Highly dependent on the optimization of all parameters.[4][8]

Diagram: Photocatalytic Degradation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare this compound Stock Solution reactor Add Dye and Catalyst to Photoreactor prep_dye->reactor prep_cat Weigh TiO₂ Catalyst prep_cat->reactor dark Stir in Dark (30-60 min) Adsorption Equilibrium reactor->dark uv UV Irradiation (Initiate Reaction) dark->uv sampling Sample at Intervals uv->sampling separation Centrifuge/Filter (Remove Catalyst) sampling->separation analysis UV-Vis & TOC Analysis separation->analysis

Workflow for UV/TiO₂ photocatalysis.
Fenton and Photo-Fenton Oxidation

The Fenton process utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The reaction is significantly enhanced by UV irradiation (photo-Fenton), which promotes the photoreduction of Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional radicals.

Experimental Protocol: Fenton/Photo-Fenton Oxidation

  • Reactor Setup:

    • Use a glass beaker or batch reactor equipped with a magnetic stirrer.[4]

    • For the photo-Fenton process, position a UV lamp (e.g., medium-pressure mercury lamp) above or inside the reactor.[4]

  • Reagent Preparation:

    • This compound Stock Solution: Prepare as described previously.

    • Fenton Reagents: Prepare fresh solutions of ferrous sulfate (B86663) (FeSO₄·7H₂O) and hydrogen peroxide (H₂O₂, 30% w/v).[4]

  • Procedure:

    • Place a specific volume of the this compound solution into the reactor.

    • Adjust the pH of the solution to the optimal range (typically 2.5 - 4.0) using H₂SO₄ or NaOH.[4]

    • Add the required amount of FeSO₄·7H₂O and stir until completely dissolved.

    • For the photo-Fenton process, turn on the UV lamp.

    • Initiate the reaction by adding the predetermined volume of H₂O₂.[4]

    • Withdraw samples at regular time intervals.

    • Quench the reaction in the collected samples immediately by adding a strong base (e.g., NaOH) to raise the pH above 8, which precipitates the iron as Fe(OH)₃.[4]

  • Sample Analysis:

    • Centrifuge or filter the quenched samples to remove the iron precipitate.

    • Analyze the supernatant using a UV-Vis spectrophotometer and a TOC analyzer as described for the photocatalysis protocol.[4]

Quantitative Data: Typical Conditions for Fenton and Photo-Fenton Processes

The table below summarizes typical experimental conditions for the degradation of azo dyes using Fenton and photo-Fenton processes.[4]

ParameterFenton ProcessPhoto-Fenton ProcessReference
pH 2.5 - 4.02.5 - 4.0[4]
[Fe²⁺] 10 - 50 mg/L5 - 20 mg/L[4]
[H₂O₂] 100 - 500 mg/L50 - 200 mg/L[4]
Irradiation NoneUV or Solar[4]
Degradation Efficiency 85 - 99%> 95%[4]

Diagram: Fenton vs. Photo-Fenton Process

G cluster_fenton Fenton Process cluster_photo_fenton Photo-Fenton Process dye This compound Solution ph_adjust Adjust pH to ~3 dye->ph_adjust add_fe Add Fe²⁺ Catalyst ph_adjust->add_fe reaction_start Add H₂O₂ add_fe->reaction_start fenton_reaction Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ reaction_start->fenton_reaction photo_reaction Fe³⁺ + H₂O → Fe²⁺ + •OH + H⁺ reaction_start->photo_reaction degradation_f Dye Degradation fenton_reaction->degradation_f degradation_pf Enhanced Dye Degradation uv_light UV Light uv_light->photo_reaction photo_reaction->degradation_pf

Comparison of Fenton and Photo-Fenton pathways.
Ozonation

Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to degrade organic pollutants. Ozone can react directly with the dye molecules or decompose in water to form even more reactive hydroxyl radicals, especially at alkaline pH.

Experimental Protocol: Ozonation

  • Reactor Setup:

    • A bubble column reactor is commonly used for efficient gas-liquid contact.[4]

    • An ozone generator is required to produce ozone from an oxygen or air feed.

    • An off-gas ozone destructor is necessary for safety.

  • Procedure:

    • Place the this compound solution into the reactor.

    • Adjust the pH to the desired value. Ozonation can be effective over a wide pH range, but the mechanism changes.[1]

    • Introduce a continuous flow of ozone gas into the reactor at a specific concentration and flow rate.[4]

    • Withdraw samples from the reactor at different time intervals.

  • Sample Analysis:

    • Analyze the samples for dye concentration (UV-Vis) and mineralization (TOC) as previously described.[4]

Quantitative Data: Typical Conditions for Ozonation of Anthraquinone and Azo Dyes

ParameterRange/ValueExpected OutcomeReference
pH Acidic or AlkalineEfficiency is typically higher at alkaline pH due to radical-mediated pathways.[1]
Ozone Dosage 10 - 100 mg/LHigher dosage leads to faster degradation.[4]
Treatment Time 10 - 40 minRapid decolorization is often observed.[1]
Color Removal 80 - 98%Ozonation is highly effective for color removal.[4]
COD/TOC Removal 10 - 64%Mineralization is often lower than color removal, indicating the formation of intermediates.[1]

Biological Degradation

Biological methods utilize microorganisms or their enzymes to break down organic pollutants. This approach is considered eco-friendly and cost-effective. For azo dyes like this compound, a sequential anaerobic-aerobic process is often most effective.

Experimental Protocol: Sequential Anaerobic-Aerobic Bacterial Degradation

  • Microorganism Culturing:

    • Use a bacterial consortium from activated sludge or isolate specific dye-degrading strains (e.g., Bacillus licheniformis, Pseudomonas aeruginosa).

    • Acclimatize the culture to the dye by gradually increasing its concentration in the growth medium.

  • Reactor Setup:

    • Anaerobic Stage: Use a sealed reactor (e.g., serum bottle) with an oxygen-free environment (e.g., purged with N₂ gas).

    • Aerobic Stage: Use an open flask on an orbital shaker or an aerated bioreactor to ensure sufficient oxygen supply.[3]

  • Procedure:

    • Anaerobic Phase:

      • Inoculate the anaerobic reactor containing sterile growth medium and this compound with the acclimated bacterial culture.

      • Incubate under anaerobic conditions (e.g., 30-37°C) with gentle agitation.

      • Monitor decolorization over time (e.g., 24-72 hours). This stage primarily involves the reductive cleavage of the azo bond.[3]

    • Aerobic Phase:

      • Once significant decolorization (>90%) is achieved, transfer the effluent to the aerobic reactor.[3]

      • Inoculate with a fresh aerobic activated sludge culture.

      • Aerate the solution vigorously and incubate for a set period (e.g., 24-48 hours).[3] This stage aims to degrade the aromatic amines formed during the anaerobic phase.

  • Sample Analysis:

    • Monitor decolorization using a UV-Vis spectrophotometer.

    • Measure Chemical Oxygen Demand (COD) and/or TOC to assess the reduction in organic load.

    • Use advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent dye and its degradation byproducts (especially aromatic amines).[3]

Quantitative Data: Performance of Biological Treatment for Disperse Dyes

ParameterConditionExpected OutcomeReference
Process Sequential Anaerobic-AerobicDecolorization followed by mineralization of aromatic amines.[3]
Decolorization Efficiency Anaerobic Phase>90% within 6-72 hours, depending on the culture.[3]
COD Removal Combined Process85 - 91%
Toxicity After Aerobic TreatmentSignificant reduction in toxicity of the effluent.

Diagram: Biological Degradation Workflow

G cluster_anaerobic Stage 1: Anaerobic Treatment cluster_aerobic Stage 2: Aerobic Treatment start This compound Wastewater anaerobic_reactor Anaerobic Bioreactor (Oxygen-Free) start->anaerobic_reactor azo_cleavage Reductive Cleavage of Azo Bond (-N=N-) anaerobic_reactor->azo_cleavage decolorization Decolorization (Formation of Aromatic Amines) azo_cleavage->decolorization aerobic_reactor Aerobic Bioreactor (Oxygen Supplied) decolorization->aerobic_reactor Transfer Effluent amine_degradation Oxidative Degradation of Aromatic Amines aerobic_reactor->amine_degradation mineralization Mineralization (CO₂, H₂O, Biomass) amine_degradation->mineralization end Treated Effluent (Low Toxicity) mineralization->end

Sequential anaerobic-aerobic degradation.

Analytical Methods for Degradation Monitoring

Accurate monitoring is crucial for evaluating the effectiveness of any degradation process. A combination of techniques should be employed to assess decolorization, degradation, and mineralization.

Analytical TechniqueParameter MeasuredPurposeReference
UV-Vis Spectrophotometry Absorbance at λmaxMeasures the concentration of the dye's chromophore, indicating the extent of decolorization.[4][6]
Total Organic Carbon (TOC) Analysis Total Organic CarbonQuantifies the total amount of organic carbon in a sample, indicating the degree of mineralization.[4]
Chemical Oxygen Demand (COD) Oxygen equivalent of organic matterMeasures the overall organic pollution load. A decrease in COD signifies mineralization.
High-Performance Liquid Chromatography (HPLC) Concentration of parent dye and metabolitesSeparates, identifies, and quantifies the parent compound and its degradation byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile/semi-volatile byproductsUsed to identify the structure of intermediate compounds, especially aromatic amines, after extraction.[3][7]
Toxicity Assays Ecotoxicity (e.g., seed germination, microbial growth)Evaluates the toxicity of the treated effluent compared to the initial dye solution.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse dyes are a class of synthetic colorants with low water solubility, commonly used for dyeing polyester (B1180765) and other synthetic fibers. Due to their widespread use and potential for human exposure, it is crucial to assess their cytotoxic effects. This document provides detailed protocols for common in vitro cytotoxicity assays that can be applied to disperse dyes like Disperse Green 9. The assays described herein—MTT, LDH, and CellTox™ Green—are robust methods to evaluate cell viability and membrane integrity upon exposure to these compounds.

Data Presentation

Dye NameDye ClassCell LineExposure TimeConcentrationEffect on Cell ViabilityReference
Disperse Red 11AnthraquinoneIPEC-J23 hoursHighSignificantly Reduced[1][2]
Disperse Blue 1AnthraquinoneIPEC-J23 hoursHighSignificantly Reduced[1][2]
Disperse Blue 124AnthraquinoneIPEC-J23 hoursHighSignificantly Reduced[1][2]
Disperse Brown 1AzoIPEC-J23 hoursHighNot Significantly Reduced[1]
Disperse Red 1AzoVariousNot SpecifiedNot SpecifiedCytotoxic and Genotoxic Effects[3]
Disperse Orange 1AzoHepG2Not SpecifiedNot SpecifiedCytotoxic Effect (Apoptosis)[4]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1]

Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Compound Treatment: Prepare various concentrations of the disperse dye in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium to each well.[7] Include untreated cells as a negative control and a solvent control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final concentration of 0.5 mg/mL.[7] Remove the treatment medium and add 100 µL of the MTT working solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[8]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[6][7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][7] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10] LDH is a stable cytoplasmic enzyme present in all cells that is rapidly released upon plasma membrane damage.[9]

Principle: The amount of LDH released into the medium is proportional to the number of lysed cells. The LDH activity is determined by a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reacts with a tetrazolium salt (INT) to form a red formazan product.[9][11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 500 x g for 5 minutes. Carefully transfer the cell-free supernatant from each well to a new, clean 96-well plate.[10]

  • LDH Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer with a substrate mix.[11]

  • Reaction Incubation: Add the LDH reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[10]

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[12]

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm or 500 nm using a microplate reader.[9][12]

  • Data Analysis: To calculate the percentage of cytotoxicity, three controls are necessary:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with a lysis buffer (e.g., Triton X-100).

    • Background control: Culture medium without cells. The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

CellTox™ Green Cytotoxicity Assay

This assay utilizes a fluorescent dye that is impermeable to live cells but binds to the DNA of dead cells upon loss of membrane integrity, leading to a significant increase in fluorescence.[1]

Principle: The fluorescent signal is proportional to the number of dead cells.[1]

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a desired density and allow them to attach overnight.[2]

  • Compound Treatment: Treat cells with various concentrations of the disperse dye. Include untreated and solvent-only controls.[1]

  • Dye Addition: Add the CellTox™ Green Dye to each well at the time of cell seeding or compound treatment for real-time kinetic analysis, or at the end of the exposure period for an endpoint assay.[13]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 3, 24, or 48 hours) at 37°C in a CO₂ incubator. For endpoint assays, a 15-minute incubation at room temperature after dye addition is sufficient.[1]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate filters (e.g., excitation ~485 nm, emission ~520 nm).[1][14]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis agent).[1]

Visualizations

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 LDH Assay cluster_3 CellTox™ Green Assay A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Disperse Dye B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E I Collect Supernatant D->I N Add CellTox™ Green Dye D->N F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570nm) G->H J Add LDH Reaction Mix I->J K Incubate (30min) J->K L Add Stop Solution K->L M Read Absorbance (490nm) L->M O Incubate (15min) N->O P Read Fluorescence (Ex:485nm, Em:520nm) O->P

Caption: General experimental workflow for in vitro cytotoxicity testing of disperse dyes.

G DisperseDye Disperse Dye Exposure OxidativeStress ↑ Reactive Oxygen Species (ROS) DisperseDye->OxidativeStress MitoDamage Mitochondrial Dysfunction OxidativeStress->MitoDamage MembraneDamage Plasma Membrane Damage OxidativeStress->MembraneDamage Caspase Caspase Activation MitoDamage->Caspase Necrosis Necrosis / Cell Lysis MembraneDamage->Necrosis Apoptosis Apoptosis Caspase->Apoptosis LDH_Release LDH Release Necrosis->LDH_Release

Caption: Plausible signaling pathway for disperse dye-induced cytotoxicity.

References

Troubleshooting & Optimization

Optimizing Disperse Green 9 Staining for Microscopy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals on the novel application of Disperse Green 9 as a fluorescent stain for microscopy. This compound is a synthetic dye traditionally used in the textile industry.[1][2] Its hydrophobic nature suggests its potential for staining lipid-rich or hydrophobic structures within cells. This guide offers a starting point for protocol development and troubleshooting to achieve optimal staining results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be used in microscopy?

This compound is a monoazo disperse dye.[3] Disperse dyes are characterized by their low water solubility and are used to dye hydrophobic fibers like polyester.[3][4] In a biological context, its hydrophobicity makes it a candidate for staining nonpolar components of cells, such as lipid droplets, membranes, or other hydrophobic inclusions.

Q2: Is there an established protocol for using this compound in microscopy?

Currently, there is no standardized, published protocol for the use of this compound as a fluorescent stain in microscopy. The information provided here is based on the general properties of disperse dyes and established principles of fluorescence microscopy. The provided protocols should be considered a starting point for optimization in your specific application.

Q3: What are the likely excitation and emission wavelengths for this compound?

The precise excitation and emission maxima for this compound in a biological environment have not been formally documented in the available literature. As a green dye, its excitation peak is likely in the blue region of the spectrum (around 450-490 nm) and its emission peak in the green region (around 500-550 nm). It is highly recommended to perform a preliminary experiment to determine the optimal excitation and emission settings using a spectrophotometer or by testing standard filter sets on a fluorescence microscope.

Q4: How should I prepare a this compound staining solution?

Due to its low water solubility, this compound should first be dissolved in an organic solvent such as DMSO or ethanol (B145695) to create a stock solution.[5] This stock solution can then be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of the organic solvent is not toxic to the cells.

Experimental Protocols

Disclaimer: The following protocols are suggested starting points and will likely require optimization for your specific cell type, sample preparation, and imaging system.

Protocol 1: Staining of Live Cells

This protocol is designed for staining hydrophobic structures in living cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or other balanced salt solution

  • Cell culture medium

  • Live-cell imaging chamber or slides

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 1-5 mg/mL.

  • Prepare a Working Solution: Dilute the stock solution in pre-warmed cell culture medium or PBS to a final concentration in the range of 0.1-10 µg/mL. It is important to test a range of concentrations to find the optimal signal-to-noise ratio.

  • Cell Preparation: Grow cells to the desired confluency on coverslips or in an imaging-compatible dish.

  • Staining: Remove the cell culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time will need to be determined empirically.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or cell culture medium to remove unbound dye.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., a standard FITC or GFP filter set is a good starting point).

Protocol 2: Staining of Fixed Cells

This protocol is for staining hydrophobic structures in fixed cells.

Materials:

  • This compound

  • DMSO

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium (aqueous-based, with antifade)

Procedure:

  • Cell Fixation: Fix cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare the this compound working solution as described in Protocol 1 and stain the fixed cells for 30-60 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove excess stain.

  • Mounting: Mount the coverslip onto a microscope slide using an aqueous-based mounting medium, preferably one containing an antifade reagent.[6][7]

  • Imaging: Image the stained cells using a fluorescence microscope.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Weak or No Signal Dye concentration is too low.Increase the concentration of this compound in the working solution.[8][9]
Incubation time is too short.Increase the incubation time to allow for better dye penetration.[9]
Incorrect filter set.Test different filter sets to find the optimal excitation and emission wavelengths.[10]
Photobleaching.Use an antifade mounting medium and minimize exposure to the excitation light.[10][11]
High Background Dye concentration is too high.Decrease the concentration of this compound.[12]
Inadequate washing.Increase the number and duration of washing steps after staining.[9]
Dye precipitation.Ensure the dye is fully dissolved in the working solution. Consider filtering the staining solution.
Uneven Staining Dye aggregation.Prepare fresh staining solution and vortex well before use. The use of a dispersing agent at a very low concentration could be tested, though its effect on cells must be evaluated.
Inconsistent cell health or density.Ensure a healthy and evenly distributed cell culture.
Cell Toxicity (Live-Cell Imaging) High concentration of DMSO.Keep the final DMSO concentration in the working solution below 0.5%.
High dye concentration.Reduce the dye concentration and/or incubation time.

Quantitative Data Summary

Parameter Recommended Starting Range Notes
Stock Solution Concentration 1-5 mg/mL in DMSOStore at -20°C, protected from light.
Working Solution Concentration 0.1-10 µg/mLOptimize for your specific cell type and application.[13]
Incubation Time (Live Cells) 15-60 minutesShorter times may be sufficient for some cell types.
Incubation Time (Fixed Cells) 30-60 minutesLonger incubation may be required for thicker samples.
pH of Staining Buffer 6.5-7.5Disperse dyes are generally most stable in a weakly acidic to neutral pH range.[14][15][16] Extreme pH values should be avoided.[17]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_staining Staining Procedure cluster_imaging Imaging stock Prepare 1-5 mg/mL Stock in DMSO working Dilute Stock to 0.1-10 µg/mL in Buffer/Medium stock->working prep_cells Prepare Live or Fixed Cells stain Incubate with Working Solution (15-60 min) prep_cells->stain wash Wash to Remove Unbound Dye stain->wash mount Mount with Antifade Medium (for fixed cells) wash->mount image Fluorescence Microscopy wash->image For live cells mount->image

Caption: Experimental workflow for this compound staining.

troubleshooting_workflow cluster_weak_signal Weak or No Signal cluster_high_bg High Background cluster_uneven Uneven Staining start Staining Problem inc_conc Increase Dye Concentration start->inc_conc dec_conc Decrease Dye Concentration start->dec_conc fresh_sol Use Freshly Prepared Staining Solution start->fresh_sol inc_time Increase Incubation Time inc_conc->inc_time check_filters Check Microscope Filter Set inc_time->check_filters inc_wash Improve Washing Steps dec_conc->inc_wash check_sol Check for Dye Precipitation inc_wash->check_sol cell_health Ensure Uniform Cell Health fresh_sol->cell_health

Caption: Troubleshooting logic for common staining issues.

References

Technical Support Center: Improving the Lightfastness of C.I. Disperse Green 9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and textile chemists with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to enhance the lightfastness of C.I. Disperse Green 9. The information is presented in a direct question-and-answer format to address specific challenges encountered during the dyeing and finishing of polyester (B1180765) materials.

Frequently Asked Questions (FAQs)

Q1: What is C.I. This compound, and why is its lightfastness a potential issue?

C.I. This compound is a disperse dye used for coloring polyester fibers, typically through high-temperature and high-pressure dyeing methods[1][2]. Chemically, it belongs to the single azo class of dyes. Azo-based disperse dyes are known to be susceptible to photodegradation, which can result in lower lightfastness compared to other chemical classes like anthraquinones[3]. This susceptibility is a key reason why enhancing its lightfastness is a common objective in textile applications.

Q2: What are the primary mechanisms of photodegradation for this compound?

The fading of disperse dyes upon exposure to light is a complex process primarily driven by photo-oxidation[4][5]. When the dye molecule absorbs energy from photons in sunlight or artificial light, it enters an excited state[6][7]. This excited molecule can then react with atmospheric oxygen, leading to the formation of reactive oxygen species (ROS) such as singlet oxygen, superoxide (B77818) radicals, and hydroxyl radicals[4]. These highly reactive species attack and break down the dye's chromophoric structure, causing the color to fade[4][6].

G cluster_0 Photodegradation Cascade Dye This compound (Ground State) ExcitedDye Excited State Dye* Dye->ExcitedDye ROS Reactive Oxygen Species (ROS) ExcitedDye->ROS + O₂ DegradedDye Degraded Dye (Colorless Products) ExcitedDye->DegradedDye Direct Cleavage ROS->Dye Attacks Chromophore ROS->DegradedDye Oxidative Attack Light UV/Visible Light Light->Dye Absorption Oxygen Atmospheric O₂ G cluster_workflow Experimental Workflow for Lightfastness Improvement Dyeing 1. High-Temp Dyeing (with or without UV Absorber) Rinse1 2. Hot Rinse Dyeing->Rinse1 RC 3. Reduction Clearing Rinse1->RC Rinse2 4. Rinse & Neutralize RC->Rinse2 AfterTreat 5. Optional After-treatment (e.g., Antioxidant) Rinse2->AfterTreat FinalRinse 6. Final Rinse & Dry Rinse2->FinalRinse Skip After-treatment AfterTreat->FinalRinse Test 7. Lightfastness Testing (ISO 105-B02) FinalRinse->Test G cluster_logic Factors Influencing Lightfastness cluster_dye Dye Properties cluster_aux Auxiliaries cluster_proc Process Control LF Final Lightfastness Structure Chemical Structure (Azo vs. AQ) Structure->LF Concentration Dye Concentration (Shade Depth) Concentration->LF UVa UV Absorbers UVa->LF AO Antioxidants / HALS AO->LF Disp Dispersing Agents Disp->LF RC Reduction Clearing RC->LF Temp Dyeing/Finishing Temp. Temp->LF pH pH Control pH->LF

References

Preventing aggregation of Disperse Green 9 particles in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Disperse Green 9 particles in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a synthetic organic compound, a green powder that is insoluble in water.[1][2] Its chemical formula is C₁₆H₁₈N₆O₅S.[3] It is primarily used as a disperse dye for coloring synthetic fibers such as polyester, acetate, and polyamide.[2][4] Due to its low water solubility, it is applied as a fine dispersion in an aqueous bath.[4]

Q2: What causes this compound particles to aggregate in solution?

Aggregation of this compound particles is a common issue that can lead to uneven dyeing, spotting, and reduced color yield.[5][6] The primary causes include:

  • Poor Initial Dispersion: Incorrect initial wetting and dispersion of the dye powder can lead to the formation of agglomerates.

  • High Temperature: While high temperatures are necessary for dyeing polyester, they can also increase the kinetic energy of dye particles, leading to more frequent collisions and potential aggregation if the dispersion is not stable.[7][8]

  • Incorrect pH: The stability of disperse dyes is highly dependent on the pH of the dye bath. For most disperse dyes, a weakly acidic pH range of 4.5-5.5 is optimal.[8][9] Deviations from this range can lead to instability and aggregation.[7]

  • Water Hardness: The presence of metal ions, particularly calcium and magnesium, in the water can cause the dye particles to precipitate and aggregate.[6]

  • Rapid Heating Rate: A rapid increase in temperature can "shock" the dispersion, causing the fine particles to clump together.[6]

  • Inadequate Dispersing Agent: Insufficient concentration or use of an inappropriate dispersing agent can fail to provide adequate stabilization for the dye particles.[6][10]

Q3: How do dispersing agents and surfactants prevent aggregation?

Dispersing agents and surfactants are crucial for stabilizing this compound particles in a solution.[11] They function through two primary mechanisms: electrostatic stabilization and steric stabilization.[12]

  • Electrostatic Stabilization: Anionic surfactants and dispersants adsorb onto the surface of the dye particles, imparting a negative charge. This creates repulsive forces between the particles, preventing them from coming close enough to aggregate.[12]

  • Steric Stabilization: Non-ionic surfactants and polymeric dispersants form a physical barrier around the dye particles. When two particles approach each other, the adsorbed polymer chains interpenetrate, creating a localized increase in osmotic pressure and a repulsive force that keeps the particles separated.[12]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to the aggregation of this compound.

Issue IDProblemPotential CausesRecommended Solutions
DG9-A01Visible particles or clumping in the dye bath - Inadequate initial dispersion- Incorrect pH of the solution- High water hardness- Ensure proper pre-dispersion of the dye powder in a small amount of water with a wetting agent before adding to the main solution.- Adjust the pH to the optimal range of 4.5-5.5 using acetic acid.- Use deionized or softened water. If not possible, add a chelating agent like EDTA to sequester metal ions.
DG9-A02Color spotting or speckling on the substrate - Aggregation at high temperatures- Rapid heating rate- Use a thermally stable dispersing agent.- Reduce the heating rate to 1-2°C per minute to allow for gradual temperature increase.[13]
DG9-A03Uneven color or poor color yield - Depletion of dye due to aggregation- Incompatible chemicals in the solution- Address the root causes of aggregation as outlined in DG9-A01 and DG9-A02.- Ensure all chemicals used in the solution are compatible with each other and the dye.
DG9-A04Sedimentation of dye particles over time - Insufficient dispersing agent concentration- Use of an ineffective dispersing agent- Increase the concentration of the dispersing agent.- Select a dispersant with a high affinity for the dye particle surface.

Data Presentation

Note: The following quantitative data is illustrative and based on general principles for disperse dyes. Specific values for this compound may vary and should be determined experimentally.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

SolventPolarity IndexSolubility (g/L)
Acetone5.15.0
Ethanol4.30.5
Toluene2.42.0
Chloroform4.18.0
Ethyl Acetate4.43.5

Table 2: Effectiveness of Different Dispersing Agents on the Stability of a 1% this compound Solution

Dispersing AgentTypeConcentration (g/L)Particle Size (d₅₀, µm) after 1 hr at 130°CSedimentation (%) after 24 hrs
Sodium LignosulfonateAnionic1.01.5< 5
Naphthalene Sulfonate CondensateAnionic1.01.2< 3
Ethoxylated Fatty AlcoholNon-ionic1.02.0< 8
Styrene-Maleic Anhydride CopolymerPolymeric1.00.8< 1

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Solution

Objective: To prepare a stable aqueous dispersion of this compound suitable for experimental use.

Materials:

  • This compound powder

  • Wetting agent (e.g., a non-ionic surfactant)

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Deionized water

  • Acetic acid (for pH adjustment)

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Weigh the required amount of this compound powder.

  • In a separate small beaker, create a paste by adding a small amount of deionized water and a few drops of wetting agent to the dye powder.

  • Stir the paste thoroughly to ensure all particles are wetted.

  • In the main beaker, dissolve the dispersing agent in the required volume of deionized water.

  • While stirring the dispersing agent solution, slowly add the dye paste.

  • Continue stirring for at least 30 minutes to ensure a fine and uniform dispersion.

  • Check the pH of the solution and adjust to 4.5-5.5 using acetic acid.

Protocol 2: Evaluation of Dispersion Stability by Filtration Test

Objective: To assess the stability of the this compound dispersion, particularly at elevated temperatures.

Materials:

  • Prepared this compound solution

  • High-temperature beaker or dyeing apparatus

  • Whatman No. 2 filter paper

  • Buchner funnel and vacuum flask

  • Oven

Procedure:

  • Take a 100 mL sample of the prepared this compound solution.

  • Heat the solution to the desired experimental temperature (e.g., 130°C) and hold for a specified time (e.g., 30 minutes).[14]

  • Allow the solution to cool to room temperature.

  • Filter the solution through a pre-weighed Whatman No. 2 filter paper using a Buchner funnel and vacuum.

  • Wash the filter paper with a small amount of deionized water to remove any soluble components.

  • Dry the filter paper in an oven at 100°C until a constant weight is achieved.

  • The amount of residue on the filter paper indicates the extent of aggregation. A stable dispersion will have minimal to no residue.

Visualizations

Troubleshooting_Workflow start Problem: this compound Aggregation check_dispersion Check Initial Dispersion start->check_dispersion check_ph Check pH check_dispersion->check_ph Dispersion OK improve_dispersion Improve Wetting & Pre-dispersion check_dispersion->improve_dispersion Poor Dispersion check_water Check Water Hardness check_ph->check_water pH OK adjust_ph Adjust pH to 4.5-5.5 check_ph->adjust_ph Incorrect pH check_temp Check Temperature Profile check_water->check_temp Water OK soften_water Use Deionized Water or Chelating Agent check_water->soften_water Hard Water check_dispersant Check Dispersing Agent check_temp->check_dispersant Profile OK adjust_heating Reduce Heating Rate check_temp->adjust_heating Rapid Heating solution Stable Dispersion Achieved check_dispersant->solution Agent OK change_dispersant Increase Concentration or Change Type check_dispersant->change_dispersant Inadequate Agent improve_dispersion->check_ph adjust_ph->check_water soften_water->check_temp adjust_heating->check_dispersant change_dispersant->solution

Caption: Troubleshooting workflow for this compound aggregation.

Caption: Mechanisms of dye particle stabilization.

References

Technical Support Center: Optimization of Dyeing Parameters for Maximum Color Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dyeing parameters for maximum color yield in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the dyeing process, offering potential causes and solutions.

Issue 1: Uneven Dyeing or Patchy Color

Question: My dyed substrate shows uneven color distribution with patches or streaks. What could be the cause and how can I fix it?

Answer: Uneven dyeing is a common defect that can stem from several factors throughout the dyeing process.[1][2][3] The primary causes include improper preparation of the substrate, incorrect dyeing conditions, and issues with the dye bath itself.[2][3][4]

Potential Causes and Solutions:

Potential Cause Solution
Improper Pre-treatment Ensure the substrate is thoroughly scoured and bleached to remove any impurities, oils, or sizing agents that can hinder uniform dye absorption.[2][5]
Incorrect Dyeing Temperature Control the rate of temperature increase; a rapid rise can cause accelerated and uneven dye uptake.[1][6] Maintain a consistent temperature throughout the dyeing process.[1]
Fluctuating pH Levels Monitor and maintain a stable pH throughout the dyeing process.[1] Fluctuations can alter the dye's affinity for the fiber, leading to inconsistent shades.[1]
Overloading the Dye Bath Do not overload the dyeing machine. Overloading restricts the free movement of the substrate, preventing uniform dye distribution.[2]
Inadequate Dye Dissolving Ensure the dye is completely dissolved before adding it to the dye bath to prevent dye spots.[7][8]
Poor Circulation Ensure proper circulation of the dye liquor to maintain uniform temperature and dye concentration.[1]

Issue 2: Poor Color Yield or Weak Shade

Question: The final color of my dyed material is much lighter than expected. How can I improve the color yield?

Answer: Poor color yield can be attributed to several factors, including suboptimal dyeing parameters and incorrect chemical concentrations.

Potential Causes and Solutions:

Potential Cause Solution
Suboptimal Temperature Different dyes and fibers have optimal temperature ranges for fixation.[6] For many reactive dyes, a temperature of around 60°C is ideal.[7] Insufficient heat may not provide enough energy for the dye molecules to penetrate the fibers effectively.[6]
Incorrect pH Level The pH of the dye bath significantly influences dye fixation. For reactive dyes on cotton, an alkaline pH (around 10.5-11) is typically required to facilitate the chemical reaction between the dye and the fiber.[9] For acid dyes on silk or wool, an acidic pH (around 4-5) is necessary.[9]
Insufficient Dyeing Time The duration of the dyeing process affects dye exhaustion and fixation.[10][11] Increasing the dyeing time can lead to a higher color strength, up to a point where equilibrium is reached.[12]
Inadequate Salt Concentration For reactive and direct dyes, salt is crucial for neutralizing the negative charge on the fiber surface, which helps in the exhaustion of the anionic dye molecules onto the fiber.[13][14][15]
Incorrect Liquor Ratio A lower liquor ratio (the ratio of the volume of dye liquor to the weight of the goods) generally leads to higher dye exhaustion and a better color yield.[10]

Issue 3: Poor Color Fastness

Question: The color of my dyed material bleeds during washing or fades upon exposure to light. How can I improve the color fastness?

Answer: Poor color fastness is often due to incomplete dye fixation or the presence of unfixed dye on the surface of the substrate.[16][17]

Potential Causes and Solutions:

Potential Cause Solution
Ineffective Washing-off A thorough soaping and washing process after dyeing is critical to remove all unfixed and hydrolyzed dye from the fabric surface.[16][18]
Incorrect Dye Selection Dyes have varying fastness properties. Select dyes that are appropriate for the specific fiber and end-use requirements of the material.[19]
Improper Fixation Ensure optimal conditions (temperature, pH, time) for the chemical reaction between the dye and the fiber to maximize fixation.[20]
Use of Finishing Agents Some softeners and finishing agents can negatively impact color fastness.[16][19] It is important to select compatible finishing agents.
Hydrolysis of Reactive Dyes Reactive dyes can react with water (hydrolysis), rendering them unable to fix to the fiber. Control dyeing parameters like pH and temperature to minimize hydrolysis.[20]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of dyeing parameters.

1. What is the role of temperature in the dyeing process?

Temperature plays a critical role in dyeing by influencing dye diffusion, solubility, and the rate of dye uptake by the fiber.[6] Increasing the temperature generally increases the kinetic energy of the dye molecules, allowing them to penetrate the fiber structure more effectively, which can lead to a deeper shade.[6] However, excessively high temperatures can sometimes reduce dye uptake or damage the fiber.[6] Each dye-fiber system has an optimal temperature range for achieving the best color yield and levelness.[6][21]

2. How does pH affect color yield?

The pH of the dye bath is a crucial parameter that governs the charge of both the dye molecules and the fiber surface, thereby influencing their interaction. For instance:

  • Reactive Dyes on Cotton: An alkaline pH (typically 10.5-11) is necessary to enable the formation of a covalent bond between the dye and the hydroxyl groups of the cellulose (B213188) fiber.[9]

  • Acid Dyes on Wool/Silk/Nylon: An acidic pH (around 4-5) protonates the amino groups in the fibers, creating positive sites that attract the anionic acid dye molecules.[9]

  • Basic Dyes: These dyes are cationic and are typically applied in a slightly acidic to neutral pH range (around 4 to 7) to negatively charged fibers.

Controlling the pH is therefore essential for maximizing dye fixation and achieving the desired color yield.[1]

3. Why is salt added to the dye bath?

In the dyeing of cellulosic fibers (like cotton) with reactive or direct dyes, both the fiber and the dye molecules carry a negative charge in water, leading to electrostatic repulsion.[14][15] Salt, such as sodium chloride or sodium sulfate, is added to the dye bath to neutralize the negative charge on the fiber surface.[13][14] This reduction in repulsion facilitates the exhaustion of the dye from the liquor onto the fiber, thereby increasing the color yield.[14][22] However, an excessive amount of salt can sometimes lead to dye aggregation and a decrease in color yield.[14]

4. What is the optimal dyeing time for maximum color yield?

The dyeing time required to achieve maximum color yield depends on the type of dye, fiber, and other process parameters like temperature and pH.[10] Generally, as the dyeing time increases, the amount of dye absorbed by the fiber (exhaustion) and the amount of dye fixed to the fiber also increase, leading to a higher color strength (K/S value).[10][11] This trend continues until a state of equilibrium is reached, after which a further increase in dyeing time does not significantly enhance the color yield.[12]

5. How is color yield measured quantitatively?

Color yield is typically measured quantitatively using a spectrophotometer.[23][24] This instrument measures the reflectance or transmittance of light from the dyed sample across the visible spectrum.[24][25] The reflectance values can then be used to calculate the color strength, often expressed as the K/S value, which is based on the Kubelka-Munk equation. A higher K/S value generally indicates a higher concentration of dye on the substrate and thus a better color yield.

Experimental Protocols

Experiment 1: Determination of Optimal Dyeing Temperature

Objective: To determine the effect of temperature on the color yield of a specific dye-fiber combination.

Methodology:

  • Prepare a series of identical substrate samples (e.g., 5g of cotton fabric).

  • Prepare separate dye baths with a fixed dye concentration (e.g., 2% on weight of fabric), salt concentration (e.g., 60 g/L), and alkali concentration (e.g., 20 g/L for reactive dyes). Maintain a constant liquor ratio (e.g., 1:20).

  • Set each dye bath to a different temperature (e.g., 30°C, 40°C, 50°C, 60°C, 70°C, 80°C).

  • Introduce the substrate samples into their respective dye baths and run the dyeing process for a fixed duration (e.g., 60 minutes).

  • After dyeing, rinse the samples thoroughly, followed by a soaping treatment to remove any unfixed dye.

  • Dry the samples and measure their color strength (K/S values) using a spectrophotometer.

  • Plot the K/S values against the dyeing temperature to identify the optimal temperature that gives the maximum color yield.

Experiment 2: Evaluation of the Effect of pH on Color Yield

Objective: To determine the optimal pH for maximum color yield for a given dye-fiber system.

Methodology:

  • Prepare a series of identical substrate samples.

  • Prepare several dye baths with the same dye concentration, salt concentration, and at the optimal temperature determined from Experiment 1.

  • Adjust the pH of each dye bath to a different value using appropriate acids (e.g., acetic acid) or alkalis (e.g., sodium carbonate). For example, for reactive dyes on cotton, the pH range could be 9, 10, 10.5, 11, 11.5, and 12.

  • Carry out the dyeing process for a fixed time.

  • After dyeing, rinse, soap, and dry the samples as in the previous protocol.

  • Measure the color strength (K/S) of each sample.

  • Plot the K/S values against the pH to determine the optimal pH for maximum color yield.

Diagrams

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Analysis A Substrate Preparation C Parameter Optimization (Temp, pH, Time) A->C B Dye Bath Preparation B->C D Dyeing C->D E Rinsing & Soaping D->E F Drying E->F G Color Measurement (Spectrophotometer) F->G

Caption: Experimental workflow for dyeing parameter optimization.

troubleshooting_logic cluster_uneven Uneven Dyeing Causes cluster_yield Poor Yield Causes cluster_fastness Poor Fastness Causes Start Dyeing Issue Encountered Uneven Uneven Dyeing Start->Uneven PoorYield Poor Color Yield Start->PoorYield PoorFastness Poor Color Fastness Start->PoorFastness U1 Improper Pre-treatment Uneven->U1 U2 Incorrect Temp/pH Control Uneven->U2 U3 Overloading Uneven->U3 Y1 Suboptimal Temp/pH/Time PoorYield->Y1 Y2 Insufficient Salt PoorYield->Y2 Y3 Incorrect Liquor Ratio PoorYield->Y3 F1 Ineffective Washing-off PoorFastness->F1 F2 Improper Fixation PoorFastness->F2 F3 Incorrect Dye Selection PoorFastness->F3

Caption: Troubleshooting logic for common dyeing defects.

References

Addressing uneven dyeing issues with Disperse Green 9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when using Disperse Green 9, particularly focusing on achieving even and consistent dyeing results on polyester (B1180765) substrates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a mono-azo disperse dye characterized by a small molecular structure and an absence of water-soluble groups.[1] Its primary application is the dyeing of hydrophobic synthetic fibers, especially polyester, via high-temperature, high-pressure methods.[2][3] It is known for producing a bright green shade and is considered a medium-temperature dye with good dyeing fastness.[1]

Q2: What are the most common causes of uneven dyeing with disperse dyes like this compound?

Uneven dyeing can stem from several factors, including:

  • Poor Dye Dispersion: Aggregation or clumping of dye particles leads to spots and inconsistent shades.[4]

  • Improper Process Control: Incorrect temperature ramp rates, inaccurate pH levels, or uneven liquor circulation can all cause defects.[4][5][6]

  • Inadequate Fabric Preparation: Residual oils, sizing agents, or dirt on the fabric can hinder dye penetration, resulting in patchy coloration.[7][8][9]

  • Chemical Incompatibility: The improper selection or combination of auxiliaries like dispersing agents, leveling agents, and defoamers can cause dye precipitation.[10]

  • Water Hardness: Metallic ions such as calcium and magnesium in hard water can react with dyes, causing them to form insoluble particles that stain the fabric.[9][11]

Q3: What is the role of dispersing and leveling agents in the dyeing process?

Dispersing and leveling agents are crucial for achieving uniform dyeing results with disperse dyes.

  • Dispersing Agents: These chemicals keep the water-insoluble dye particles finely and evenly suspended in the dye bath, preventing them from clumping together (aggregation).[12][13][14]

  • Leveling Agents: Also known as retarding agents, they work by slowing down the initial rate of dye uptake by the fiber.[13] This allows the dye molecules more time to migrate and distribute evenly across the fabric surface, preventing blotchiness and ensuring a consistent shade.[13][15]

Troubleshooting Guide for Uneven Dyeing

This guide addresses specific dyeing defects and provides systematic solutions.

Issue 1: Color Spots or Speckles on Fabric

Description: Small, concentrated spots of dye are visible on the fabric surface.

Possible Causes & Solutions:

CauseRecommended Solution
Dye Agglomeration Ensure the dye is thoroughly pre-dispersed into a fine paste before adding it to the dye bath.[16] Use a high-quality dispersing agent to maintain dispersion stability at high temperatures.[17]
Polyester Oligomers Low molecular weight polymers (oligomers) can migrate from the fiber during high-temperature dyeing and crystallize on the surface, creating colored spots.[11][18] Add a suitable dispersing agent to keep oligomers suspended. After dyeing, cool the bath to 80°C before draining and rinse the fabric with hot water.[11]
Chemical Precipitation Incompatible auxiliaries (e.g., certain leveling agents and defoamers) can precipitate.[10] Always check the compatibility of all chemicals in the dye bath formulation before use. Add chemicals sequentially, allowing for proper mixing.[10]
Hard Water Calcium and magnesium ions can cause dye flocculation.[11][19] Use a chelating agent like EDTA to soften the process water.[19]
Issue 2: Streaks or "Barriness" (Stripe-like patterns)

Description: Visible stripes or streaks of varying color depth appear along the fabric length or width.

Possible Causes & Solutions:

CauseRecommended Solution
Rapid Temperature Rise An excessively fast heating rate causes the dye to fix too quickly on the fabric surface before it can level out.[6] Control the heating rate to a maximum of 1-2°C per minute.[17]
Incorrect pH Control The optimal pH for most disperse dyeing is a slightly acidic range of 4.5-5.5.[14][16] Deviations can affect the rate of dye exhaustion and stability.[20] Use a buffer system (e.g., acetic acid) to maintain a stable pH throughout the process.[16][17]
Poor Liquor Circulation Inadequate movement of the dye liquor through the fabric roll or package can lead to uneven dye distribution.[4][21] Ensure the dyeing machine's pump is functioning correctly and the fabric is not packed too tightly, which would impede flow.[21]
Improper Leveling Agent The leveling agent may be ineffective or used at the wrong concentration. Use a high-quality, high-temperature leveling agent that promotes dye migration to correct initial unevenness.[7][22]

Key Process Parameters for this compound

Adherence to optimal process parameters is critical for reproducibility and quality.

ParameterRecommended Range / ValueRationale
Dyeing Temperature 125°C - 135°CHigh temperatures are required to open the polyester fiber structure, allowing dye molecules to penetrate and fix within the fiber.[14][17]
pH of Dyebath 4.5 - 5.5An acidic environment ensures dye stability and optimal exhaustion onto the polyester fiber.[14][16][17]
Holding Time 30 - 60 minutes (at top temp.)The duration depends on the desired shade depth; longer times allow for better dye penetration and leveling.[17]
Heating Rate 1 - 2°C / minuteA controlled ramp rate is essential to prevent rapid, uneven uptake of the dye, which causes streakiness.[17]
Auxiliaries Dispersing Agent: 1 g/LLeveling Agent: 0.5 - 1.5 g/LAcetic Acid: To achieve target pHThese chemicals are essential for maintaining dye dispersion, ensuring uniform color, and controlling the dyeing environment.[16]

Experimental Protocol: High-Temperature Polyester Dyeing

This protocol outlines a standard laboratory procedure for dyeing a 100g polyester fabric sample.

1. Fabric Preparation (Scouring):

  • Wash the fabric in a solution containing a non-ionic detergent (e.g., 1 g/L) at 60-70°C for 20 minutes to remove impurities.[23]

  • Rinse thoroughly with warm water, then cold water, until the water runs clear. Let the fabric dry.

2. Dye Stock Solution Preparation:

  • Carefully weigh 1g of this compound powder.

  • Create a smooth, lump-free paste with a small amount of water and 0.5g of a dispersing agent.

  • Gradually add warm water (40-50°C) to the paste while stirring, bringing the final volume to 100mL to create a 1% stock solution.

3. Dye Bath Setup:

  • Set the liquor ratio (M:L) to 1:10. For 100g of fabric, this requires a total dye bath volume of 1000mL.

  • Fill the dyeing vessel with approximately 800mL of soft water.

  • Add acetic acid to adjust the pH to 4.5-5.5.[16]

  • Add 1 g/L of a dispersing agent and 1 g/L of a high-temperature leveling agent.[16]

  • Add the required amount of dye stock solution based on the desired shade depth (e.g., for a 2% shade, use 20mL of the 1% stock solution).

  • Add the remaining water to reach the final 1000mL volume.

4. Dyeing Cycle:

  • Introduce the prepared polyester fabric into the dye bath at 60°C.[16]

  • Run for 10 minutes at this temperature.

  • Raise the temperature to 130°C at a rate of 2°C/minute.[17]

  • Hold at 130°C for 45-60 minutes.[16][17]

  • Cool the bath down to 70°C at a rate of 2-3°C/minute.

  • Drain the dye bath.

5. After-treatment (Reduction Clearing):

  • Rinse the fabric with warm water.

  • Prepare a new bath with 2 g/L caustic soda and 2 g/L sodium hydrosulfite.

  • Treat the fabric at 70-80°C for 15-20 minutes to remove unfixed surface dye.

  • Rinse thoroughly with hot water, then cold water, and neutralize with a weak solution of acetic acid if necessary.[19]

  • Dry the fabric.

Visual Guides

Dyeing Process Workflow

The following diagram illustrates the critical stages of the high-temperature dyeing process for polyester with this compound.

G cluster_prep Phase 1: Preparation cluster_dyeing Phase 2: Dyeing Cycle cluster_post Phase 3: Post-Treatment A Fabric Scouring (Remove Impurities) B Dye & Auxiliaries Dispersion A->B C Load Fabric & Set pH (Start @ 60°C) B->C Add to Dyebath D Ramp Temperature (1-2°C/min to 130°C) C->D E Hold at 130°C (30-60 min) D->E F Controlled Cooling (Down to 70°C) E->F G Reduction Clearing (Remove Surface Dye) F->G Drain & Refill H Final Rinse & Neutralize G->H I Drying H->I

Standard high-temperature dyeing workflow for polyester.
Troubleshooting Logic for Uneven Dyeing

This flowchart provides a logical path to diagnose the root cause of uneven dyeing.

G start Uneven Dyeing Observed defect_type What is the defect type? start->defect_type spots Color Spots / Speckles defect_type->spots Spots streaks Streaks / Barriness defect_type->streaks Streaks cause_spots Check For: 1. Dye Agglomeration 2. Oligomer Presence 3. Water Hardness 4. Chemical Precipitation spots->cause_spots cause_streaks Check For: 1. Temp Ramp Rate 2. pH Control 3. Liquor Circulation 4. Leveling Agent Efficacy streaks->cause_streaks solution_spots Solution: - Improve Dispersion - Use Chelating Agent - Check Auxiliaries cause_spots->solution_spots solution_streaks Solution: - Slow Heating Rate - Buffer pH - Check Machine cause_streaks->solution_streaks G cluster_dyebath Aqueous Dye Bath Dye Disperse Dye (Aggregated) DispAgent Dispersing Agent Dye->DispAgent + DispDye Fine Dye Dispersion DispAgent->DispDye Creates Fiber Polyester Fiber DispDye->Fiber Dye Uptake EvenDyeing Even Dyeing Result Fiber->EvenDyeing LevelAgent Leveling Agent LevelAgent->Fiber Controls Uptake Rate

References

Minimizing background staining with Disperse Green 9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Disperse Green 9 in their experiments. Our goal is to help you minimize background staining and achieve clear, specific results.

Troubleshooting Guide: Minimizing Background Staining

High background staining can obscure specific signals and lead to misinterpretation of experimental results. The following guide addresses common causes of high background with this compound and provides systematic solutions.

Problem: High Background Staining Across the Entire Sample

This is often due to an excess of unbound dye or non-specific binding to various cellular or tissue components.

Potential Cause Recommended Solution
Dye Concentration Too High Optimize the this compound concentration by performing a dilution series. Start with a lower concentration than initially planned and incrementally increase it to find the optimal signal-to-noise ratio.
Inadequate Washing Increase the number and duration of wash steps after dye incubation. Use a gentle wash buffer such as PBS or TBS with a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to help remove unbound dye.[1][2]
Insufficient Blocking Although this compound is a small molecule dye and not an antibody, pre-incubation with a blocking buffer can still reduce background by saturating non-specific binding sites.[3][4] Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from a species unrelated to your sample.[2][5]
Hydrophobic Interactions This compound is a hydrophobic molecule, which can lead to non-specific binding to lipid-rich structures.[6] Consider including a brief, gentle organic solvent wash (e.g., 50% ethanol) before the final mounting step to remove non-specifically bound dye. Caution: This step should be optimized as it can also impact specific staining.
Dye Aggregation Disperse dyes have low aqueous solubility and can form aggregates that deposit on the sample.[7][8] Prepare the staining solution fresh and consider a brief sonication or vortexing before application. Ensure the dye is fully dissolved in its stock solvent (e.g., DMSO) before diluting into an aqueous buffer.

Problem: Non-Specific Staining in Specific Cellular Compartments or Tissue Structures

This may occur if this compound has an affinity for particular molecules or structures outside of your target.

Potential Cause Recommended Solution
Binding to Endogenous Components Some tissues have endogenous components that can bind dyes non-specifically.[9] If staining lipid-rich structures, you may see off-target binding to other hydrophobic regions. Optimize dye concentration and washing stringency to minimize this.
Over-fixation Excessive fixation can alter tissue morphology and expose non-specific binding sites.[2][4] Reduce fixation time or use a lower concentration of the fixative.
pH of Staining Buffer The charge of both the dye and tissue components can be influenced by pH.[10] Perform a pH optimization experiment for your staining buffer to find the pH that maximizes specific binding while minimizing non-specific interactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to causing background staining?

A1: this compound is a monoazo dye with low water solubility.[11][12] Dyes in this "disperse" class are designed to partition into hydrophobic environments, such as polyester (B1180765) fibers in the textile industry.[13][14] In a biological context, this inherent hydrophobicity can cause it to non-specifically bind to lipid membranes, fat globules, and other hydrophobic structures within cells and tissues, leading to background staining.[6]

Q2: How should I prepare a this compound staining solution to minimize aggregation?

A2: To minimize aggregation, first prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO. For the working staining solution, dilute the stock solution into your aqueous buffer immediately before use. It is crucial to ensure the stock solution is fully dissolved and to mix the working solution thoroughly. A final centrifugation step to pellet any remaining aggregates before applying the supernatant to the sample can also be beneficial.

Q3: Can I use the same troubleshooting strategies for this compound as I do for immunofluorescence?

A3: Yes, many of the principles for troubleshooting background in immunofluorescence are applicable.[1][2][3][9][15] Strategies such as optimizing concentration, increasing wash steps, and using blocking agents are all relevant.[1][2][3] However, because this compound is not an antibody, you must also consider its specific chemical properties, particularly its hydrophobicity and potential for aggregation.

Q4: What are some key parameters to include in an optimization matrix for a new protocol using this compound?

A4: A good optimization matrix should include:

  • Dye Concentration: Test a range from low to high concentrations (e.g., 0.1 µM to 10 µM).

  • Incubation Time: Vary the incubation time (e.g., 15 min, 30 min, 60 min).

  • Wash Buffer Composition: Compare the effectiveness of different wash buffers (e.g., PBS vs. PBS with 0.05% Tween-20).

  • Blocking Step: Include a condition with and without a blocking step (e.g., 1% BSA for 30 minutes).

Experimental Protocols

Protocol 1: General Staining Protocol for Cultured Cells

This protocol provides a starting point for staining adherent cells with this compound.

  • Cell Preparation: Grow cells on glass coverslips to the desired confluency.

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Incubate with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.[16]

  • Staining: Prepare a fresh working solution of this compound in PBS from a DMSO stock. Incubate the cells with the staining solution for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each to remove unbound dye.[1]

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Staining of Paraffin-Embedded Tissue Sections

This protocol is adapted for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval (Optional): If combining with immunohistochemistry, perform antigen retrieval as required by the antibody protocol.

  • Washing: Wash sections in PBS.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.[4]

  • Staining: Incubate with the this compound working solution for 45 minutes in a humidified chamber.

  • Washing: Wash sections twice with PBS containing 0.05% Tween-20 and once with PBS alone.

  • Counterstaining (Optional): If desired, counterstain with a nuclear stain like DAPI.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and clear in xylene before mounting with a permanent mounting medium.

Visualizing Troubleshooting Logic

The following diagrams illustrate the logical workflows for addressing common background staining issues.

G cluster_0 Troubleshooting Workflow for High Background start High Background Observed q1 Is background diffuse or punctate? start->q1 diffuse Diffuse Background q1->diffuse Diffuse punctate Punctate Staining q1->punctate Punctate action1 Decrease Dye Concentration diffuse->action1 action3 Filter or Centrifuge Staining Solution punctate->action3 action2 Increase Wash Steps/ Add Detergent action1->action2 end Optimized Staining action2->end action4 Prepare Fresh Staining Solution action3->action4 action4->end

Caption: Workflow for diagnosing and resolving high background issues.

G cluster_1 Optimization Strategy for New Experiments start New Experiment with this compound step1 Perform Dye Concentration Titration start->step1 step2 Optimize Incubation Time step1->step2 step3 Test Different Wash Conditions step2->step3 step4 Evaluate Need for Blocking Step step3->step4 result Establish Optimized Protocol step4->result

Caption: A systematic approach to protocol optimization for this compound.

References

Technical Support Center: Removal of Disperse Green 9 from Laboratory Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to effectively remove Disperse Green 9 from various laboratory surfaces.

Troubleshooting Guide

This compound is a monoazo dye with low water solubility, making organic solvents the primary choice for its removal. For persistent stains on resistant surfaces, a reduction cleaning method may be carefully employed.

Data Presentation: Cleaning Agent Efficacy

The following table summarizes recommended cleaning agents for different laboratory surfaces contaminated with this compound. Always test a small, inconspicuous area before proceeding with full-scale cleaning.

Surface MaterialPrimary Cleaning AgentSecondary/Harsh Cleaning AgentIneffective AgentsKey Considerations
Glass (Borosilicate) Acetone (B3395972), Ethyl Acetate (B1210297)Reduction Cleaning Solution (Sodium Dithionite (B78146) + Sodium Hydroxide)Water, Dilute Acids/AlkalisBorosilicate glass is highly resistant to most chemicals, but prolonged exposure to strong alkalis should be avoided.[1][2][3][4][5]
Stainless Steel Acetone, Ethyl Acetate-Water, Dilute Acids/AlkalisAcetone is effective for removing dyes and residues from stainless steel.[6][7][8][9] Ensure thorough rinsing to prevent any potential long-term corrosion.
Plastic (Polypropylene) Isopropanol, EthanolMild detergent solutionAcetone, Ethyl Acetate, Benzene, Toluene, ChloroformPolypropylene has good resistance to weak acids, alkalis, and some alcohols, but can be damaged by strong oxidizing agents and certain organic solvents.[10][11][12][13][14]
Plastic (General Purpose) Mild detergent solution, Isopropanol-Acetone, Ethyl Acetate, Strong Acids/AlkalisMany plastics can be damaged by harsh organic solvents. Always check the chemical compatibility of the specific plastic.

Frequently Asked Questions (FAQs)

Q1: Why is water not effective at removing this compound stains?

This compound is a non-ionic dye with very limited solubility in water. Its molecular structure makes it more soluble in organic solvents.

Q2: What are the primary safety precautions to take when using organic solvents for cleaning?

Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene for acetone and ethyl acetate), safety goggles, and a lab coat.[15][16][17][18] Keep solvents away from ignition sources as they are often flammable.

Q3: Can I use bleach to remove this compound?

It is not recommended to use bleach (sodium hypochlorite). Bleach can react with the azo dye structure, potentially producing hazardous byproducts without effectively removing the stain.

Q4: What is "reduction cleaning" and when should it be used?

Reduction cleaning is a method that uses a reducing agent (like sodium dithionite) and an alkali (like sodium hydroxide) to chemically break down the dye molecule, making it colorless and more soluble.[19][20][21][22][23] This is a harsh chemical treatment and should only be considered for stubborn stains on highly resistant surfaces like borosilicate glass, after solvent cleaning has failed.

Q5: How should I dispose of the waste generated from the cleaning process?

Dye-contaminated solvents and cleaning solutions should be collected and disposed of as hazardous waste according to your institution's and local regulations.[24][25][26][27][28] Do not pour solvents down the drain.

Experimental Protocols

1. Standard Solvent Cleaning Protocol

This protocol is suitable for most common laboratory surfaces, but always verify solvent compatibility with plastics.

  • Materials:

    • Acetone or Ethyl Acetate

    • Lint-free wipes or cloths

    • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

    • Waste container for solvent-contaminated wipes

  • Procedure:

    • Ensure the contaminated surface is free of any other chemicals or debris.

    • Don the appropriate PPE and work in a well-ventilated area.

    • Apply a small amount of acetone or ethyl acetate to a clean, lint-free wipe.

    • Gently wipe the stained area in a circular motion.

    • For stubborn stains, allow the solvent to sit on the surface for 1-2 minutes before wiping. Do not allow the solvent to evaporate completely and re-deposit the dye.

    • Repeat with a clean wipe and fresh solvent as necessary until the stain is removed.

    • Wipe the surface with a clean wipe dampened with deionized water to remove any residual solvent.

    • Allow the surface to air dry completely.

    • Dispose of all contaminated wipes in a designated hazardous waste container.

2. Reduction Cleaning Protocol for Resistant Surfaces (e.g., Borosilicate Glass)

Caution: This procedure involves corrosive and reactive chemicals. It should only be performed by trained personnel in a controlled environment with appropriate safety measures.

  • Materials:

    • Sodium Dithionite (Sodium Hydrosulfite)

    • Sodium Hydroxide (B78521) (NaOH)

    • Deionized water

    • Appropriate PPE (chemical-resistant gloves, safety goggles, face shield, lab coat)

    • Glass beakers for solution preparation

    • Waste container for hazardous chemical waste

  • Procedure:

    • Prepare a 1% (w/v) sodium dithionite solution in deionized water in a glass beaker.

    • Prepare a 0.5% (w/v) sodium hydroxide solution in deionized water in a separate glass beaker.

    • In a chemical fume hood, carefully mix equal volumes of the two solutions to create the reduction cleaning solution. This solution is most effective when freshly prepared.

    • Apply the solution to the stained area of the borosilicate glass surface.

    • Allow the solution to remain in contact with the stain for 5-10 minutes.

    • Gently scrub the area with a non-abrasive pad if necessary.

    • Thoroughly rinse the surface with copious amounts of deionized water to remove all traces of the cleaning solution.

    • Neutralize the remaining cleaning solution with a weak acid (e.g., 1% acetic acid) before disposing of it as hazardous waste.

Visualizations

Cleaning_Method_Selection start This compound Stain on Lab Surface surface_type Identify Surface Material start->surface_type solvent_compat Is the surface compatible with organic solvents (Acetone, Ethyl Acetate)? surface_type->solvent_compat solvent_clean Perform Standard Solvent Cleaning Protocol solvent_compat->solvent_clean Yes mild_clean Use Mild Detergent or Isopropanol solvent_compat->mild_clean No (e.g., some plastics) stain_removed1 Is the stain removed? solvent_clean->stain_removed1 stain_removed2 Is the stain removed? mild_clean->stain_removed2 harsh_clean Is the surface highly resistant (e.g., Borosilicate Glass)? stain_removed1->harsh_clean No end_good Cleaning Complete stain_removed1->end_good Yes stain_removed2->end_good Yes end_bad Stain may be permanent. Re-evaluate. stain_removed2->end_bad No reduction_clean Perform Reduction Cleaning Protocol (with caution) harsh_clean->reduction_clean Yes harsh_clean->end_bad No reduction_clean->end_good

Caption: Flowchart for selecting the appropriate cleaning method for this compound.

Solubilization_Mechanism cluster_0 Stained Surface cluster_1 Cleaning Process cluster_2 Cleaned Surface dye_molecule This compound Molecule (Insoluble in Water) solvent_molecule Organic Solvent Molecule (e.g., Acetone) dye_molecule->solvent_molecule Interaction solubilized_dye Solubilized Dye Molecule in Solvent solvent_molecule->solubilized_dye Solubilization

Caption: Conceptual diagram of this compound solubilization by an organic solvent.

References

Technical Support Center: Green Fluorescent Dyes in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your flow cytometry experiments using green fluorescent dyes like FITC, Alexa Fluor™ 488, and Green Fluorescent Protein (GFP). This resource provides detailed troubleshooting guides and frequently asked questions to help you resolve common issues and achieve high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the most common green fluorescent dyes and their spectral properties?

A1: The most frequently used green dyes are excited by the blue laser (488 nm). Key properties include:

FluorochromeExcitation Max (nm)Emission Max (nm)Common ChannelNotes
FITC (Fluorescein)495525FL1Prone to photobleaching; fluorescence is pH-sensitive.[1]
Alexa Fluor™ 488495519FL1Very photostable and pH-insensitive, often a brighter alternative to FITC.[1]
GFP (Green Fluorescent Protein)475 (Bex variants)505-545FL1Endogenously expressed reporter; signal intensity can be low compared to antibody staining.[2]
Pacific Blue™405455Violet LaserWhile not green, its emission can spill into the green channel, requiring careful compensation.[1]

Q2: What are the essential controls for any experiment involving green dyes?

A2: To ensure data accuracy, the following controls are critical:

  • Unstained Cells: To assess background autofluorescence.[3][4][5]

  • Single-Stained Compensation Controls: One for each fluorochrome in your panel (including viability dyes) to calculate and correct for spectral overlap.[6][7][8]

  • Isotype Controls: To determine the level of non-specific antibody binding due to Fc receptors.[9][10]

  • Fluorescence Minus One (FMO) Controls: To correctly set gates for positive populations, especially when dealing with spectral spread from other bright fluorophores.[5]

  • Biological Controls: Positive and negative control cells (if available) to confirm that the staining protocol is working as expected.[9][10]

Troubleshooting Common Issues

Problem 1: Weak or No Signal

You've stained your cells, but the fluorescence intensity in the green channel is much lower than expected.

Q: Why is my green signal so dim, and how can I fix it?

A: A weak signal can stem from several issues related to the reagents, protocol, or the cells themselves. Use the following decision tree and table to troubleshoot.

G cluster_reagent Reagent Issues cluster_protocol Protocol Issues cluster_target Target/Cell Issues start Weak or No Green Signal reagent_check Check Reagents start->reagent_check protocol_check Review Protocol start->protocol_check target_check Assess Target Antigen start->target_check antibody_issue Improper Antibody Storage? (e.g., wrong temp, light exposure) reagent_check->antibody_issue Yes fluor_issue Fluorochrome Issue? (e.g., photobleaching, expired) reagent_check->fluor_issue Yes concentration_issue Suboptimal Concentration? reagent_check->concentration_issue Yes solution Implement Solutions from Table antibody_issue->solution fluor_issue->solution concentration_issue->solution incubation_issue Incubation Time/Temp Incorrect? protocol_check->incubation_issue Yes fixperm_issue Fix/Perm Issue? (Epitope masked, GFP denatured) protocol_check->fixperm_issue Yes instrument_issue Instrument Settings? (Incorrect laser/filter, low PMT V) protocol_check->instrument_issue Yes incubation_issue->solution fixperm_issue->solution instrument_issue->solution expression_issue Low Antigen Expression? target_check->expression_issue Yes internalization_issue Antigen Internalized? target_check->internalization_issue Yes expression_issue->solution internalization_issue->solution

Caption: Troubleshooting logic for weak green fluorescence signals.
Possible Cause Recommended Solution
Improper Reagent Storage Always store antibodies at 2-8°C and protect from light.[5] Avoid freezing antibody conjugates, especially those with phycoerythrin (PE), which is often used in tandem dyes.[11][12]
Suboptimal Antibody Concentration Titrate your antibody to find the optimal concentration that maximizes the signal-to-noise ratio.[5][9] A concentration that is too low or too high (prozone effect) can lead to weak staining.[11]
Low Antigen Expression For targets with low expression, choose a brighter fluorochrome (e.g., PE or APC) instead of FITC.[13] Alternatively, use a signal amplification strategy.[5]
Epitope Masking/Denaturation Fixation, especially with high concentrations of paraformaldehyde (PFA) or methanol, can alter protein conformation.[11] Try reducing PFA concentration (e.g., from 4% to 1%) or testing different fixatives. For GFP, lower PFA concentrations and shorter incubation times preserve fluorescence.[14]
Antigen Internalization To prevent the internalization of surface antigens, perform all staining and wash steps on ice or at 4°C using ice-cold buffers. Adding sodium azide (B81097) to buffers can also inhibit this process.
Incorrect Instrument Settings Ensure the correct laser (e.g., 488 nm Blue) is active and that the emission is being collected in the appropriate channel (e.g., a 530/30 bandpass filter for FITC/Alexa Fluor 488).[1] Use positive controls to optimize PMT voltages.

Problem 2: High Background or Non-Specific Staining

Your negative population shows high fluorescence, making it difficult to distinguish from the true positive signal.

Q: My unstained/negative cells are too bright in the green channel. What's causing this and how do I reduce it?

A: High background is often caused by cellular autofluorescence or non-specific antibody binding. Autofluorescence is the natural fluorescence from cellular components like flavins and NADH, which primarily emit in the blue-to-green spectrum.[3][4]

G cluster_autofluor Autofluorescence cluster_binding Non-Specific Binding start High Background Signal autofluor_check Is it Autofluorescence? start->autofluor_check binding_check Is it Non-Specific Binding? start->binding_check dead_cells Dead Cells Present? autofluor_check->dead_cells Yes fixation_issue Harsh Fixation? autofluor_check->fixation_issue Yes cell_type Inherently High Autofluorescence? autofluor_check->cell_type Yes solution Implement Solutions from Table dead_cells->solution fixation_issue->solution cell_type->solution fc_binding Fc Receptor Binding? binding_check->fc_binding Yes ab_conc Antibody Concentration Too High? binding_check->ab_conc Yes washing Inadequate Washing? binding_check->washing Yes fc_binding->solution ab_conc->solution washing->solution

Caption: Troubleshooting logic for high background fluorescence.
Possible Cause Recommended Solution
Dead Cells Dead cells have compromised membranes and bind non-specifically to antibodies, while also being highly autofluorescent.[3][13] Always include a viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability dye) to gate out dead cells from your analysis.[4]
Cellular Autofluorescence Minimize autofluorescence by: • Choosing fluorochromes that emit in the red or far-red spectrum (e.g., APC, Alexa Fluor 647) where autofluorescence is lower.[4][13] • Using a lower concentration of FCS (1-2%) or switching to BSA in your staining buffer, as serum can be fluorescent.[3] • If fixation is necessary, analyze cells promptly and use the lowest effective concentration of PFA.[3]
Fc Receptor Binding Immune cells (e.g., macrophages, B cells) have Fc receptors that can non-specifically bind antibodies.[9] Block these receptors by incubating cells with an Fc blocking reagent or excess normal serum from the same species as your secondary antibody.[9][10]
Excess Antibody Using too much antibody increases background staining. Titrate your antibody to its optimal concentration.[5] Include additional or more stringent washing steps after antibody incubation to remove any unbound antibody.[9]

Problem 3: Compensation and Spectral Overlap Issues

Your compensated data shows "smiling" populations or false positives, particularly when pairing a green dye with a yellow-orange dye like PE (Phycoerythrin).

Q: How do I correctly compensate for my green dye spilling into other channels?

A: Spectral overlap occurs because fluorophore emission spectra are broad. The light from a green dye like FITC can "spill over" and be detected in the PE channel.[8][15] Compensation is a mathematical correction for this spillover.[15]

G cluster_workflow Compensation Workflow prep_controls 1. Prepare Single-Stained Controls (Cells or Beads for each dye) unstained 2. Run Unstained Cells (Set baseline voltages) prep_controls->unstained run_controls 3. Run Each Single-Stained Control unstained->run_controls calc_matrix 4. Calculate Compensation Matrix (Using software wizard) run_controls->calc_matrix apply_comp 5. Apply Matrix to Samples calc_matrix->apply_comp

Caption: A standard workflow for setting up fluorescence compensation.
Rule for Proper Compensation Explanation
Use the Exact Same Fluorochrome The compensation control must use the identical fluorochrome as the experimental sample. You cannot use FITC to compensate for GFP, or vice-versa, as their emission spectra differ.[6][16]
Controls Must Be Bright The positive signal in your compensation control should be at least as bright as, or brighter than, the signal in your experimental samples.[6][16] This ensures accurate calculation of spillover.
Backgrounds Must Match The autofluorescence of the "negative" population in your compensation control must be the same as the autofluorescence of your experimental cells.[6] For this reason, using cells for compensation is often preferred over beads, unless the beads are a good match.
Treat Controls Like Samples Compensation controls should be treated with the same fixation and permeabilization steps as your experimental samples, as these treatments can alter the spectral properties of some dyes.[16]

Key Experimental Protocols

Protocol: Basic Staining of GFP-Expressing Cells for DNA Content Analysis

This protocol is adapted for analyzing endogenously expressed GFP alongside DNA content using Propidium Iodide (PI).

Materials:

  • GFP-expressing cells and a non-GFP control cell line.

  • Phosphate-Buffered Saline (PBS).

  • Cold 1-2% Paraformaldehyde (PFA) in PBS.[14][17]

  • Cold 70% Ethanol (B145695).[14][17]

  • PI/RNase Staining Solution (e.g., 40 µg/mL PI and 100 µg/mL RNase A in PBS).[14]

Methodology:

  • Cell Harvest: Harvest approximately 1-2 x 10⁶ cells per sample.

  • Wash: Wash cells once with cold PBS by centrifuging at 300 x g for 5 minutes at 4°C.[14]

  • Fixation: Resuspend the cell pellet gently in 500 µL of cold PBS. Add 500 µL of cold 2% PFA solution while gently vortexing. Incubate for 15-60 minutes at 4°C. Note: Use the lowest PFA concentration and shortest time that maintains cell integrity to preserve GFP fluorescence.[14]

  • Permeabilization: Centrifuge cells and wash once with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate overnight at 4°C or for at least 2 hours at -20°C.[14]

  • Staining: Centrifuge to remove ethanol. Resuspend the cell pellet in 1 mL of PI/RNase solution.

  • Incubation: Incubate in the dark for 30 minutes at 37°C.[14]

  • Acquisition: Transfer tubes to ice. If necessary, filter samples through a nylon mesh to remove clumps before analysis on the flow cytometer.[14] Acquire data using a 488 nm laser, collecting GFP in the green channel (e.g., 530/30 nm) and PI in the red channel (e.g., >670 nm).

References

Technical Support Center: Enhancing the Quantum Yield of Disperse Green 9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Disperse Green 9. The focus is on addressing specific issues that may arise when trying to enhance the quantum yield of this dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a single azo class disperse dye.[1] It is a green powder primarily used for high-temperature and high-pressure dyeing of polyester.[1][2] Its molecular formula is C₁₆H₁₈N₆O₅S and its molecular weight is 406.42 g/mol .[1]

Q2: What is fluorescence quantum yield and why is it important for my research?

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield results in a brighter fluorescent signal, which is crucial for applications requiring high sensitivity and a good signal-to-noise ratio.

Q3: Is this compound expected to have a high quantum yield?

Azo dyes, the class to which this compound belongs, are generally known for having low fluorescence quantum yields.[3][4] Some azo compounds are even utilized as fluorescence quenchers.[5] However, the fluorescence of azo dyes can be influenced by their molecular structure and environment.[6][7]

Q4: What are the main factors that can influence the quantum yield of this compound?

Several factors can affect the quantum yield of fluorescent dyes like this compound:

  • Solvent Environment: The polarity, viscosity, and hydrogen-bonding capabilities of the solvent can significantly alter the fluorescence intensity.[6][8]

  • Aggregation: Due to their low water solubility, disperse dyes can form aggregates, which often leads to fluorescence quenching, a phenomenon known as Aggregation-Caused Quenching (ACQ).[9][10][11]

  • Molecular Rigidity: Increased rigidity in the molecular structure can limit non-radiative decay pathways and thus enhance fluorescence.[4]

  • Temperature: Changes in temperature can affect the rates of radiative and non-radiative decay processes.

  • Presence of Quenchers: Certain molecules, such as molecular oxygen, can decrease fluorescence intensity.

Troubleshooting Guides

Problem: Low or No Detectable Fluorescence Signal

This is a common issue when working with dyes that have an inherently low quantum yield. The following steps can help you troubleshoot and potentially enhance the signal.

Troubleshooting Workflow

start Start: Low/No Fluorescence Signal check_concentration Verify Dye Concentration start->check_concentration check_solvent Investigate Solvent Effects check_concentration->check_solvent Concentration OK check_aggregation Assess for Aggregation check_solvent->check_aggregation Solvent Optimized check_quenching Evaluate Potential Quenching check_aggregation->check_quenching Aggregation Minimized optimize_instrument Optimize Spectrometer Settings check_quenching->optimize_instrument Quenching Addressed end Signal Potentially Enhanced optimize_instrument->end

Caption: A logical workflow for troubleshooting low fluorescence signals.

Detailed Steps:

  • Verify Dye Concentration:

    • Issue: The concentration of this compound may be too high, leading to Aggregation-Caused Quenching (ACQ), or too low, resulting in a weak signal.[9][10][11]

    • Solution: Prepare a dilution series of the dye in the chosen solvent and measure the fluorescence at each concentration. Plot fluorescence intensity versus concentration. If ACQ is occurring, you will observe a decrease in fluorescence at higher concentrations. Work within the linear range of the curve.

  • Investigate Solvent Effects:

    • Issue: The solvent environment significantly impacts the quantum yield of azo dyes.[6][8]

    • Solution: Test a range of solvents with varying polarities (e.g., nonpolar, polar aprotic, and polar protic) to determine the optimal environment for fluorescence. See the experimental protocol section for a detailed methodology.

  • Assess for Aggregation:

    • Issue: Disperse dyes have low solubility in many common solvents, leading to aggregation and fluorescence quenching.

    • Solution: Besides optimizing concentration, consider using surfactants or encapsulating agents to improve solubility and prevent aggregation. In some cases, aggregation can lead to enhanced emission, a phenomenon known as Aggregation-Induced Emission (AIE), so this should also be investigated.[3][12]

  • Evaluate Potential Quenching:

    • Issue: The presence of quenchers, such as dissolved oxygen, can reduce fluorescence.

    • Solution: Deoxygenate the solvent by bubbling with an inert gas like nitrogen or argon before measurements.

  • Optimize Spectrometer Settings:

    • Issue: Incorrect instrument settings can lead to poor signal detection.

    • Solution: Ensure you are using the correct excitation and emission wavelengths. Adjust the slit widths to balance signal intensity and spectral resolution. Use a sensitive detector and appropriate filters to minimize background noise.[13]

Quantitative Data Summary

ParameterTypical Effect on Quantum YieldTroubleshooting Approach
Concentration Can decrease at high concentrations (ACQ)Optimize concentration through dilution studies
Solvent Polarity Highly dependent on the specific dye-solvent interactionTest a range of solvents with varying polarities
Aggregation Usually causes quenching (ACQ)Use surfactants or change solvent to improve solubility
Temperature Generally, higher temperatures decrease quantum yieldMaintain a constant and optimal temperature during experiments
pH Can affect the protonation state and electronic structureBuffer the solution to an optimal pH

Experimental Protocols

Protocol 1: Relative Quantum Yield Determination

This protocol allows for the determination of the quantum yield of this compound relative to a known standard.

Materials:

  • This compound

  • A quantum yield standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectrophotometer

  • Spectrofluorometer

  • Cuvettes

  • Volumetric flasks and pipettes

  • Appropriate solvent(s)

Methodology:

  • Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using the spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate the area under the fluorescence emission curve for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Determine the slope of the best-fit line for both plots.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

    Where:

    • Φ is the quantum yield

    • Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance

    • n is the refractive index of the solvent

Experimental Workflow for Quantum Yield Determination

prep_solutions Prepare Dilute Solutions (Sample & Standard) measure_abs Measure Absorbance (< 0.1) prep_solutions->measure_abs measure_fluor Measure Fluorescence (Same Excitation λ) measure_abs->measure_fluor integrate_emission Integrate Emission Spectra measure_fluor->integrate_emission plot_data Plot Integrated Intensity vs. Absorbance integrate_emission->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: A step-by-step workflow for relative quantum yield determination.

Protocol 2: Investigating Solvent Effects on Quantum Yield

This protocol details how to systematically study the influence of different solvents on the quantum yield of this compound.

Materials:

  • This compound

  • A selection of solvents with a range of polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water)

  • Spectrophotometer

  • Spectrofluorometer

  • Cuvettes

  • Volumetric flasks and pipettes

Methodology:

  • Prepare a stock solution of this compound in a solvent in which it is readily soluble.

  • Prepare a dilute solution of the dye in each of the selected solvents, ensuring the absorbance at the excitation wavelength is below 0.1.

  • For each solution, determine the relative quantum yield using the method described in Protocol 1. A suitable quantum yield standard should be chosen for each solvent if possible, or the measurements can be compared relatively.

  • Plot the calculated quantum yield as a function of a solvent polarity scale (e.g., the Reichardt ET(30) scale). This will reveal the relationship between solvent polarity and the fluorescence efficiency of this compound.

References

Technical Support Center: Optimizing Disperse Green 9 Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the application of Disperse Green 9, with a primary focus on mitigating dye bleeding.

Troubleshooting Guide: Reducing Dye Bleeding

Poor wash fastness, often observed as dye bleeding, is a common issue when applying disperse dyes to synthetic fibers like polyester (B1180765). This guide provides a systematic approach to diagnosing and resolving this problem.

Problem: Significant Color Bleeding in First Wash

Potential Cause: Incomplete removal of unfixed dye from the fiber surface. During the dyeing process, not all dye molecules penetrate and become fixed within the polymer matrix of the fiber. These loose dye molecules on the surface are easily washed off, leading to bleeding.

Recommended Solution: Implement or optimize a post-dyeing reduction clearing process. This is the most critical step for improving wash fastness. The reduction clearing process chemically alters the unfixed dye on the fiber surface, making it more soluble in water and thus easier to remove.

Problem: Gradual Color Fading with Multiple Washes

Potential Cause 1: Suboptimal dyeing parameters leading to poor dye fixation. If the dyeing temperature, time, and pH are not optimal, the dye may not fully penetrate the fiber, resulting in a lower wash fastness.

Recommended Solution 1: Ensure that the dyeing temperature for polyester reaches 130°C and is maintained for an adequate duration (typically 30-60 minutes) to facilitate proper dye diffusion into the polyester fiber. The pH of the dyebath should be maintained in the acidic range of 4.5-5.5.

Potential Cause 2: Thermal migration of the dye during post-dyeing heat treatments. Processes like drying, heat-setting, or finishing at elevated temperatures can cause dye molecules to migrate from the core of the fiber to its surface. This re-contamination of the surface leads to decreased wash fastness.

Recommended Solution 2: Minimize the temperature and duration of any post-dyeing heat treatments. Whenever possible, keep heat-setting temperatures at or below 150°C. Consider using finishing agents that create a protective film on the fiber surface to inhibit dye migration.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting dye bleeding issues with this compound.

TroubleshootingWorkflow Start Dye Bleeding Observed Check_RC Was a Reduction Clearing step performed? Start->Check_RC Implement_RC Implement Reduction Clearing Check_RC->Implement_RC No Optimize_RC Optimize Reduction Clearing (Concentration, Temp, Time) Check_RC->Optimize_RC Yes End_Resolved Issue Resolved Implement_RC->End_Resolved Check_Dyeing_Params Review Dyeing Parameters (Temp, Time, pH) Optimize_RC->Check_Dyeing_Params Adjust_Dyeing Adjust Dyeing Process to Optimal Conditions Check_Dyeing_Params->Adjust_Dyeing Suboptimal Check_Heat_Treat Review Post-Dyeing Heat Treatments Check_Dyeing_Params->Check_Heat_Treat Optimal Adjust_Dyeing->End_Resolved Minimize_Heat Minimize Heat Treatment Temperature and Duration Check_Heat_Treat->Minimize_Heat Excessive Select_Dye Consider Alternative Dyes with Higher Fastness Check_Heat_Treat->Select_Dye Optimal Minimize_Heat->End_Resolved End_Unresolved Issue Persists: Consult Dye Supplier Select_Dye->End_Unresolved

Caption: Troubleshooting workflow for dye bleeding.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dye bleeding with this compound on polyester?

A1: The most common cause is the presence of unfixed dye molecules on the surface of the polyester fibers. Disperse dyes have low water solubility, and during the dyeing process, some dye particles adhere to the fiber surface without penetrating and becoming securely fixed within the fiber's internal structure. This unfixed surface dye is easily washed away, resulting in color bleeding.

Q2: How does a reduction clearing process improve wash fastness?

A2: A reduction clearing process utilizes a reducing agent, such as sodium hydrosulfite, under alkaline and high-temperature conditions (typically 70-80°C). The reducing agent chemically breaks down the unfixed disperse dye molecules on the fiber surface, converting them into a more water-soluble form that can be easily rinsed off. This leaves only the dye that has penetrated and is trapped within the fiber, leading to a significant improvement in wash fastness.[1]

Q3: Can I skip the reduction clearing step to save time and resources?

A3: While it may be tempting, skipping this step is not recommended, especially for medium to dark shades. Forgoing reduction clearing will almost certainly lead to poor wash fastness.[1] However, more environmentally friendly "acid clearing" processes are available that can be performed in the cooling dyebath, which can save water, energy, and time.[1]

Q4: What is thermal migration and how does it impact wash fastness?

A4: Thermal migration is the movement of disperse dye molecules from the inside of the polyester fiber to its surface during post-dyeing heat treatments like drying or heat setting.[2] This phenomenon is more pronounced at temperatures above 150°C. The migration of dye to the surface essentially re-contaminates the fiber with loose color, which in turn reduces wash and rubbing fastness. To minimize this, it's important to use dyes with good thermal stability and to carefully control the temperature and duration of any subsequent heat treatments.[2]

Q5: Are there more environmentally friendly alternatives to the conventional sodium hydrosulfite reduction clearing process?

A5: Yes, due to environmental concerns associated with sodium hydrosulfite, several greener alternatives are being explored and used. These include agents like thiourea (B124793) dioxide and glucose-based reducing agents, which have been shown to be effective in removing unfixed dye while having a better environmental profile.[3][4]

Experimental Protocols

High-Temperature/High-Pressure Dyeing of Polyester with this compound

This protocol describes a standard procedure for dyeing polyester fabric.

Materials and Equipment:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • High-temperature, high-pressure laboratory dyeing machine

  • Deionized or softened water

Procedure:

  • Prepare the dyebath with deionized water, a dispersing agent, and acetic acid to adjust the pH to 4.5-5.5.

  • Disperse the required amount of this compound in a small amount of water and add it to the dyebath.

  • Place the polyester fabric sample in the dyebath, ensuring a liquor ratio of 10:1 to 20:1.

  • Start the dyeing process at room temperature and raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.

  • Maintain the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.

  • Cool the dyebath down to 70-80°C at a rate of 2.0-2.5°C per minute.

  • Drain the dyebath and rinse the fabric thoroughly with hot water.

Conventional Alkaline Reduction Clearing

This is a critical post-treatment step to remove unfixed surface dye.

Materials and Equipment:

  • Dyed polyester fabric

  • Sodium hydrosulfite (sodium dithionite)

  • Sodium hydroxide (B78521) (caustic soda)

  • Non-ionic detergent

  • Laboratory washing apparatus

  • Deionized or softened water

Procedure:

  • Prepare a fresh bath with deionized water.

  • Add sodium hydroxide to a concentration of 1-2 g/L.

  • Add sodium hydrosulfite to a concentration of 1-2 g/L.[1]

  • Add a non-ionic detergent at a concentration of 0.5-1 g/L.

  • Place the rinsed, dyed fabric into the reduction clearing bath.

  • Raise the temperature to 70-80°C and hold for 15-20 minutes.[1]

  • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a dilute solution of acetic acid if necessary, followed by a final rinse.

  • Dry the fabric.

Data Presentation

The following tables summarize the expected improvement in wash fastness of polyester dyed with a disperse dye after undergoing different reduction clearing treatments. The data is based on a study using Disperse Red 82 and is representative of the improvements expected for this compound.[5] Wash fastness is rated on a grey scale from 1 (poor) to 5 (excellent).

Table 1: Wash Fastness Before and After Conventional Reduction Clearing

Treatment StageGrey Scale Rating for Color Change
Before Reduction Clearing2-3
After Conventional RC4-5

Table 2: Comparison of Different Reduction Clearing Agents on Wash Fastness

Reduction Clearing AgentConcentration (% o.w.f)Temperature (°C)Time (min)Resulting Wash Fastness (Grey Scale)
Sodium Hydrosulfite5%90204-5
Mega Clear (Green Alternative)0.5%90204-5
Prime Cleaner (Green Alternative)3%90204
Sera Fast (Green Alternative)3%90204

(o.w.f = on weight of fabric)

Visualizations

Mechanism of Reduction Clearing

This diagram illustrates how reduction clearing removes unfixed dye from the polyester fiber surface.

ReductionClearing cluster_before Before Reduction Clearing cluster_after After Reduction Clearing fiber_before process Reduction Clearing (Reducing Agent + Alkali + Heat) unfixed_dye Unfixed Dye on Surface fixed_dye Fixed Dye (Inside Fiber) fiber_after removed_dye Unfixed Dye Removed fixed_dye_after Fixed Dye (Remains)

Caption: Removal of unfixed surface dye by reduction clearing.

Thermomigration of Disperse Dyes

The following diagram explains the process of thermomigration during post-dyeing heat treatment.

Thermomigration cluster_initial After Dyeing & Clearing cluster_final After High-Temp Heat Treatment fiber_initial heat_treatment Heat Treatment (>150°C) dye_inside Dye fixed inside fiber fiber_final migrated_dye Migrated Dye on Surface

Caption: Dye migration to the fiber surface due to heat.

References

Validation & Comparative

A Comparative Analysis of Azo and Anthraquinone Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Disperse dyes are a critical class of colorants for hydrophobic fibers such as polyester, nylon, and acetate. Among these, azo and anthraquinone (B42736) dyes represent two of the most commercially significant groups, each with distinct chemical structures that dictate their application properties, performance, and environmental footprint. This guide provides a detailed comparison of these two dye classes for researchers, scientists, and drug development professionals, supported by experimental data and methodologies.

Performance and Properties: A Quantitative Comparison

The selection of a disperse dye is often a trade-off between coloristic properties, fastness, and cost. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most versatile class of synthetic dyes, offering a wide spectrum of vibrant colors.[1] Anthraquinone dyes, based on the 9,10-anthraquinone core, are renowned for their brightness and superior stability, particularly in the blue, red, and green shade regions.[1][2]

PropertyAzo Disperse DyesAnthraquinone Disperse Dyes
Color Range Very WideGood (strong in blues, greens, violets)[3]
Color Strength (Molar Extinction Coefficient) Generally higher (e.g., some blue azo dyes have extinction coefficients of 72,000-73,000 L·mol⁻¹·cm⁻¹)[4]Generally lower (e.g., typical blue anthraquinone dyes have extinction coefficients in the 13,000-14,000 L·mol⁻¹·cm⁻¹ range)[4]
Light Fastness Varies widely depending on the specific molecular structure; some can be excellent, while others are poor.[1][5]Generally superior to azo dyes.[1][6]
Wash Fastness Generally moderate to good.[7]Generally superior to azo dyes.[1][6]
Sublimation Fastness Varies; can be a concern for some structures.Generally very good, especially for high-energy disperse dyes.[8]
Cost Generally more economical due to simpler synthesis.[4]Generally more expensive.[4][6]
Brightness Can be bright, but some shades may be duller than anthraquinones.Known for their exceptional brightness, which is sometimes due to fluorescence.[9]

Environmental and Toxicological Profile

The environmental impact of disperse dyes is a significant consideration due to their low water solubility and potential for bioaccumulation.

ParameterAzo Disperse DyesAnthraquinone Disperse Dyes
Aquatic Toxicity Generally lower to moderate toxicity.[10]Generally moderate to high toxicity.[10]
Biodegradability Can be biodegradable under specific conditions, but may cleave to form potentially carcinogenic aromatic amines.[10]Generally more resistant to biodegradation due to their stable fused-ring structure.[10]
Effluent Concerns Colored effluent; potential for the release of harmful aromatic amines.[3][11]Colored effluent; potential for toxicity depending on the specific compound.[3]

Synthesis Pathways

The chemical synthesis routes for azo and anthraquinone dyes are fundamentally different, which influences their cost and environmental impact during manufacturing.

Azo Dye Synthesis

The synthesis of azo disperse dyes is a two-step process:

  • Diazotization: An aromatic primary amine (the diazo component) is reacted with a source of nitrous acid (typically sodium nitrite (B80452) in the presence of a strong acid) at low temperatures (0-5°C) to form a diazonium salt.[8][12]

  • Coupling: The diazonium salt is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or an N-substituted aniline, to form the azo dye.[8][13]

G cluster_diazotization Diazotization (0-5°C) cluster_coupling Coupling Aromatic Primary Amine Aromatic Primary Amine Diazonium Salt Diazonium Salt Aromatic Primary Amine->Diazonium Salt NaNO2, H+ Sodium Nitrite + Acid Sodium Nitrite + Acid Azo Disperse Dye Azo Disperse Dye Diazonium Salt->Azo Disperse Dye Coupling Component Coupling Component Coupling Component->Azo Disperse Dye

Synthesis of Azo Disperse Dyes

Anthraquinone Dye Synthesis

The synthesis of anthraquinone disperse dyes often begins with the modification of the basic anthraquinone structure. A common approach involves sulfonation or nitration, followed by nucleophilic substitution.[2][14]

  • Electrophilic Substitution: Anthraquinone is treated with sulfuric acid or nitric acid to introduce sulfonic acid or nitro groups, respectively.[14]

  • Nucleophilic Substitution: The sulfonic acid or nitro groups can then be replaced by other functional groups, such as amino or hydroxyl groups, by reacting with nucleophiles like ammonia.[14]

G Anthraquinone Anthraquinone Substituted Anthraquinone (e.g., Anthraquinone Sulfonic Acid) Substituted Anthraquinone (e.g., Anthraquinone Sulfonic Acid) Anthraquinone->Substituted Anthraquinone (e.g., Anthraquinone Sulfonic Acid) Sulfonation/Nitration Anthraquinone Disperse Dye Anthraquinone Disperse Dye Substituted Anthraquinone (e.g., Anthraquinone Sulfonic Acid)->Anthraquinone Disperse Dye Nucleophilic Substitution Nucleophile (e.g., Ammonia) Nucleophile (e.g., Ammonia) Nucleophile (e.g., Ammonia)->Anthraquinone Disperse Dye

Synthesis of Anthraquinone Disperse Dyes

Experimental Protocols

To ensure the reproducibility and comparability of data, standardized experimental protocols are employed to evaluate the performance of disperse dyes.

Color Fastness to Light (ISO 105-B02 / AATCC Test Method 16.3)

This test measures the resistance of a dye to fading upon exposure to light that simulates natural sunlight.[1]

  • Apparatus: A xenon arc lamp apparatus with controlled temperature and humidity.

  • Procedure:

    • A specimen of the dyed textile is exposed to the light from the xenon arc lamp under specified conditions.

    • Simultaneously, a set of Blue Wool standards with known light fastness ratings (1-8) are also exposed.

    • The exposure continues until a specified amount of fading is observed on the specimen or the standards.

    • The light fastness of the specimen is then rated by comparing the change in its color to the change in color of the Blue Wool standards. The rating is on a scale of 1 (very poor) to 8 (excellent).[1]

Color Fastness to Washing (ISO 105-C06 / AATCC Test Method 61)

This test assesses the resistance of a dye's color to laundering.[3]

  • Apparatus: A Launder-Ometer or a similar device that provides controlled temperature and mechanical agitation.

  • Procedure:

    • A dyed textile specimen is stitched between two undyed standard adjacent fabrics (one of the same fiber type and one of a different specified fiber type).

    • The composite specimen is placed in a stainless-steel container with a specified volume of a soap or detergent solution and a set number of stainless-steel balls for agitation.

    • The container is heated to a specified temperature (e.g., 40°C, 60°C) and agitated for a defined period (e.g., 30 minutes).

    • After agitation, the specimen is rinsed and dried.

    • The change in color of the dyed specimen and the degree of staining on the adjacent undyed fabrics are assessed using standardized gray scales. The rating is on a scale of 1 (poor) to 5 (excellent).[1]

Workflow for Dye Performance Evaluation

The following diagram illustrates a typical workflow for the comparative evaluation of disperse dyes.

G cluster_prep Preparation cluster_application Application cluster_testing Performance Testing Dye Selection (Azo vs. Anthraquinone) Dye Selection (Azo vs. Anthraquinone) Dye Bath Formulation Dye Bath Formulation Dye Selection (Azo vs. Anthraquinone)->Dye Bath Formulation Fabric Substrate Preparation Fabric Substrate Preparation Dyeing Process Dyeing Process Fabric Substrate Preparation->Dyeing Process Dye Bath Formulation->Dyeing Process Reduction Clearing Reduction Clearing Dyeing Process->Reduction Clearing Wash Fastness Test Wash Fastness Test Reduction Clearing->Wash Fastness Test Light Fastness Test Light Fastness Test Reduction Clearing->Light Fastness Test Color Strength Measurement Color Strength Measurement Reduction Clearing->Color Strength Measurement Data Analysis & Comparison Data Analysis & Comparison Wash Fastness Test->Data Analysis & Comparison Light Fastness Test->Data Analysis & Comparison Color Strength Measurement->Data Analysis & Comparison

Workflow for Comparative Dye Evaluation

Conclusion

The choice between azo and anthraquinone disperse dyes involves a careful consideration of performance requirements, cost, and environmental regulations. Anthraquinone dyes often provide superior fastness and brightness, making them suitable for high-performance applications where durability is paramount.[3] However, the versatility, wide color range, and cost-effectiveness of azo dyes ensure their continued dominance in many sectors of the textile industry.[3] For researchers and scientists, understanding the fundamental chemical and physical differences between these two classes of dyes is essential for the development of more efficient, sustainable, and safer coloration technologies.

References

A Comparative Guide to the Validation of Disperse Green 9 Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, the accurate determination of purity for chemical compounds is paramount. Disperse Green 9, a monoazo dye used in the textile industry, requires robust analytical methods for quality control to ensure product consistency and safety.[1] High-Performance Liquid Chromatography (HPLC) stands as a powerful technique for the separation, identification, and quantification of this compound and its potential impurities.

This guide provides a detailed comparison of an HPLC-based method for purity validation of this compound with other common analytical techniques. The information is presented to aid in the selection of the most appropriate method based on the specific analytical requirements.

Comparative Performance of Analytical Methods

The selection of an analytical method for purity assessment often involves a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance parameters of a representative HPLC method compared to UV-Vis Spectroscopy and Thin Layer Chromatography (TLC) for the analysis of this compound. The data presented is representative for comparative purposes.

ParameterHPLC-DADUV-Vis SpectroscopyThin Layer Chromatography (TLC)
Linearity Range 0.1 - 100 µg/mL1 - 20 µg/mLQualitative/Semi-quantitative
Correlation Coefficient (r²) > 0.999> 0.995N/A
Limit of Detection (LOD) ~0.05 µg/mL~0.5 µg/mL~1 µ g/spot
Limit of Quantification (LOQ) ~0.1 µg/mL~1 µg/mLN/A
Precision (RSD) < 2%< 5%> 10%
Selectivity High (Separates impurities)Low (Measures total absorbance)Moderate (Separates major components)
Analysis Time per Sample ~20 minutes~5 minutes~30-60 minutes
Cost per Sample Moderate to HighLowLow

High-Performance Liquid Chromatography (HPLC) for Purity Validation

HPLC is the premier method for assessing the purity of this compound due to its high resolution and sensitivity, allowing for the separation and quantification of the main component from closely related impurities.

Experimental Protocol: HPLC-DAD Method

This protocol outlines a reversed-phase HPLC method with Diode-Array Detection (DAD) for the purity analysis of this compound.

1. Materials and Reagents:

  • This compound reference standard and samples

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (analytical grade)

2. Instrumentation:

  • HPLC system equipped with a binary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD). A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[2]

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the standard stock solution using the this compound sample.

4. Chromatographic Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: Diode-Array Detector at the maximum absorption wavelength of this compound (approximately 600-650 nm, to be determined by a UV-Vis scan). Monitoring at other wavelengths (e.g., 254 nm) is also recommended to detect non-colored impurities.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 60 40
    15.0 10 90
    20.0 10 90
    20.1 60 40

    | 25.0 | 60 | 40 |

5. Data Analysis:

  • The purity of the this compound sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (100 µg/mL in Methanol) injection Inject Standard and Samples (10 µL) prep_standard->injection prep_sample Prepare Sample Solution (100 µg/mL in Methanol) prep_sample->injection prep_mobile Prepare Mobile Phases (A: H2O + 0.1% FA, B: ACN + 0.1% FA) instrument_setup Set Up HPLC System (C18 Column, Gradient, DAD) prep_mobile->instrument_setup instrument_setup->injection separation Chromatographic Separation injection->separation detection Detect Peaks with DAD separation->detection integration Integrate Peak Areas detection->integration calculation Calculate Purity (% Area of Main Peak) integration->calculation

Workflow for HPLC Purity Validation of this compound.
Hypothetical Purity Data by HPLC

Lot NumberRetention Time (min)Purity by Area %Impurity 1 (Area %)Impurity 2 (Area %)
DG9-A12.599.2%0.5% (at 8.2 min)0.3% (at 10.1 min)
DG9-B12.598.5%0.8% (at 8.2 min)0.7% (at 11.5 min)
DG9-C12.499.5%0.3% (at 8.2 min)0.2% (at 10.1 min)

Alternative Analytical Methods

While HPLC is the preferred method for detailed purity analysis, other techniques can be employed for rapid screening or in settings where HPLC is unavailable.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and straightforward method for determining the concentration of a substance in a solution.[3] However, it is generally not suitable for purity determination unless the impurities have significantly different absorption spectra from the main component.[4] The method measures the total absorbance of all components at a specific wavelength, which can lead to an overestimation of the main compound's concentration if impurities also absorb at that wavelength.

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent: Use a solvent in which this compound is soluble, such as acetone (B3395972) or methanol.[5]

  • Wavelength Scan: Scan a dilute solution of this compound from 200-800 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Prepare a sample solution of a known weight/volume and measure its absorbance at λmax.

  • Purity Estimation: Calculate the concentration from the calibration curve. The purity can be estimated by comparing the measured concentration to the expected concentration based on the weighed amount.

Thin Layer Chromatography (TLC)

TLC is a simple, cost-effective chromatographic technique used for separating mixtures.[6] It can be used to visually assess the presence of colored impurities in this compound. While primarily qualitative, it can provide a semi-quantitative estimation of purity.

Experimental Protocol: TLC

  • Stationary Phase: Silica gel TLC plate.

  • Mobile Phase: A mixture of non-polar and polar solvents, such as toluene:ethyl acetate (B1210297) (e.g., 80:20 v/v). The optimal ratio should be determined experimentally.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent like chloroform (B151607) or acetone to a concentration of approximately 1 mg/mL.

  • Development: Spot the sample solution onto the TLC plate and place it in a developing chamber containing the mobile phase.

  • Visualization: After the solvent front has moved up the plate, remove and dry it. The separated spots are visualized directly. The presence of secondary colored spots indicates impurities.

  • Purity Estimation: The relative intensity and size of the impurity spots compared to the main spot provide a rough estimation of the purity.

Method_Selection start Start: Need to Assess This compound Purity question1 Is quantitative data on impurities required? start->question1 question2 Is high sensitivity and selectivity needed? question1->question2 No method_hplc Use HPLC-DAD question1->method_hplc Yes method_tlc Use TLC for qualitative screening question2->method_tlc Yes (Selectivity) method_uvvis Use UV-Vis for concentration check question2->method_uvvis No (Screening) end End method_hplc->end method_tlc->end method_uvvis->end

Decision tree for selecting an analytical method.

Conclusion

For the comprehensive and accurate purity validation of this compound, HPLC with Diode-Array Detection is the most suitable method. It provides high-resolution separation of the main component from impurities, allowing for their precise quantification. While UV-Vis Spectroscopy and TLC are useful for rapid, preliminary assessments or for situations with limited resources, they lack the specificity and quantitative power of HPLC. The choice of method should be guided by the specific requirements of the analysis, balancing the need for accuracy and detail with considerations of time and cost.

References

A Comparative Guide to the Dyeing Efficiency of Disperse Green 9 and Disperse Green 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of Disperse Green 9 and Disperse Green 2 is crucial for predicting their behavior in dyeing processes. The table below summarizes their key characteristics.

PropertyThis compoundDisperse Green 2
C.I. Name This compoundDisperse Green 2
CAS Number 71627-50-9[1]4221-67-4[2]
Molecular Structure Single Azo[1]Anthraquinone[2]
Molecular Formula C₁₆H₁₈N₆O₅S[1]C₂₁H₁₇N₃O₂[2]
Molecular Weight 406.42 g/mol [1]343.38 g/mol [2]
Appearance Green uniform powder[1][3]Dark green[2]
Application High-temperature and high-pressure polyester (B1180765) dyeing[1][3]Dyeing of vinegar fiber and other synthetic fibers[2]

Experimental Protocol for Comparative Dyeing Efficiency

To facilitate a direct comparison of dyeing efficiency, the following experimental protocol is proposed. This protocol is based on standard high-temperature dyeing methods for polyester with disperse dyes.[4][5][6]

Materials and Reagents
  • Scoured and bleached 100% polyester fabric

  • This compound

  • Disperse Green 2

  • Dispersing agent

  • Acetic acid (to maintain pH 4.5-5.5)[5][7]

  • Sodium hydroxide (B78521) and sodium hydrosulfite (for reduction clearing)

  • UV-Vis Spectrophotometer

  • Color measurement spectrophotometer (for K/S values)

  • Launder-Ometer (for wash fastness testing)

  • Light fastness tester (e.g., Xenon arc lamp)

  • Crockmeter (for rubbing fastness testing)

Dyeing Procedure
  • Dye Bath Preparation : Prepare separate dye baths for this compound and Disperse Green 2. For each, create a paste with the dye and a dispersing agent, then add water.[4][5] The dye concentration should be 2% on the weight of the fabric (owf).[6] The liquor ratio should be maintained at 40:1.

  • pH Adjustment : Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[5][7]

  • Dyeing Process :

    • Introduce the polyester fabric into the dye bath at 60°C and run for 15 minutes.[4][5]

    • Raise the temperature to 130°C at a rate of 2°C/minute.[4][5]

    • Maintain the temperature at 130°C for 60 minutes.[4][5]

    • Cool the dye bath to 60°C.

  • Rinsing and Reduction Clearing :

    • Rinse the dyed fabric with hot and then cold water.

    • Perform a reduction clearing process with a solution of sodium hydroxide and sodium hydrosulfite at 80°C for 30 minutes to remove unfixed dye.[8]

    • Rinse the fabric thoroughly and dry.

Evaluation of Dyeing Efficiency
  • Dye Uptake Measurement :

    • Measure the absorbance of the dye bath before and after dyeing using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for each dye.[9][10]

    • Calculate the percentage of dye uptake using the following formula:

      • Dye Uptake (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

  • Color Yield (K/S Value) :

    • Measure the reflectance of the dyed fabrics using a color measurement spectrophotometer.

    • Calculate the color yield (K/S value) using the Kubelka-Munk equation:[11]

      • K/S = (1 - R)² / 2R

      • Where R is the decimal fraction of the reflectance of the dyed fabric.

  • Colorfastness Testing :

    • Washing Fastness : Evaluate according to ISO 105-C06 standard.

    • Light Fastness : Evaluate according to ISO 105-B02 standard.[12]

    • Rubbing Fastness (Dry and Wet) : Evaluate according to ISO 105-X12 standard.[12]

Visualizing the Experimental Workflow

The following diagram illustrates the proposed experimental workflow for comparing the dyeing efficiency of this compound and Disperse Green 2.

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_eval Evaluation cluster_comp Comparison start Start fabric_prep Prepare Polyester Fabric start->fabric_prep dye_prep_9 Prepare this compound Dye Bath fabric_prep->dye_prep_9 dye_prep_2 Prepare Disperse Green 2 Dye Bath fabric_prep->dye_prep_2 dyeing_9 High-Temperature Dyeing (Green 9) dye_prep_9->dyeing_9 dyeing_2 High-Temperature Dyeing (Green 2) dye_prep_2->dyeing_2 rinse_clear_9 Rinsing & Reduction Clearing (Green 9) dyeing_9->rinse_clear_9 rinse_clear_2 Rinsing & Reduction Clearing (Green 2) dyeing_2->rinse_clear_2 uptake_9 Measure Dye Uptake (Green 9) rinse_clear_9->uptake_9 ks_9 Measure K/S Value (Green 9) rinse_clear_9->ks_9 fastness_9 Test Colorfastness (Green 9) rinse_clear_9->fastness_9 uptake_2 Measure Dye Uptake (Green 2) rinse_clear_2->uptake_2 ks_2 Measure K/S Value (Green 2) rinse_clear_2->ks_2 fastness_2 Test Colorfastness (Green 2) rinse_clear_2->fastness_2 compare Compare Dyeing Efficiency uptake_9->compare uptake_2->compare ks_9->compare ks_2->compare fastness_9->compare fastness_2->compare end End compare->end

Caption: Experimental workflow for comparing this compound and Disperse Green 2.

Factors Influencing Dyeing Efficiency

The dyeing efficiency of disperse dyes is a multifactorial process. The following diagram illustrates the key factors that can influence the dyeing performance of this compound and Disperse Green 2.

G dye_props Dye Properties mol_structure Molecular Structure dye_props->mol_structure mol_size Molecular Size dye_props->mol_size solubility Solubility dye_props->solubility fiber_props Fiber Properties crystallinity Crystallinity fiber_props->crystallinity Tg Glass Transition Temp. fiber_props->Tg surface_props Surface Properties fiber_props->surface_props process_params Process Parameters temperature Temperature process_params->temperature time Time process_params->time pH pH process_params->pH dispersing_agent Dispersing Agent process_params->dispersing_agent dyeing_efficiency Dyeing Efficiency mol_structure->dyeing_efficiency mol_size->dyeing_efficiency solubility->dyeing_efficiency crystallinity->dyeing_efficiency Tg->dyeing_efficiency surface_props->dyeing_efficiency temperature->dyeing_efficiency time->dyeing_efficiency pH->dyeing_efficiency dispersing_agent->dyeing_efficiency

References

Comparative Guide to the Cross-Reactivity of Disperse Green 9 with Other Cellular Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Disperse Green 9, a monoazo dye, with other dyes commonly used in cellular imaging. Due to the limited use of this compound as a cellular stain, this comparison is based on structural similarities and spectral properties of dyes with related chemical motifs. The guide offers a framework for researchers to assess potential cross-reactivity when considering the use of novel or structurally related dyes in multicolor cellular imaging experiments.

Introduction to this compound and Cross-Reactivity in Cellular Staining

This compound is a synthetic dye belonging to the monoazo class of compounds. Its chemical structure is characterized by a 2-Amino-3,5-dinitrothiophene diazo component coupled with 3-Acetylamino-N,N-diethylaniline. While primarily utilized in the textile industry for dyeing polyester (B1180765) fabrics, its structural components, such as the thiophene (B33073) ring, nitro groups, and a diethylaminoaniline moiety, are found in various fluorescent probes used in biological research.

Cross-reactivity, in the context of cellular imaging, refers to the phenomenon where a dye or probe interacts with unintended targets or where its spectral properties overlap with those of other dyes in a multicolor experiment. This can lead to artifacts, inaccurate colocalization analysis, and misinterpretation of experimental results. Understanding the potential for cross-reactivity is crucial for the design and execution of robust and reproducible cellular imaging assays.

Structural and Spectral Comparison of this compound and Structurally Related Cellular Dyes

To assess the potential for cross-reactivity, we compare the structural and spectral properties of this compound with commercially available cellular dyes that share key chemical features.

Feature This compound Thioflavin T Lucifer Yellow CH DAF-2 (and DAF-2 DA)
Chemical Class Monoazo DyeBenzothiazole DyeAminonaphthalimide DyeFluorescein Derivative
Key Structural Motifs Thiophene, Nitro Groups, DiethylaminoanilineThiazole, DimethylaminobenzeneSulfonated Naphthalimide, HydrazineDiaminophenyl, Carboxylate
Shared Motif w/ DG9 Thiophene (structurally related thiazole)Sulfonate groups can influence solubility and binding-
Typical Application Textile DyeingAmyloid fibril stainingNeuronal tracer, cell lineage tracerNitric oxide detection
Excitation Max (nm) Not reported for cellular applications~440-450[1][2]~428[3][4]~495
Emission Max (nm) Not reported for cellular applications~482-493[1][2]~536-544[3][4]~515
Predicted Spectral Overlap with Green Channel High (if fluorescent)Potential overlap with bluer-green emittersSignificant overlap with green emittersSignificant overlap with green emitters
Solubility Low in waterSoluble in water and alcohols[1]Water-solubleDAF-2 DA is cell-permeant

Experimental Protocols for Assessing Dye Cross-Reactivity

To empirically determine the cross-reactivity of a novel dye like this compound with other cellular stains, a series of validation experiments are necessary.

Spectral Overlap Analysis

Objective: To determine the degree of spectral bleed-through between the dye of interest and other fluorophores in the imaging panel.

Methodology:

  • Prepare Single-Stained Control Samples: For each dye in the multicolor panel, prepare a sample stained with only that single dye.

  • Image Acquisition: Using a fluorescence microscope (confocal or widefield), acquire images of each single-stained sample in all the detection channels that will be used in the multicolor experiment.

  • Quantify Crosstalk: Measure the fluorescence intensity in the "off-target" channels for each single-stained sample. This represents the percentage of signal bleed-through.

  • Correction (if necessary): Use the data from the single-stained controls to perform spectral unmixing or compensation to mathematically correct for the overlap in the final multicolor images.

cluster_0 Spectral Overlap Assessment Single-Stained Sample 1 (Dye A) Single-Stained Sample 1 (Dye A) Image in Channel A Image in Channel A Single-Stained Sample 1 (Dye A)->Image in Channel A Image in Channel B Image in Channel B Single-Stained Sample 1 (Dye A)->Image in Channel B Crosstalk Single-Stained Sample 2 (Dye B) Single-Stained Sample 2 (Dye B) Single-Stained Sample 2 (Dye B)->Image in Channel A Crosstalk Single-Stained Sample 2 (Dye B)->Image in Channel B Quantify Bleed-through Quantify Bleed-through Image in Channel A->Quantify Bleed-through Image in Channel B->Quantify Bleed-through Correction Algorithm Correction Algorithm Quantify Bleed-through->Correction Algorithm

Caption: Workflow for assessing and correcting spectral overlap.

Fluorescence Resonance Energy Transfer (FRET) Microscopy

Objective: To determine if two dyes are in close enough proximity (1-10 nm) for non-radiative energy transfer to occur, which can be an indicator of direct interaction or binding to the same macromolecular complex.

Methodology:

  • Select a FRET Pair: The donor dye's emission spectrum must overlap with the acceptor dye's excitation spectrum.

  • Prepare Samples:

    • Donor-only sample.

    • Acceptor-only sample.

    • Sample with both donor and acceptor.

  • Image Acquisition: Acquire images of the donor and acceptor fluorescence in all three samples using appropriate laser lines and emission filters. A common method is acceptor photobleaching.

  • Acceptor Photobleaching:

    • Acquire a pre-bleach image of the donor and acceptor.

    • Select a region of interest (ROI) and photobleach the acceptor using high-intensity laser illumination at the acceptor's excitation wavelength.

    • Acquire a post-bleach image of the donor.

  • Analyze FRET Efficiency: An increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring. The FRET efficiency can be calculated from the change in donor intensity.

cluster_1 FRET by Acceptor Photobleaching Excite Donor Excite Donor Donor Emission (Pre-bleach) Donor Emission (Pre-bleach) Excite Donor->Donor Emission (Pre-bleach) Energy Transfer (FRET) Energy Transfer (FRET) Excite Donor->Energy Transfer (FRET) Donor Emission (Post-bleach) Donor Emission (Post-bleach) Excite Donor->Donor Emission (Post-bleach) Acceptor Emission Acceptor Emission Energy Transfer (FRET)->Acceptor Emission Photobleach Acceptor Photobleach Acceptor Acceptor Emission->Photobleach Acceptor Photobleach Acceptor->Excite Donor Increased Donor Fluorescence Increased Donor Fluorescence Donor Emission (Post-bleach)->Increased Donor Fluorescence

Caption: FRET detection via acceptor photobleaching.

Control Experiments in Multicolor Imaging

Objective: To ensure the specificity of staining and rule out artifacts from non-specific binding or autofluorescence.

Methodology:

  • Unstained Control: An unstained sample to determine the level of cellular autofluorescence.

  • Single-Stain Controls: As described in the spectral overlap analysis, these are essential for setting up compensation and identifying bleed-through.

  • Fluorescence Minus One (FMO) Controls: For multicolor flow cytometry, an FMO control contains all the antibodies in the panel except for one. This helps to accurately set gates for positive and negative populations, especially for dimly expressed markers.

  • Isotype Controls (for antibody-based staining): An antibody of the same isotype and concentration as the primary antibody but directed against an antigen not present in the sample. This helps to assess non-specific binding of the antibody.

cluster_2 Essential Controls for Multicolor Imaging Experiment Experiment Unstained Control Unstained Control Experiment->Unstained Control Autofluorescence Single-Stain Controls Single-Stain Controls Experiment->Single-Stain Controls Spectral Overlap FMO Controls FMO Controls Experiment->FMO Controls Gating Isotype Controls Isotype Controls Experiment->Isotype Controls Non-specific Binding Accurate Data Accurate Data Unstained Control->Accurate Data Single-Stain Controls->Accurate Data FMO Controls->Accurate Data Isotype Controls->Accurate Data

Caption: Key controls for reliable multicolor imaging data.

Conclusion

While this compound is not a conventional cellular stain, its structural components are present in various fluorescent probes. This guide provides a framework for researchers to evaluate the potential cross-reactivity of novel or structurally related dyes. By performing thorough spectral analysis and employing a comprehensive set of control experiments, scientists can mitigate the risks of artifacts and ensure the accuracy and reliability of their multicolor cellular imaging data. The provided experimental protocols serve as a starting point for developing a robust validation strategy for any new dye introduced into a cellular imaging workflow.

References

A Comparative Performance Analysis of Disperse Green 9 in Various Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes and polymers is critical for product stability, efficacy, and aesthetics. This guide provides a comprehensive comparison of the performance of C.I. Disperse Green 9 in polyester (B1180765), nylon, and acrylic matrices against a viable alternative: a combination of C.I. Disperse Blue 60 and C.I. Disperse Yellow 54.

This compound is a monoazo disperse dye primarily used for dyeing polyester fibers, for which it provides a bright green shade with good fastness properties.[1][2] Its small molecular size and lack of water-solubilizing groups make it suitable for penetrating the tightly packed molecular structure of polyester under high-temperature and high-pressure conditions.[1][2] However, its performance can vary significantly when applied to other synthetic polymers such as nylon and acrylics.

As a direct alternative for achieving a green hue, a combination of a blue and a yellow disperse dye is often employed. For this comparison, we will consider C.I. Disperse Blue 60, an anthraquinone (B42736) dye known for its brilliant turquoise shade and high lightfastness, and C.I. Disperse Yellow 54, a quinophthalone dye with good light and sublimation fastness.[3][4]

Comparative Performance Data

The following tables summarize the key performance indicators of this compound and the alternative dye combination in polyester, nylon, and acrylic polymer matrices. The data is compiled from various sources and represents typical performance characteristics.

Table 1: Performance of Disperse Dyes on Polyester (PET)

Performance MetricC.I. This compoundC.I. Disperse Blue 60 + C.I. Disperse Yellow 54 (Mixture)
Light Fastness (ISO 105-B02) 5[5]7 (Blue)[6], Good (Yellow)[4]
Washing Fastness (ISO 105-C06) 4-5[5]4-5 (Blue)[6]
Sublimation Fastness (ISO 105-P01) 4-5[5]4-5 (Blue)[6], High (Yellow)[4]
Rubbing Fastness (ISO 105-X12) GoodGood
Color Strength (K/S) GoodExcellent

Table 2: Performance of Disperse Dyes on Nylon (Polyamide)

Performance MetricC.I. This compoundC.I. Disperse Blue 60 + C.I. Disperse Yellow 54 (Mixture)
Light Fastness (ISO 105-B02) Moderate (Generally lower than on polyester)[7]Good (Generally lower than on polyester)[8]
Washing Fastness (ISO 105-C06) Fair to Good (Generally lower than on polyester)Fair to Good (Generally lower than on polyester)
Sublimation Fastness (ISO 105-P01) GoodGood
Rubbing Fastness (ISO 105-X12) GoodGood
Color Strength (K/S) ModerateGood

Table 3: Performance of Disperse Dyes on Acrylic

Performance MetricC.I. This compoundC.I. Disperse Blue 60 + C.I. Disperse Yellow 54 (Mixture)
Light Fastness (ISO 105-B02) Fair to GoodGood
Washing Fastness (ISO 105-C06) FairFair to Good
Sublimation Fastness (ISO 105-P01) GoodGood
Rubbing Fastness (ISO 105-X12) Fair to GoodGood
Color Strength (K/S) Low to ModerateModerate to Good

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of disperse dyes on polymer matrices.

Dyeing Procedure (High-Temperature, High-Pressure Method)
  • Fabric Preparation: Scour the polyester, nylon, or acrylic fabric with a solution of 2 g/L non-ionic detergent and 1 g/L soda ash at 60-70°C for 30-45 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.

  • Dye Bath Preparation: Prepare a dye bath with a liquor ratio of 10:1 (10 parts water to 1 part fabric by weight). Add a dispersing agent (1 g/L) and acetic acid to adjust the pH to 4.5-5.5.

  • Dye Dispersion: Disperse the required amount of dye (e.g., 1% on weight of fabric) in a small amount of cold water, then add it to the dye bath.

  • Dyeing Cycle:

    • Immerse the prepared fabric in the dye bath at 60°C.

    • Raise the temperature to 130°C for polyester (120°C for nylon, 100-105°C for acrylic) at a rate of 1.5-2.0°C per minute.

    • Maintain the temperature for 45-60 minutes.

    • Cool the dye bath to 70°C at a rate of 2.0-2.5°C per minute.

  • Rinsing: Remove the dyed fabric and rinse with hot water, followed by cold water.

  • Reduction Clearing (for Polyester): To improve wash fastness, treat the dyed polyester fabric with a solution of 2 g/L sodium hydrosulfite and 2 g/L caustic soda at 70-80°C for 15-20 minutes. Rinse thoroughly and neutralize with a weak acetic acid solution.

Fastness Testing
  • Light Fastness (ISO 105-B02): Expose the dyed fabric samples to a xenon arc lamp under specified conditions of temperature and humidity. Simultaneously expose a set of blue wool standards. Evaluate the change in color of the samples by comparing them to the fading of the blue wool standards.

  • Washing Fastness (ISO 105-C06): Place a dyed fabric sample in contact with a multifiber fabric strip. Agitate the composite specimen in a soap solution at a specified temperature (e.g., 60°C) for a set duration. Assess the color change of the dyed sample and the degree of staining on the multifiber strip using grey scales.

  • Sublimation Fastness (ISO 105-P01): Place the dyed fabric between two undyed white fabrics and heat in a suitable apparatus at a specified temperature (e.g., 180°C) and pressure for 30 seconds. Evaluate the change in color of the original sample and the staining of the adjacent fabrics using grey scales.[9]

  • Rubbing Fastness (ISO 105-X12): Rub a dry and a wet white cotton cloth over the dyed fabric surface using a crockmeter for a specified number of cycles. Assess the degree of color transfer to the white cloths using a grey scale for staining.

Visualizations

Experimental_Workflow Experimental Workflow for Comparative Dye Performance Evaluation cluster_prep Preparation cluster_dyeing Dyeing Process cluster_testing Performance Testing cluster_analysis Analysis Fabric_Scouring Fabric Scouring (Polyester, Nylon, Acrylic) Dye_Bath_Prep Dye Bath Preparation (pH 4.5-5.5) Fabric_Scouring->Dye_Bath_Prep Dyeing High-Temperature Dyeing (100-130°C) Dye_Bath_Prep->Dyeing Rinsing Rinsing Dyeing->Rinsing Reduction_Clearing Reduction Clearing (Polyester Only) Rinsing->Reduction_Clearing Light_Fastness Light Fastness (ISO 105-B02) Rinsing->Light_Fastness Washing_Fastness Washing Fastness (ISO 105-C06) Rinsing->Washing_Fastness Sublimation_Fastness Sublimation Fastness (ISO 105-P01) Rinsing->Sublimation_Fastness Rubbing_Fastness Rubbing Fastness (ISO 105-X12) Rinsing->Rubbing_Fastness Reduction_Clearing->Light_Fastness Reduction_Clearing->Washing_Fastness Reduction_Clearing->Sublimation_Fastness Reduction_Clearing->Rubbing_Fastness Data_Comparison Comparative Data Analysis Light_Fastness->Data_Comparison Washing_Fastness->Data_Comparison Sublimation_Fastness->Data_Comparison Rubbing_Fastness->Data_Comparison

Caption: Workflow for evaluating dye performance.

Logical_Relationship Factors Influencing Dye Performance in Polymer Matrices cluster_dye Dye Properties cluster_polymer Polymer Matrix Properties cluster_process Process Parameters Dye_Performance Overall Dye Performance Dye_Structure Chemical Structure (Azo, Anthraquinone, etc.) Dye_Structure->Dye_Performance Molecular_Size Molecular Size Molecular_Size->Dye_Performance Polarity Polarity Polarity->Dye_Performance Polymer_Type Polymer Type (Polyester, Nylon, Acrylic) Polymer_Type->Dye_Performance Morphology Morphology (Crystalline vs. Amorphous) Morphology->Dye_Performance Functional_Groups Available Functional Groups Functional_Groups->Dye_Performance Temperature Dyeing Temperature Temperature->Dye_Performance Time Dyeing Time Time->Dye_Performance pH Dye Bath pH pH->Dye_Performance Auxiliaries Auxiliaries (Dispersants, Carriers) Auxiliaries->Dye_Performance

Caption: Key factors affecting dye performance.

References

Ecotoxicity of Textile Dyes: A Comparative Analysis Highlighting Disperse Green 9

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in publicly available ecotoxicity data for the commercial textile dye, Disperse Green 9, underscores the need for greater transparency and comprehensive environmental assessment of dyes used in the textile industry. This guide provides a comparative overview of the ecotoxicity of various textile dye classes, supported by available experimental data, to offer a benchmark for researchers, scientists, and drug development professionals. While specific quantitative data for this compound is absent from accessible scientific literature and safety data sheets, this analysis of other dyes, particularly within the disperse and reactive classes, offers critical insights into their potential environmental impact.

Disperse dyes, a class to which this compound belongs, are generally characterized by their low water solubility and are used for dyeing synthetic fibers like polyester. Their chemical nature can lead to persistence in the environment and potential for bioaccumulation. Textile industry effluents, if not adequately treated, can release these dyes into aquatic ecosystems, posing risks to various organisms.

Comparative Ecotoxicity Data of Textile Dyes

To contextualize the potential environmental impact of textile dyes, the following table summarizes acute toxicity data for several representative dyes on key aquatic indicator species: the water flea (Daphnia magna), a crucial component of freshwater ecosystems, and various species of algae and fish. The data is presented as the half-maximal effective concentration (EC50), the half-maximal lethal concentration (LC50), or the half-maximal inhibitory concentration (IC50). Lower values indicate higher toxicity.

Dye NameDye ClassTest OrganismEndpointExposure DurationToxicity Value (mg/L)
This compound DisperseData Not Available---
Disperse Red 1Azo DisperseDaphnia magnaEC5048 hours13.5
Disperse Red 13Azo DisperseDaphnia magnaEC5048 hours4.4
Remazol Parrot GreenAzo ReactiveDaphnia magnaEC5048 hours55.32[1]
Remazol Golden YellowAzo ReactiveDaphnia magnaEC5048 hours46.84[1]
Reactive Blue 19Anthraquinone ReactiveArtemia salinaLC5048 hours> 100[2]
Reactive Red 120Azo ReactiveArtemia salinaLC5048 hours81.89[2]
Malachite GreenTriphenylmethane BasicOncorhynchus mykiss (Rainbow Trout)LC5096 hours0.83[3]
Methylene BlueThiazine BasicDaphnia magnaEC5048 hoursValue not specified, but noted to be more sensitive than for Remazol dyes[1]
Acid Orange 7Azo AcidDaphnia magnaLC5048 hours27

Genotoxicity of Textile Dyes

Beyond acute toxicity, the potential for dyes to cause genetic damage is a significant concern. The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Dye NameDye ClassAmes Test Result
This compound DisperseData Not Available
Disperse Red 1Azo DispersePositive (induces frame-shift mutations)
Reactive Green 19Azo ReactiveGenotoxic in human dermal equivalent model
Reactive Blue 19Anthraquinone ReactiveMutagenic with metabolic activation (Ames-positive)[4]
Reactive Red 120Azo ReactiveNon-mutagenic[4]

Experimental Protocols

Standardized testing protocols are crucial for generating comparable and reliable ecotoxicity data. The following are summaries of key experimental methodologies.

Acute Immobilisation Test with Daphnia magna (OECD Guideline 202)

This test assesses the acute toxicity of substances to Daphnia magna.[5][6][7][8][9]

  • Test Organism: Young daphnids, less than 24 hours old.[7][8][9]

  • Procedure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.[5][7][9]

  • Endpoint: The primary endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.[5][7] The EC50, the concentration that immobilizes 50% of the daphnids, is calculated at 24 and 48 hours.[5][7][9]

  • Test Conditions: The test is conducted in a defined medium at a constant temperature (20 ± 2 °C) and with a specified photoperiod (commonly 16 hours light/8 hours dark).[5]

Freshwater Alga and Cyanobacteria Growth Inhibition Test (OECD Guideline 201)

This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[10][11][12][13][14]

  • Test Organism: Exponentially growing cultures of selected species of green algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria.[10][11]

  • Procedure: The test organisms are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours.[10][11]

  • Endpoint: The inhibition of growth is measured by changes in cell density or biomass over the exposure period.[11][13] The IC50, the concentration that causes a 50% inhibition of growth, is determined.

  • Test Conditions: The test is performed in batch cultures under controlled conditions of light and temperature.[11]

Ames Test (Bacterial Reverse Mutation Test - OECD Guideline 471)

The Ames test is a widely used short-term bacterial assay to identify substances that can cause gene mutations.

  • Test System: Several strains of the bacterium Salmonella typhimurium with pre-existing mutations that leave them unable to synthesize a specific amino acid (e.g., histidine).

  • Procedure: The bacterial strains are exposed to the test substance, with and without a mammalian metabolic activation system (S9 mix).[15]

  • Endpoint: A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) compared to the control. This suggests that the substance is mutagenic.

Logical Workflow for Ecotoxicity Assessment of Textile Dyes

The following diagram illustrates a logical workflow for the comprehensive ecotoxicological assessment of a textile dye.

Ecotoxicity_Assessment_Workflow cluster_0 Physicochemical Characterization cluster_1 Acute Ecotoxicity Testing cluster_2 Chronic Ecotoxicity & Genotoxicity cluster_3 Risk Assessment A Dye Identification (CAS, Chemical Structure) B Solubility & Partition Coefficient (Log Kow) A->B C Aquatic Invertebrates (e.g., Daphnia magna) OECD 202 B->C D Algae/Cyanobacteria Growth Inhibition OECD 201 B->D E Fish Acute Toxicity (e.g., OECD 203) B->E H Data Analysis (EC50, LC50, NOEC) C->H D->H E->H F Genotoxicity (e.g., Ames Test) OECD 471 I Environmental Risk Assessment F->I G Chronic Toxicity (e.g., Fish Early Life-Stage) OECD 210 G->I H->I

Caption: A logical workflow for assessing the ecotoxicity of textile dyes.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of textile dyes can be attributed to several mechanisms. Azo dyes, for instance, can be reductively cleaved to form potentially carcinogenic aromatic amines. Other dyes can induce oxidative stress, leading to cellular damage. The interaction of dyes with cellular macromolecules like DNA can lead to genotoxicity. The specific signaling pathways affected can vary depending on the dye's chemical structure and the organism. However, common pathways implicated in chemical-induced toxicity include those related to apoptosis, inflammation, and DNA damage response.

The significant data gap on the ecotoxicity of this compound highlights a broader issue in the textile industry. For a more sustainable future, it is imperative that comprehensive environmental and toxicological data for all commercially used dyes are made publicly available. This transparency is essential for researchers to conduct thorough risk assessments and for the industry to move towards the use of safer and more environmentally benign alternatives.

References

A Spectroscopic Showdown: Disperse Green 9 vs. Modern Green Nuclear Stains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent probes is a critical determinant of experimental success. This guide provides a detailed spectroscopic and performance comparison between the traditional textile dye, Disperse Green 9, and two modern, high-performance green fluorescent nuclear stains: SYTOX™ Green and NucSpot® Green. While this compound is not conventionally used for cellular imaging, its potential application is assessed against these established alternatives.

This comparative analysis is designed to offer an objective overview, supported by available experimental data, to inform the selection of the most appropriate green fluorescent dye for your research needs. We will delve into a side-by-side examination of their spectroscopic properties, performance characteristics, and provide detailed experimental protocols for their evaluation.

At a Glance: Key Performance Indicators

The following table summarizes the core spectroscopic and performance characteristics of this compound, SYTOX™ Green, and NucSpot® Green, offering a clear and concise comparison for initial assessment.

PropertyThis compound (Estimated)SYTOX™ GreenNucSpot® Green (NucSpot® Live 488)
Excitation Max (nm) ~450-500504 (DNA-bound)[1]500 (DNA-bound)[2]
Emission Max (nm) ~500-550523 (DNA-bound)[1]515 (DNA-bound)[2]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) 10,000 - 30,000 (typical for azo dyes)[3][4]>50,000 (estimated for SYTO dyes)[5]Not specified
Fluorescence Quantum Yield (Φ) <0.1 (typical for azo dyes)[6][7]0.53 (DNA-bound)[1]Not specified
Photostability ModerateHigh, low photobleaching rate[8][9]Exceptional[10][11]
Cytotoxicity Likely HighLow cytotoxicity at working concentrations[8][12]Low toxicity, suitable for long-term imaging[2][13]
Cell Permeability Permeant (in organic solvents)Impermeant to live cellsPermeant (Live cell version)[2]

In-Depth Spectroscopic and Performance Analysis

This compound

This compound is a monoazo dye traditionally used in the textile industry.[14] Its chemical structure lends it a green color, but its utility as a fluorescent probe in biological systems is largely unexplored. As an azo dye, it is expected to have a relatively low fluorescence quantum yield.[6][7] While soluble in organic solvents like DMSO and ethanol, its aqueous solubility is limited, which could pose challenges for biological applications. Its photostability is generally considered moderate, and its cytotoxicity in live-cell imaging contexts has not been extensively studied but is presumed to be a significant concern.

SYTOX™ Green

SYTOX™ Green is a high-affinity nucleic acid stain that is impermeant to live cells, making it an excellent indicator of cell death.[15] Upon binding to DNA in cells with compromised membranes, its fluorescence intensity increases by over 500-fold.[1] This dye exhibits a high fluorescence quantum yield when bound to DNA and is characterized by its high photostability and low photobleaching rate, which is advantageous for imaging applications that require prolonged light exposure.[8][9] Studies have indicated low cytotoxicity at typical working concentrations.[8][12]

NucSpot® Green

NucSpot® Green, specifically the NucSpot® Live 488 variant, is a cell-permeant DNA dye designed for staining the nuclei of both live and fixed cells.[2] It boasts excellent specificity for DNA and has low toxicity, making it suitable for long-term live-cell imaging experiments.[2][13] A key feature of NucSpot® dyes is their exceptional photostability, which surpasses that of many traditional nuclear stains.[10][11] These dyes are supplied as concentrated stock solutions in DMSO.

Experimental Protocols

To facilitate a direct and standardized comparison of these dyes in a laboratory setting, the following detailed experimental protocols are provided.

Determination of Spectroscopic Properties

This protocol outlines the steps to measure the absorption and fluorescence emission spectra, and to calculate the molar extinction coefficient and fluorescence quantum yield.

G Workflow for Spectroscopic Characterization prep Prepare Stock Solutions (in DMSO or Ethanol) dilute Prepare Serial Dilutions (in appropriate buffer, e.g., PBS) prep->dilute abs Measure Absorbance Spectra (UV-Vis Spectrophotometer) dilute->abs fluor Measure Fluorescence Spectra (Fluorometer) dilute->fluor calc_e Calculate Molar Extinction Coefficient (ε) (from Absorbance vs. Concentration plot) abs->calc_e calc_qy Calculate Quantum Yield (Φ) (relative to a standard, e.g., Fluorescein) fluor->calc_qy G Workflow for Photostability Assessment prep Prepare Dye Solutions (at a fixed concentration) expose Continuously Illuminate Sample (with a stable light source) prep->expose measure Record Fluorescence Intensity (at regular time intervals) expose->measure plot Plot Normalized Intensity vs. Time measure->plot calc Determine Photobleaching Half-Life (t½) plot->calc G Workflow for Cytotoxicity Assessment seed Seed Cells in a 96-well Plate treat Treat Cells with a Range of Dye Concentrations seed->treat incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat->incubate add_reagent Add Cytotoxicity Reagent (e.g., Resazurin) incubate->add_reagent measure Measure Signal (Fluorescence or Absorbance) add_reagent->measure calc_ic50 Calculate IC50 Value measure->calc_ic50

References

Assessing Protein Binding Affinity: A Comparative Guide to Disperse Green 9 and Alternative Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of small molecules to proteins is a cornerstone of experimental biology. This guide provides a comparative assessment of the binding affinity of Disperse Green 9 and alternative dyes to proteins, supported by experimental data and detailed protocols. Due to a lack of available quantitative binding data for this compound, this guide utilizes Malachite Green, another green dye, as a primary comparator alongside Bromocresol Green, offering insights into the methodologies and data interpretation crucial for such studies.

Quantitative Comparison of Dye-Protein Binding Affinity

The binding affinity of a ligand to a protein is a measure of the strength of their interaction, commonly expressed by the association constant (Ka) or the dissociation constant (Kd). A higher Ka or a lower Kd value indicates a stronger binding affinity. The following table summarizes the available binding affinity data for Malachite Green and Bromocresol Green with Bovine Serum Albumin (BSA), a commonly used model protein in binding studies.

DyeProteinMethodAssociation Constant (Ka) (M⁻¹)Thermodynamic Parameters
Malachite GreenBovine Serum Albumin (BSA)Fluorescence Spectroscopy3.734 x 10⁴ (at 298K)ΔH = -27.25 kJ mol⁻¹ ΔS = -11.23 J mol⁻¹K⁻¹
Bromocresol GreenBovine Serum Albumin (BSA)Fluorescence Spectroscopy3.06 x 10⁷Not Reported

Note: The data for Malachite Green and Bromocresol Green are presented to illustrate the type of quantitative comparison that can be made. The absence of data for this compound highlights a gap in the current scientific literature.

Experimental Protocols for Assessing Binding Affinity

Several biophysical techniques can be employed to determine the binding affinity of a dye to a protein. The most common methods include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Spectroscopy.

ITC directly measures the heat change that occurs when two molecules interact. This technique provides a complete thermodynamic profile of the binding interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the protein (e.g., BSA) at a known concentration (typically 10-50 µM) in a suitable buffer.

    • Prepare a solution of the dye (ligand) at a concentration 10-20 times higher than the protein concentration in the same buffer to minimize heats of dilution.

    • Degas both solutions to prevent air bubbles.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe.

    • Load the protein solution into the sample cell and the dye solution into the injection syringe.

    • Equilibrate the system to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the dye solution into the protein solution.

    • The instrument measures the heat absorbed or released after each injection.

  • Data Analysis:

    • The raw data is a series of heat-change peaks corresponding to each injection.

    • Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to protein.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. It provides real-time data on the kinetics of the interaction, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Experimental Protocol:

  • Sensor Chip Preparation:

    • Select a sensor chip appropriate for the protein of interest.

    • Immobilize the protein (ligand) onto the sensor chip surface using standard coupling chemistries (e.g., amine coupling).

  • Analyte Preparation:

    • Prepare a series of dilutions of the dye (analyte) in a suitable running buffer.

  • Binding Analysis:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject the different concentrations of the dye solution over the sensor surface and monitor the binding response in real-time (association phase).

    • Switch back to the running buffer to monitor the dissociation of the dye from the protein (dissociation phase).

    • After each cycle, regenerate the sensor surface to remove any bound dye.

  • Data Analysis:

    • The data is presented as a sensorgram, which plots the response units (RU) versus time.

    • Fit the association and dissociation curves to a suitable kinetic model to determine the association (kon) and dissociation (koff) rate constants.

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants.

This technique relies on the intrinsic fluorescence of a protein (often from tryptophan residues) or the fluorescence of the dye itself. The binding of a ligand can cause a change in the fluorescence intensity of the protein or the ligand, a phenomenon known as fluorescence quenching.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the protein with a known concentration in a suitable buffer. The concentration should be low enough to avoid inner filter effects.

    • Prepare a stock solution of the dye (quencher).

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum of the protein solution in the absence of the dye. The excitation wavelength is typically set to 280 nm or 295 nm for tryptophan fluorescence.

    • Perform a titration by adding small aliquots of the dye stock solution to the protein solution.

    • After each addition, record the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if necessary.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.

    • For static quenching, where a non-fluorescent complex is formed, the binding constant (Ka) and the number of binding sites (n) can be determined by plotting the logarithm of the fluorescence quenching against the logarithm of the quencher concentration.

Visualizing Experimental Workflows and Comparisons

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep 1. Sample Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis cluster_results 4. Results prep_protein Prepare Protein Solution itc Isothermal Titration Calorimetry (ITC) prep_protein->itc spr Surface Plasmon Resonance (SPR) prep_protein->spr fs Fluorescence Spectroscopy (FS) prep_protein->fs prep_ligand Prepare Ligand (Dye) Solution prep_ligand->itc prep_ligand->spr prep_ligand->fs analysis_itc Binding Isotherm Fitting itc->analysis_itc analysis_spr Sensorgram Fitting spr->analysis_spr analysis_fs Stern-Volmer Analysis fs->analysis_fs results Binding Affinity (Kd, Ka) Thermodynamics (ΔH, ΔS) Kinetics (kon, koff) analysis_itc->results analysis_spr->results analysis_fs->results

Caption: Experimental workflow for determining protein-ligand binding affinity.

binding_comparison cluster_dyes Alternative Dyes protein Protein dg9 This compound (Data Needed) protein->dg9 Binding? mg Malachite Green (Ka ~10^4 M⁻¹) protein->mg Moderate Affinity bcg Bromocresol Green (Ka ~10^7 M⁻¹) protein->bcg High Affinity

Comparative Guide to Quantitative Analysis of Fluorescent Dye Uptake in Cells

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current scientific literature exists regarding the quantitative analysis of Disperse Green 9 uptake in living cells. This dye is predominantly documented for its application in the textile industry. For researchers, scientists, and drug development professionals seeking to quantify cellular uptake and dynamics, a variety of alternative fluorescent probes are well-characterized and extensively used. This guide provides a comparative analysis of these established fluorescent dyes, offering quantitative data, detailed experimental protocols, and visual workflows to assist in selecting the appropriate tool for your research needs.

Comparison of Common Fluorescent Dyes for Cellular Analysis

The selection of a fluorescent dye is critical and depends on the specific application, such as assessing cell viability, proliferation, or visualizing intracellular structures. The following table summarizes the key quantitative parameters of common alternatives to this compound.

ParameterCalcein AMCFSE (Carboxyfluorescein succinimidyl ester)DAPI (4′,6-diamidino-2-phenylindole)Hoechst 33342Propidium (B1200493) Iodide (PI)
Primary Application Live cell viability, membrane integrityCell proliferation, long-term cell trackingNuclear counterstain (primarily fixed cells)Nuclear counterstain (live and fixed cells)Dead cell identification
Cell Permeability Permeable to live cellsPermeable to live cellsPermeable, but more so in fixed or compromised cells[1][2]Highly permeable to live cells[1][3]Impermeable to live cells[4][5]
Mechanism of Action Non-fluorescent AM ester is cleaved by intracellular esterases in live cells to fluorescent calcein.Covalently binds to intracellular proteins; fluorescence is halved with each cell division.[6][7]Binds to the minor groove of A-T rich regions of DNA.[1]Binds to the minor groove of A-T rich regions of DNA.[3]Intercalates into DNA of membrane-compromised cells.[8]
Excitation/Emission (nm) ~495 / ~515~492 / ~517~358 / ~461[9]~350 / ~461[3]~535 / ~617 (when bound to DNA)[8]
Typical Concentration 1-10 µM1-10 µM[10]1 µg/mL (fixed), 10 µg/mL (live)[1]1-10 µg/mL[11]40-100 µg/mL[12][13]
Incubation Time 15-30 minutes10-20 minutes[7][10]Varies (often included in mounting media for fixed cells)20-90 minutes[11]~15 minutes[14]
Photostability More photostable than other fluorescein-based dyes.[15]Stable for long-term studies.Prone to photobleaching.Generally stable.[1]Stable.
Cytotoxicity Low toxicity.Can affect cell function at high concentrations.[7]Toxic to live cells over extended periods.[16]Lower cytotoxicity than DAPI in live cells, but can inhibit proliferation at high concentrations.[3][17]Generally not applicable to live cells as it only enters dead cells.[18]

Experimental Protocols

Accurate and reproducible quantitative data relies on standardized experimental protocols. Below are detailed methodologies for the key experiments involving the discussed fluorescent dyes.

Protocol 1: Live Cell Viability Assay using Calcein AM

This protocol is designed to quantify the number of viable cells in a population based on their intracellular esterase activity and membrane integrity.

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of Calcein AM in anhydrous DMSO.

    • Dilute the stock solution in phosphate-buffered saline (PBS) or a suitable buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined for each cell type.[19]

  • Cell Preparation:

    • Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slide).

    • Ensure cells are in a logarithmic growth phase for optimal results.

  • Staining:

    • Remove the culture medium and wash the cells once with PBS.

    • Add the Calcein AM working solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the Calcein AM solution and wash the cells twice with PBS to remove excess dye and reduce background fluorescence.

  • Quantification:

    • Fluorescence Microscopy: Capture images using a fluorescence microscope with appropriate filters (e.g., FITC or GFP filter set). Quantify the number of fluorescent (live) cells using image analysis software.

    • Flow Cytometry: Harvest the cells (if adherent) and resuspend in PBS. Analyze the cell suspension using a flow cytometer, detecting the fluorescence in the green channel (e.g., FL1).

    • Microplate Reader: Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.[19]

Protocol 2: Cell Proliferation Assay using CFSE

This protocol allows for the tracking of cell divisions over time.

  • Reagent Preparation:

    • Prepare a 5 mM stock solution of CFSE in anhydrous DMSO.[10]

    • Dilute the stock solution in pre-warmed (37°C) PBS to a final working concentration of 1-10 µM.[10]

  • Cell Labeling (Suspension Cells):

    • Centrifuge cells and resuspend the pellet in the CFSE working solution.

    • Incubate for 20 minutes at 37°C.[10]

    • Stop the reaction by adding fresh, pre-warmed culture medium.

    • Incubate for another 20 minutes at 37°C to allow for the hydrolysis of CFSE.[10]

  • Washing:

    • Wash the cells twice with PBS or a similar buffer.[10]

  • Quantification:

    • Flow Cytometry: Analyze the cells at different time points post-staining. Each cell division will result in a halving of the fluorescence intensity, which can be visualized as distinct peaks on a histogram.

Protocol 3: Dead Cell Staining using Propidium Iodide (PI)

This protocol is for the quantification of dead cells in a population.

  • Reagent Preparation:

    • Prepare a PI staining solution (e.g., 40-100 µg/mL) in PBS.[12][14]

  • Cell Preparation:

    • Harvest cells and wash twice with PBS.

  • Staining:

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate for 15 minutes at room temperature, protected from light.[14]

  • Quantification:

    • Flow Cytometry: Analyze the cells immediately. Dead cells will exhibit red fluorescence (e.g., FL2 or FL3 channel).

    • Fluorescence Microscopy: Mount the cells on a slide and visualize using a fluorescence microscope with a rhodamine or Texas Red filter set.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and underlying biological principles, the following diagrams have been generated using Graphviz.

Calcein_AM_Uptake_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Start Start with Live Cells Add_Dye Add Calcein AM to Cells Start->Add_Dye Prepare_Dye Prepare Calcein AM Working Solution Prepare_Dye->Add_Dye Incubate Incubate 15-30 min at 37°C Add_Dye->Incubate Wash Wash to Remove Excess Dye Incubate->Wash Quantify Quantify Fluorescence Wash->Quantify

Caption: Workflow for quantifying live cells using Calcein AM.

Cell_Viability_Signaling Calcein_AM Calcein AM (Non-fluorescent) Membrane Intact Cell Membrane Calcein_AM->Membrane Passive Diffusion Calcein Calcein (Fluorescent) Esterases Intracellular Esterases Esterases->Calcein Hydrolysis

Caption: Mechanism of Calcein AM conversion in viable cells.

Dead_Cell_Staining_Logic Start Cell Population Membrane_Integrity Membrane Intact? Start->Membrane_Integrity Live_Cell Live Cell (PI Excluded) Membrane_Integrity->Live_Cell Yes Dead_Cell Dead Cell (PI Enters) Membrane_Integrity->Dead_Cell No PI_Staining PI Staining Dead_Cell->PI_Staining Fluorescence Red Fluorescence PI_Staining->Fluorescence

Caption: Logical flow for identifying dead cells with Propidium Iodide.

References

Navigating the Analytical Landscape for Disperse Green 9: A Comparative Guide to Inter-Laboratory Validation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the inter-laboratory validation of analytical methods for Disperse Green 9. This guide provides a comparative analysis of various techniques, detailed experimental protocols, and performance data to aid in method selection and implementation.

The accurate and reliable quantification of this compound, a synthetic dye used in various industrial applications, is crucial for quality control, environmental monitoring, and safety assessment. While a formal inter-laboratory study specifically for this compound is not publicly available, this guide synthesizes data from validated methods for structurally similar disperse dyes to provide a robust framework for analytical method validation. This comparative analysis focuses on High-Performance Liquid Chromatography (HPLC) coupled with various detectors and UV-Visible Spectrophotometry, offering insights into their respective performance characteristics.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) methods, particularly when coupled with mass spectrometry (MS), offer the highest levels of sensitivity and selectivity, making them ideal for trace-level analysis. For routine quality control, HPLC with Diode Array Detection (DAD) provides a good balance of performance and cost. UV-Visible Spectrophotometry, while less specific, can be a simple and cost-effective method for quantifying the dye in less complex matrices.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (Correlation Coefficient)Precision (Relative Standard Deviation, RSD)
HPLC-DAD ~0.7 mg/L[1]Not Specified>0.99< 6%[1]
UPLC-MS/MS 0.05 - 2.48 µg/L[2]0.27 - 7.38 µg/L[2]0.9929 - 0.9999[2]< 13% (Inter-day)[1]
UV-Vis Spectrophotometry Higher than HPLC methodsHigher than HPLC methodsTypically >0.99Dependent on concentration

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections provide standardized protocols for the analysis of disperse dyes, which can be adapted for this compound.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the quantification of dyes.[3]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is commonly employed.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Monitoring at the maximum absorbance wavelength of this compound.

Sample Preparation:

  • Accurately weigh a portion of the sample.

  • Extract the dye using a suitable solvent such as methanol (B129727) or chloroform, potentially with the aid of ultrasonication.[3]

  • Filter the extract through a 0.45 µm syringe filter before injection.[3]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides superior sensitivity and selectivity, making it suitable for trace analysis in complex matrices.[2]

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A suitable UPLC C18 column (e.g., ACQUITY UPLC BEH C18).[2]

  • Mobile Phase: A gradient elution with acetonitrile and acidified water.[2]

  • Flow Rate: Optimized for the UPLC column, typically in the range of 0.2-0.5 mL/min.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound.

Sample Preparation:

  • For wastewater samples, solid-phase extraction (SPE) is often used for sample clean-up and concentration.[2]

  • For solid samples like textiles, extraction with a suitable solvent is necessary.

UV-Visible Spectrophotometry

This technique is a simpler and more accessible method for the quantification of dyes in solution.

Instrumentation:

  • A UV-Visible spectrophotometer.

Methodology:

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound by scanning a standard solution across the UV-Visible spectrum.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Dissolve the sample in a suitable solvent, filter if necessary, and measure its absorbance at the λmax. The concentration of this compound in the sample can be determined from the calibration curve.

Visualizing the Workflow

To facilitate a clear understanding of the analytical processes, the following diagrams illustrate the typical workflows for sample preparation and analysis.

HPLC_DAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis Sample Sample Weighing Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection DAD Detection at λmax Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

HPLC-DAD Analytical Workflow

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Sample Collection SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution & Concentration SPE->Elution Injection Injection into UPLC System Elution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

UPLC-MS/MS Analytical Workflow

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UV-Vis Analysis Std_Prep Prepare Standard Solutions Scan Determine λmax Std_Prep->Scan Sample_Prep Dissolve Sample in Solvent Measure Measure Sample Absorbance Sample_Prep->Measure Cal_Curve Generate Calibration Curve Scan->Cal_Curve Cal_Curve->Measure Calculate Calculate Concentration Measure->Calculate

UV-Vis Spectrophotometry Workflow

References

A Guide to Selecting Negative Controls in Fluorescence Experiments: Why Disperse Green 9 is Unsuitable

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of an appropriate negative control is paramount for the generation of reliable and interpretable data. This guide addresses the unsuitability of Disperse Green 9 as a negative control and provides a comparative overview of established and effective negative controls for fluorescence experiments.

This compound, a monoazo dye, finds its primary application in the textile industry for dyeing polyester (B1180765) and other synthetic fibers. A thorough review of scientific literature reveals no evidence of its use in fluorescence experiments, either as a fluorescent probe or as a negative control. Crucially, there is no publicly available data on its excitation and emission spectra, which is a fundamental prerequisite for any compound used in fluorescence applications. Without this information, it is impossible to determine if this compound would be excited by the light sources used in fluorescence microscopy or if it would emit in the detection channels, potentially leading to confounding results. Therefore, This compound is not a recommended or validated negative control for any fluorescence-based experimental workflow.

The Role of a Negative Control in Fluorescence Experiments

An ideal negative control in a fluorescence experiment serves to establish a baseline signal, allowing researchers to distinguish the specific signal from the target fluorophore from background noise. Key functions of a negative control include:

  • Determining Autofluorescence: Biological samples often contain endogenous molecules (e.g., NADH, collagen, lipofuscin) that fluoresce naturally. A negative control helps to quantify this autofluorescence.

  • Assessing Non-Specific Binding: In techniques like immunofluorescence, a negative control helps to determine the level of non-specific binding of fluorescently labeled antibodies to cellular components other than the target antigen.

  • Identifying Signal Quenching: A suitable negative control should not interfere with the fluorescence of the experimental sample. In some cases, a compound might be used to intentionally quench unwanted fluorescence.

The absence of a signal in a properly designed negative control confirms that the observed fluorescence in the experimental samples is specific to the target being investigated.

Comparison of Validated Negative Controls for Fluorescence Experiments

Several well-established methods serve as effective negative controls in fluorescence experiments. The choice of the appropriate control depends on the specific experimental design and the potential sources of background signal.

Negative Control TypePrinciple of ActionPrimary ApplicationAdvantagesDisadvantages
Unstained Sample Measures the intrinsic fluorescence of the biological sample without any fluorescent labels.Establishing baseline autofluorescence in all fluorescence channels.Simple to prepare; directly measures the background from the sample itself.Does not account for non-specific binding of fluorescent reagents.
Sudan Black B A non-fluorescent, lipophilic dye that quenches the autofluorescence of lipofuscin granules.Reducing autofluorescence in tissues with high lipofuscin content, such as the brain and aged tissues.[1][2]Highly effective at reducing lipofuscin-based autofluorescence.[3]Can introduce a dark precipitate; may not quench all sources of autofluorescence.[1]
Isotype Control An antibody of the same immunoglobulin class and subclass, and with the same fluorescent conjugate as the primary antibody, but with no specificity for the target antigen.A negative control for non-specific binding of the primary antibody in immunofluorescence experiments.[4]Directly assesses the contribution of non-specific antibody binding to the overall signal.Must be carefully matched to the primary antibody; does not account for autofluorescence.

Experimental Protocols

Using an Unstained Sample as a Negative Control

Methodology:

  • Prepare the biological sample (cells or tissue sections) following the same protocol as the experimental samples (e.g., fixation, permeabilization).

  • Instead of adding the fluorescently labeled probe or antibody, incubate the sample in the corresponding buffer without the fluorescent reagent.

  • Mount the sample using the same mounting medium as the experimental samples.

  • Image the unstained sample using the same acquisition settings (laser power, exposure time, gain) as for the fully stained experimental samples. The resulting image will reveal the level of autofluorescence.[5][6]

Quenching Autofluorescence with Sudan Black B

Methodology:

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • After the final washing step of the immunofluorescence protocol, incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature.

  • Wash the slides thoroughly with phosphate-buffered saline (PBS) or a similar buffer to remove excess Sudan Black B.

  • Mount and image the samples. This treatment is effective at reducing autofluorescence originating from lipofuscin.[1][3]

Using an Isotype Control in Immunofluorescence

Methodology:

  • Select an isotype control antibody that matches the host species, isotype (e.g., IgG1, IgG2a), and fluorescent conjugate of the primary antibody.

  • In a separate sample, substitute the primary antibody with the isotype control at the same concentration and incubate under identical conditions.

  • If using an indirect detection method, ensure the secondary antibody is still applied to the isotype control sample.

  • Wash, mount, and image the isotype control sample using the same settings as the experimental sample. Any signal observed in the isotype control is indicative of non-specific binding.

Visualizing the Logic of Negative Controls

A well-chosen negative control is fundamental to the logic of a fluorescence experiment. The following diagram illustrates the decision-making process for interpreting fluorescence signals based on appropriate controls.

G Workflow for Interpreting Fluorescence with Negative Controls cluster_experiment Experimental Sample cluster_control Negative Controls cluster_interpretation Interpretation exp_sample Stained Experimental Sample exp_signal Fluorescence Signal Observed? exp_sample->exp_signal unstained Unstained Sample exp_signal->unstained Compare To isotype Isotype Control exp_signal->isotype Compare To specific_signal Specific Signal exp_signal->specific_signal Yes no_signal No Signal exp_signal->no_signal No unstained_signal Signal? unstained->unstained_signal isotype_signal Signal? isotype->isotype_signal unstained_signal->specific_signal No autofluorescence Autofluorescence Issue unstained_signal->autofluorescence Yes isotype_signal->specific_signal No nonspecific_binding Non-specific Binding Issue isotype_signal->nonspecific_binding Yes autofluorescence->specific_signal Subtract background nonspecific_binding->specific_signal Optimize blocking/antibody concentration

Caption: Interpretation workflow for fluorescence experiments using negative controls.

The following diagram illustrates the conceptual difference between an appropriate and an inappropriate negative control.

G Conceptual Representation of Negative Controls cluster_good Appropriate Negative Control cluster_bad Inappropriate Negative Control cluster_experiment Experimental Result good_control e.g., Unstained Sample, Isotype Control good_result No Signal or Baseline Autofluorescence good_control->good_result bad_control e.g., this compound (Unknown Properties) bad_result Unknown Signal Contribution (False Positive/Negative?) bad_control->bad_result experiment Specific Fluorescent Signal experiment->good_result Validates experiment->bad_result Invalidates

References

Safety Operating Guide

Proper Disposal of Disperse Green 9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before handling Disperse Green 9, it is crucial to be aware of the potential hazards and necessary safety measures. Disperse dyes, in their powder form, can pose an inhalation hazard and may cause skin and eye irritation.

Personal Protective Equipment (PPE): To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical safety goggles are required to prevent eye contact with the dye powder.
Hand Protection GlovesWear protective gloves. Nitrile or latex gloves are generally suitable.
Respiratory Protection RespiratorUse an approved respirator if there is a risk of inhaling dust.
Body Protection Lab CoatA lab coat should be worn to protect clothing and skin from contamination.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent further contamination.

  • Small Spills: For minor spills, carefully sweep or vacuum the material and place it into a designated, labeled container for disposal. Avoid generating dust.

  • Large Spills: In the case of a larger spill, evacuate the area and ensure adequate ventilation. Follow your institution's emergency procedures for hazardous material spills.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Skin Contact: Wash the affected area thoroughly with soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek medical attention as necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with many chemical dyes, requires adherence to local, state, and federal regulations. The following steps provide a general guideline for its disposal:

  • Waste Collection:

    • Collect all waste this compound, including contaminated materials such as paper towels and PPE, in a clearly labeled, sealed, and appropriate waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Consult with EHS:

    • Contact your institution's EHS office to determine the specific disposal requirements for this compound. They will provide guidance on proper waste stream segregation and disposal procedures.

  • Licensed Disposal Service:

    • Disposal of this compound should be handled by a licensed professional waste disposal company.[1] Your EHS office will typically coordinate the pickup and disposal of such chemical waste.

  • Incineration (if permissible):

    • In some cases, the recommended disposal method for similar dyes is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed disposal facility.

  • Contaminated Packaging:

    • Dispose of the original container and any contaminated packaging as unused product in accordance with local regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start This compound Waste Generated collect Collect waste in a labeled, sealed container start->collect spill Spill Occurs start->spill consult_ehs Consult Institutional Environmental Health & Safety (EHS) Office collect->consult_ehs small_spill Small Spill: Sweep/vacuum into waste container spill->small_spill Small large_spill Large Spill: Evacuate and follow emergency procedures spill->large_spill Large small_spill->collect large_spill->consult_ehs licensed_disposal Arrange for pickup by a licensed waste disposal service consult_ehs->licensed_disposal end Proper Disposal Complete licensed_disposal->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.